molecular formula C7H4BrFN2 B1292545 4-Bromo-6-fluoro-1H-indazole CAS No. 885520-35-4

4-Bromo-6-fluoro-1H-indazole

Cat. No.: B1292545
CAS No.: 885520-35-4
M. Wt: 215.02 g/mol
InChI Key: VUKKRGQLFZMXNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-6-fluoro-1H-indazole is a useful research compound. Its molecular formula is C7H4BrFN2 and its molecular weight is 215.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-6-fluoro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKKRGQLFZMXNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646454
Record name 4-Bromo-6-fluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885520-35-4
Record name 4-Bromo-6-fluoro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885520-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6-fluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-6-fluoro-1H-indazole (CAS: 885520-70-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-6-fluoro-1H-indazole is a halogenated indazole derivative that has emerged as a crucial building block in medicinal chemistry. Its structural features make it a valuable intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors for targeted cancer therapy and immunotherapy. This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety information, tailored for professionals in the field of drug discovery and development.

Chemical and Physical Properties

This compound is a solid at room temperature. Its key chemical and physical properties are summarized in the table below.

PropertyValue
CAS Number 885520-70-7
Molecular Formula C₇H₄BrFN₂
Molecular Weight 215.02 g/mol
IUPAC Name This compound
Synonyms 4-Bromo-6-fluoroindazole
Appearance Solid (form may vary)
Solubility Soluble in common organic solvents such as DMSO and methanol.

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.3br s1HN-H
~7.5d1HAr-H
~7.3dd1HAr-H
~7.2s1HAr-H

Note: The exact chemical shifts and coupling constants may vary depending on the solvent and instrument used.

¹³C NMR, IR, and Mass Spectrometry Data

As of the latest available data, detailed experimental ¹³C NMR, IR, and mass spectrometry data for this compound are not widely reported in publicly accessible literature. However, based on the structure, the following characteristics can be predicted:

  • ¹³C NMR: Aromatic carbons would appear in the range of 110-160 ppm. The carbon bearing the fluorine atom would show a large C-F coupling constant.

  • IR Spectroscopy: Characteristic peaks would be expected for N-H stretching (around 3100-3300 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C and C=N stretching in the aromatic region (around 1400-1600 cm⁻¹), and C-Br stretching (typically below 800 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak [M]⁺ would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation would likely involve the loss of Br, F, and HCN.

Synthesis of this compound

Several synthetic routes to this compound have been reported. The following are three prominent methods with detailed experimental protocols.

Method 1: Leimgruber-Batcho Indole Synthesis

This is a widely used method for the synthesis of indoles and their derivatives.

Experimental Protocol:

  • Step 1: Formation of the Enamine Intermediate.

    • In a round-bottom flask, dissolve 2-methyl-3-bromo-5-fluoronitrobenzene in DMF.

    • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine.

    • Heat the mixture at 120°C and monitor the reaction by TLC.

    • Upon completion, concentrate the mixture under reduced pressure.

    • Add methanol to the hot residue to precipitate the enamine intermediate, (E)-1-(2-(2-bromo-4-fluoro-6-nitrophenyl)vinyl)pyrrolidine.

    • Filter the solid, wash with cold methanol, and dry under vacuum.

  • Step 2: Reductive Cyclization.

    • Suspend the enamine intermediate in a mixture of methanol and tetrahydrofuran (THF).

    • Add Raney nickel to the suspension.

    • Slowly add hydrazine hydrate dropwise at 0°C.

    • Stir the reaction mixture at room temperature for several hours.

    • Filter the reaction mixture through a pad of Celite® and wash the filter cake with ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Reductive Cyclization 2-methyl-3-bromo-5-fluoronitrobenzene 2-methyl-3-bromo-5-fluoronitrobenzene DMF-DMA_pyrrolidine DMF-DMA, Pyrrolidine, DMF, 120°C 2-methyl-3-bromo-5-fluoronitrobenzene->DMF-DMA_pyrrolidine Enamine_Intermediate (E)-1-(2-(2-bromo-4-fluoro-6-nitrophenyl)vinyl)pyrrolidine DMF-DMA_pyrrolidine->Enamine_Intermediate Enamine_Intermediate_2 (E)-1-(2-(2-bromo-4-fluoro-6-nitrophenyl)vinyl)pyrrolidine Reagents Raney Ni, Hydrazine Hydrate MeOH/THF, 0°C to RT Enamine_Intermediate_2->Reagents Product This compound Reagents->Product

Caption: Leimgruber-Batcho Synthesis Workflow.

Method 2: Synthesis via Pyrrolidine Derivative Reduction

This method also involves a reductive cyclization step.

Experimental Protocol:

  • Step 1: Synthesis of the Pyrrolidine Derivative.

    • Dissolve 1-bromo-5-fluoro-2-methyl-3-nitrobenzene in dioxane.

    • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine.

    • Heat the reaction mixture at 100°C.

    • After the reaction is complete, cool to room temperature and concentrate under reduced pressure to obtain the crude 1-[2-(2-bromo-4-fluoro-6-nitrophenyl)ethenyl]pyrrolidine.

  • Step 2: Reductive Cyclization.

    • Mix the crude pyrrolidine derivative with Raney nickel (suspended in water) in a mixture of methanol and THF (1:1).

    • Slowly add hydrazine monohydrate at 0°C.

    • Stir the mixture for 5 hours at room temperature.

    • Filter the reaction mixture through diatomaceous earth and wash the filter cake with ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to yield this compound.[1]

G cluster_0 Step 1: Pyrrolidine Derivative Synthesis cluster_1 Step 2: Reductive Cyclization Start_Mat 1-bromo-5-fluoro-2-methyl-3-nitrobenzene Reagents_1 DMF-DMA, Pyrrolidine, Dioxane, 100°C Start_Mat->Reagents_1 Intermediate 1-[2-(2-bromo-4-fluoro-6-nitrophenyl)ethenyl]pyrrolidine Reagents_1->Intermediate Intermediate_2 1-[2-(2-bromo-4-fluoro-6-nitrophenyl)ethenyl]pyrrolidine Reagents_2 Raney Ni, Hydrazine Monohydrate MeOH/THF, 0°C to RT Intermediate_2->Reagents_2 Final_Product This compound Reagents_2->Final_Product

Caption: Pyrrolidine Derivative Reduction Workflow.

Method 3: Synthesis using Iron and Acetic Acid

This method provides an alternative for the reductive cyclization step.

Experimental Protocol:

  • Step 1: Preparation of the Nitro Intermediate.

    • Prepare the crude enamine or pyrrolidine derivative as described in the previous methods.

  • Step 2: Reductive Cyclization.

    • To a mixture of iron powder in acetic acid at 110°C, add a solution of the crude nitro intermediate in acetic acid over 30 minutes.

    • Stir the resulting mixture for an additional hour.

    • Dilute the reaction mixture with ethyl acetate and filter through Celite® to remove insoluble matter.

    • Wash the filtrate with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to obtain this compound.[1]

G Nitro_Intermediate Crude Nitro Intermediate Reaction Iron Powder, Acetic Acid, 110°C Nitro_Intermediate->Reaction Workup Workup and Purification Reaction->Workup Product This compound Workup->Product

Caption: Iron and Acetic Acid Reduction Workflow.

Applications in Drug Development

This compound is a key intermediate in the synthesis of potent and selective kinase inhibitors.

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors

HPK1 is a negative regulator of T-cell activation, and its inhibition is a promising strategy in cancer immunotherapy. This compound serves as a scaffold for the development of HPK1 inhibitors, which can enhance the anti-tumor immune response.

HPK1_Pathway TCR T-Cell Receptor (TCR) HPK1 HPK1 TCR->HPK1 Activation SLP76 SLP-76 HPK1->SLP76 Phosphorylation (Inhibition) T_Cell_Activation T-Cell Activation SLP76->T_Cell_Activation Inhibitor HPK1 Inhibitor (derived from This compound) Inhibitor->HPK1 Inhibition

Caption: HPK1 Signaling Pathway Inhibition.

Phosphoinositide 3-kinase (PI3K) Inhibitors

The PI3K signaling pathway is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival. Halogenated indazole derivatives, including those synthesized from this compound, are utilized in the preparation of PI3K inhibitors.[2]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Inhibitor PI3K Inhibitor (derived from This compound) Inhibitor->PI3K Inhibition

Caption: PI3K Signaling Pathway Inhibition.

Safety and Handling

This compound should be handled with care in a laboratory setting. The following is a summary of its known hazards and recommended safety precautions.

HazardDescription
Acute Toxicity May be harmful if swallowed.
Skin Corrosion/Irritation Causes skin irritation.
Eye Damage/Irritation Causes serious eye irritation.
Respiratory Irritation May cause respiratory irritation.

Recommended Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated area, preferably in a fume hood.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block for the synthesis of kinase inhibitors with significant potential in oncology and immunology. This guide provides essential technical information to support its use in research and drug development. As with any chemical reagent, it is crucial to handle this compound with appropriate safety precautions. The synthetic routes outlined, along with the understanding of its role in targeting key signaling pathways, will aid researchers in the design and synthesis of novel therapeutic agents.

References

The Indazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a cornerstone in the development of novel therapeutics for a multitude of diseases. This technical guide provides a comprehensive overview of the indazole core, its significance in drug design, key examples of its application in approved drugs, and the experimental methodologies crucial for its exploration.

The Indazole Core: Structure and Properties

Indazole (1H-indazole) is an aromatic heterocyclic organic compound. It is an isomer of benzimidazole and exists in two tautomeric forms: 1H-indazole and 2H-indazole, with the 1H tautomer being the more stable and common form. The presence of two nitrogen atoms in the five-membered ring imparts both hydrogen bond donor and acceptor capabilities, facilitating interactions with biological macromolecules. The fused benzene ring provides a rigid framework and opportunities for diverse substitutions to modulate physicochemical properties and target affinity.

Significance in Medicinal Chemistry

The versatility of the indazole scaffold has led to its incorporation into a wide range of clinically successful drugs. Its ability to serve as a bioisostere for other aromatic systems, such as indole, has been a key strategy in drug discovery. The scaffold is prominently featured in drugs targeting kinases, G-protein coupled receptors, and enzymes involved in DNA repair, highlighting its broad applicability.

Key Indazole-Containing Drugs: A Quantitative Overview

Several FDA-approved drugs and promising clinical candidates feature the indazole core. The following tables summarize their quantitative pharmacological data, showcasing the potency and selectivity achieved through the strategic use of this scaffold.

DrugTarget(s)IC50 / KiIndication
Pazopanib VEGFR1, VEGFR2, VEGFR3, PDGFRα, PDGFRβ, c-KitIC50: 10 nM, 30 nM, 47 nM, 71 nM, 84 nM, 74 nM respectively[1][2][3]Renal Cell Carcinoma, Soft Tissue Sarcoma
Axitinib VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-KitIC50: 0.1 nM, 0.2 nM, 0.1-0.3 nM, 1.6 nM, 1.7 nM respectively[4][5]Renal Cell Carcinoma
Niraparib PARP1, PARP2IC50: 3.8 nM, 2.1 nMOvarian, Fallopian Tube, or Primary Peritoneal Cancer
Granisetron 5-HT3 ReceptorpKi: 9.15[6][7]Chemotherapy-induced nausea and vomiting
Bendazac Anti-inflammatory-Inflammation
Benzydamine Anti-inflammatory-Pain and inflammation

Signaling Pathways Modulated by Indazole-Based Drugs

The therapeutic effects of indazole-containing drugs are a direct result of their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

VEGFR2 Signaling Pathway in Angiogenesis

Pazopanib and Axitinib are potent inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR2, which plays a central role in angiogenesis—the formation of new blood vessels. By inhibiting VEGFR2, these drugs block downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, thereby cutting off the blood supply to tumors.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Pazopanib Pazopanib / Axitinib Pazopanib->VEGFR2 PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

VEGFR2 Signaling Pathway Inhibition
PARP-1 Signaling Pathway in DNA Repair

Niraparib is a potent inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2.[8] PARP enzymes are critical for the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibition of PARP leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.

PARP1_Signaling_Pathway cluster_nucleus Nucleus DNA_SSB Single-Strand DNA Break PARP1 PARP1 DNA_SSB->PARP1 recruits PARylation PARylation PARP1->PARylation catalyzes Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis PARP1->Cell_Cycle_Arrest leads to (when inhibited) Niraparib Niraparib Niraparib->PARP1 inhibits Repair_Proteins DNA Repair Proteins PARylation->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair

PARP-1 Inhibition in DNA Repair
5-HT3 Receptor Signaling Pathway

Granisetron is a selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor, a ligand-gated ion channel.[6] These receptors are located on peripheral vagal nerve terminals and in the central nervous system's chemoreceptor trigger zone. By blocking the binding of serotonin to these receptors, granisetron effectively prevents the signaling cascade that leads to nausea and vomiting.

HT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin (5-HT) HT3R 5-HT3 Receptor (Ligand-gated ion channel) Serotonin->HT3R binds & activates Ion_Influx Na+, Ca2+ Influx HT3R->Ion_Influx allows Granisetron Granisetron Granisetron->HT3R blocks Depolarization Neuronal Depolarization Ion_Influx->Depolarization Emesis_Signal Emetic Signal Transmission Depolarization->Emesis_Signal

5-HT3 Receptor Antagonism

Experimental Protocols

General Synthesis of an Indazole Core

A common method for the synthesis of the 1H-indazole core is the Davis-Beirut reaction. The following is a generalized protocol:

Materials:

  • 2-methyl-N-(2-methylbenzylidene)aniline

  • Potassium tert-butoxide

  • Dimethylformamide (DMF)

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-methyl-N-(2-methylbenzylidene)aniline (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add potassium tert-butoxide (1.2 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding 1M HCl until the pH is approximately 7.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 1H-indazole derivative.

In Vitro Kinase Inhibition Assay (for Pazopanib/Axitinib)

This protocol describes a general method to determine the in vitro inhibitory activity of a compound against a specific kinase, such as VEGFR2.

Materials:

  • Recombinant human VEGFR2 kinase

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP (at Km concentration for the specific kinase)

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • Test compound (e.g., Pazopanib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Add 2.5 µL of the test compound dilutions to the wells of a 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no kinase).

  • Add 5 µL of a solution containing the kinase and substrate peptide in kinase buffer to each well.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to the positive control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Compound) Start->Prepare_Reagents Dispense_Compound Dispense Compound Dilutions into 96-well Plate Prepare_Reagents->Dispense_Compound Add_Kinase_Substrate Add Kinase and Substrate Dispense_Compound->Add_Kinase_Substrate Initiate_Reaction Initiate Reaction with ATP Add_Kinase_Substrate->Initiate_Reaction Incubate Incubate at RT for 1 hr Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Measure ADP Incubate->Stop_Reaction Read_Luminescence Read Luminescence Stop_Reaction->Read_Luminescence Analyze_Data Analyze Data (Calculate % Inhibition) Read_Luminescence->Analyze_Data Determine_IC50 Determine IC50 Analyze_Data->Determine_IC50 End End Determine_IC50->End

In Vitro Kinase Assay Workflow
Radioligand Binding Assay (for Granisetron)

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the 5-HT3 receptor.[9][10]

Materials:

  • Cell membranes expressing the human 5-HT3 receptor (e.g., from HEK293 cells)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., [3H]-Granisetron or [3H]-GR65630)

  • Non-specific binding control (e.g., a high concentration of unlabeled granisetron)

  • Test compound (e.g., a novel indazole derivative) dissolved in DMSO

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethylenimine (PEI)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well filter plates

Procedure:

  • Prepare serial dilutions of the test compound in binding buffer.

  • In a 96-well plate, set up the following in triplicate:

    • Total binding: Cell membranes, radioligand, and binding buffer.

    • Non-specific binding: Cell membranes, radioligand, and a high concentration of unlabeled granisetron.

    • Competitive binding: Cell membranes, radioligand, and each concentration of the test compound.

  • Incubate the plate at room temperature for 60 minutes.

  • Terminate the binding reaction by rapid filtration through the PEI-treated glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.

  • Measure the radioactivity in each vial using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the percent inhibition of specific binding for each concentration of the test compound.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a one-site competition model to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Compound) Start->Prepare_Reagents Set_Up_Assay Set Up Assay Plate (Total, Non-specific, Competitive) Prepare_Reagents->Set_Up_Assay Incubate Incubate at RT for 60 min Set_Up_Assay->Incubate Filter_Wash Rapid Filtration and Washing Incubate->Filter_Wash Measure_Radioactivity Measure Radioactivity Filter_Wash->Measure_Radioactivity Calculate_Specific_Binding Calculate Specific Binding Measure_Radioactivity->Calculate_Specific_Binding Determine_IC50 Determine IC50 Calculate_Specific_Binding->Determine_IC50 Calculate_Ki Calculate Ki Determine_IC50->Calculate_Ki End End Calculate_Ki->End

Radioligand Binding Assay Workflow

Conclusion

The indazole scaffold continues to be a highly valuable and versatile component in the medicinal chemist's toolbox. Its presence in a growing number of approved and investigational drugs is a testament to its favorable pharmacological properties. A thorough understanding of its synthesis, biological activities, and the signaling pathways it modulates is essential for the continued development of innovative and effective therapies. This guide provides a foundational resource for researchers and professionals dedicated to advancing the field of drug discovery through the strategic application of the indazole core.

References

The Ascendant Role of Halogenated Indazole Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities.[1] Its structural resemblance to purine and indole allows it to function as a bioisostere, effectively interacting with a wide array of biological targets.[2] The introduction of halogen atoms—fluorine, chlorine, bromine, or iodine—onto the indazole core can significantly modulate the physicochemical properties of the resulting derivatives, including their lipophilicity, metabolic stability, and binding affinity to target proteins.[3][4] This strategic halogenation has proven to be a powerful tool in the optimization of lead compounds, often leading to enhanced potency and selectivity.[4][5]

This technical guide provides an in-depth exploration of the biological significance of halogenated indazole derivatives, with a particular focus on their applications in oncology, inflammatory diseases, and neurodegenerative disorders. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed overview of the current landscape, quantitative data for comparative analysis, and explicit experimental methodologies.

Biological Significance of Halogenated Indazole Derivatives

Halogenated indazole derivatives have demonstrated significant therapeutic potential across multiple disease areas. Their primary mechanism of action often involves the inhibition of protein kinases, enzymes that play a critical role in cellular signaling pathways.[5][6] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[7]

Anticancer Activity

The most extensively studied application of halogenated indazole derivatives is in the realm of oncology.[8] Several of these compounds have shown potent inhibitory activity against a variety of kinases implicated in tumor growth, proliferation, and survival.[2][5]

Kinase Inhibition:

Halogenated indazoles have been identified as potent inhibitors of several key kinase families:

  • Receptor Tyrosine Kinases (RTKs):

    • Vascular Endothelial Growth Factor Receptors (VEGFRs): By inhibiting VEGFRs, these compounds can disrupt angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[2][9] The presence of halogen atoms is often crucial for potent VEGFR-2 inhibition.[4]

    • Epidermal Growth Factor Receptors (EGFRs): Halogenated indazoles have shown significant activity against both wild-type and mutant forms of EGFR, which are frequently overexpressed or mutated in various cancers, including non-small cell lung cancer.[10]

    • Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in several cancers. Halogenated indazoles have been developed as potent FGFR inhibitors.[5]

  • Serine/Threonine Kinases:

    • Aurora Kinases: These kinases are critical for mitotic progression, and their inhibition by halogenated indazoles can lead to mitotic arrest and apoptosis in cancer cells. The presence of a halogen atom has been shown to be a requirement for enhanced potency against Aurora kinase A.[4][5]

    • Polo-like Kinase 4 (PLK4): As a key regulator of centriole duplication, PLK4 is a promising target in cancer therapy. Novel halogenated indazole-based PLK4 inhibitors have demonstrated exceptional potency.[11][12]

    • Cyclin-Dependent Kinases (CDKs): By targeting CDKs, these compounds can induce cell cycle arrest, thereby inhibiting cancer cell proliferation.[13]

Induction of Apoptosis:

A primary mechanism by which halogenated indazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[1][14] Treatment of cancer cells with these compounds has been shown to trigger the intrinsic apoptotic pathway, characterized by:

  • Upregulation of Pro-apoptotic Proteins: Increased expression of proteins like Bax.[1]

  • Downregulation of Anti-apoptotic Proteins: Decreased expression of proteins like Bcl-2.[1]

  • Activation of Caspases: Activation of key executioner caspases, such as caspase-3.[1][13]

  • Disruption of Mitochondrial Membrane Potential: Loss of mitochondrial membrane integrity.[1]

  • Generation of Reactive Oxygen Species (ROS): Increased levels of ROS can further promote apoptosis.[1]

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Halogenated indazole derivatives have demonstrated significant anti-inflammatory properties, positioning them as potential therapeutic agents for inflammatory conditions.[15][16][17][18] Their mechanisms of action in this context include the inhibition of key inflammatory mediators and signaling pathways. Some of these compounds have shown anti-inflammatory activity superior to that of the well-known nonsteroidal anti-inflammatory drug (NSAID), diclofenac.[15][18]

Neuroprotective Effects

Emerging research suggests that halogenated indazole derivatives may hold promise for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[4][12] Their neuroprotective effects are thought to be mediated through the inhibition of kinases involved in neuronal cell death and neuroinflammation. For instance, certain derivatives have been identified as isoform-selective inhibitors of c-Jun N-terminal kinase 3 (JNK3), a key player in neurodegeneration.[4]

Data Presentation: Quantitative Analysis of Biological Activity

The following tables summarize the in vitro biological activity of representative halogenated indazole derivatives against various protein kinases and cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values are provided for comparative analysis.

Table 1: Inhibitory Activity of Halogenated Indazole Derivatives against Protein Kinases

Compound IDTarget KinaseIC50 (nM)Reference
11a VEGFR-2-[2]
12b VEGFR-25.4[2]
12c VEGFR-25.6[2]
12e VEGFR-27[2]
13i (sulfonamide) VEGFR-234.5[2][4]
Pazopanib VEGFR-230[2][4]
14d (fluorinated) FGFR15.5[4]
27a (fluorinated) FGFR1< 4.1[2]
27a (fluorinated) FGFR22.0[2]
53d Aurora A-[2]
54a Aurora A32[4]
54c Aurora A46[4]
59c Pim1-33-70[2]
82a Pim-10.4[10]
82a Pim-21.1[10]
82a Pim-30.4[10]
89 Bcr-Abl (wild type)14[10]
89 Bcr-Abl (T315I mutant)450[10]
109 EGFR (T790M mutant)5.3[10]
109 EGFR (wild type)8.3[10]
C05 PLK4< 0.1[9][11][12]
30 VEGFR-21.24[8][9]
Axitinib VEGFR10.1 - 1.2[8]
Axitinib VEGFR20.2[8]
Axitinib VEGFR30.1 - 0.3[8]
Axitinib PDGFRβ1.6[8]
Axitinib c-Kit1.7[8]
Pazopanib VEGFR110[8]
Pazopanib VEGFR347[8]
Pazopanib PDGFRα71[8]
Pazopanib PDGFRβ84[8]
Pazopanib c-Kit74 - 140[8]

Table 2: Antiproliferative Activity of Halogenated Indazole Derivatives against Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 / GI50 (µM)Reference
5k Hep-G2Hepatoma3.32[6]
6o K562Chronic Myeloid Leukemia5.15[6]
6o HEK-293Normal Embryonic Kidney33.2[6]
C05 IMR-32Neuroblastoma0.948[9][11]
C05 MCF-7Breast Cancer0.979[9][11]
C05 H460Non-small Cell Lung Cancer1.679[9][11]
4f MCF-7Breast Cancer1.629[19]
4i MCF-7Breast Cancer1.841[19]
9b MCF-7Breast Cancer< 0.1[20]
9c A549Lung Cancer< 0.1[20]
9e MCF-7Breast Cancer0.12[20]
9e A549Lung Cancer0.19[20]
9g A549Lung Cancer0.34[20]
Compound 7 A549Lung Cancer6.3[4]
Compound 7 HepG2Liver Cancer11[4]
Compound 8 (brominated) HepG2Liver Cancer3.8[4]
Compound 8 (brominated) A549Lung Cancer3.5[4]
Compound 8 (brominated) SW620Colon Cancer10.8[4]
Compound 6(a) HCT-116Colon Cancer0.16[21]
Compound 6(a) SK-HEP1Liver Cancer0.28[21]
Compound 6(a) MDA-MB-231Breast Cancer0.28[21]
Compound 6(a) SNU638Gastric Cancer0.48[21]
Compound 6(a) A549Lung Cancer1.32[21]
Compound 6(a) MCF-7Breast Cancer3.24[21]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the synthesis and biological evaluation of halogenated indazole derivatives.

Synthesis of Halogenated Indazole Derivatives

Example Protocol: Synthesis of 3-Bromo-1H-indazole

This protocol describes a general method for the bromination of the indazole core at the C3 position.

Materials:

  • 1H-indazole

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 1H-indazole in DMF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS portion-wise to the cooled solution while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-bromo-1H-indazole.

Biological Evaluation Assays

1. In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[8][22]

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Target kinase

  • Kinase-specific substrate

  • ATP

  • Test compounds (halogenated indazole derivatives)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 384-well plate, add the test compound solutions or a vehicle control.

  • Add the target kinase and substrate to each well.

  • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10 µL.

  • Incubate the plate at room temperature for 60 minutes.

  • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

2. Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[1][3][5][23]

Materials:

  • Human cancer cell lines

  • Cell culture medium

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the halogenated indazole derivatives for the desired time period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 4 hours in a humidified atmosphere (e.g., 37 °C, 5% CO2).

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 or GI50 values.

3. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[13][14][24][25]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Treated and untreated cells

  • 1X Binding Buffer

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating them with the halogenated indazole derivatives for the desired time.

  • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

4. Western Blot Analysis for Apoptosis Markers

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.[11][12][19][26]

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4 °C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the biological activity of halogenated indazole derivatives.

kinase_inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) ATP ATP RTK->ATP Substrate Substrate Protein RTK->Substrate Ligand Growth Factor Ligand->RTK Binds ADP ADP ATP->ADP Phosphorylation Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Phosphorylation Downstream Downstream Signaling (Proliferation, Survival) Phospho_Substrate->Downstream Indazole Halogenated Indazole Derivative Indazole->RTK Inhibits (ATP-competitive)

Caption: Mechanism of Action of Halogenated Indazole Derivatives as RTK Inhibitors.

intrinsic_apoptosis Indazole Halogenated Indazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Indazole->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Indazole->Bax Upregulates Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Forms pores Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-caspase-9 Apaf1->Caspase9 Active_Caspase9 Active Caspase-9 Caspase9->Active_Caspase9 Activation Caspase3 Pro-caspase-3 Active_Caspase9->Caspase3 Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Activation Apoptosis Apoptosis Active_Caspase3->Apoptosis Executes

Caption: Intrinsic Apoptosis Pathway Induced by Halogenated Indazole Derivatives.

experimental_workflow start Start: Design & Synthesis of Halogenated Indazole Derivatives kinase_assay In Vitro Kinase Assay (e.g., ADP-Glo) start->kinase_assay cell_viability Cell Viability Assay (e.g., MTT) start->cell_viability data_analysis Data Analysis (IC50/GI50 Determination) kinase_assay->data_analysis apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) cell_viability->apoptosis_assay cell_viability->data_analysis western_blot Western Blot Analysis (Apoptosis Markers) apoptosis_assay->western_blot western_blot->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization lead_optimization->start Iterative Refinement end End: Identification of Potent Lead Compound lead_optimization->end

Caption: Experimental Workflow for the Evaluation of Halogenated Indazole Derivatives.

References

An In-depth Technical Guide to 4-Bromo-6-fluoro-1H-indazole: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-6-fluoro-1H-indazole has emerged as a pivotal building block in medicinal chemistry, primarily owing to its utility in the synthesis of highly targeted therapeutic agents. Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions and a fluorine atom for modulating physicochemical properties, makes it an attractive starting material for the development of kinase inhibitors and other pharmaceuticals. This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, detailed synthetic protocols, reactivity, and its significant role as a research chemical intermediate, with a particular focus on its application in the synthesis of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors.

Chemical and Physical Properties

This compound is a halogenated indole derivative.[1] The presence of both bromine and fluorine atoms on the indazole core significantly influences its reactivity and the properties of its derivatives.[2]

PropertyValueReference
CAS Number 885520-70-7[1][3]
Molecular Formula C₇H₄BrFN₂[2]
Molecular Weight 214.03 g/mol [2]
Appearance Off-white to light yellow solid[2]
Boiling Point 315.1 ± 22.0 °C (Predicted)[2]
Density 1.750 g/cm³ (Predicted)[2]
pKa 15.47 ± 0.30 (Predicted)[2]
Storage Sealed in dry, Room Temperature[2]

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the Leimgruber-Batcho indole synthesis being a common and effective approach.[1] Below are two detailed experimental protocols.

Protocol 1: Leimgruber-Batcho Synthesis

This method involves the reaction of a substituted nitro-toluene with a formamide acetal, followed by reductive cyclization.[1]

Experimental Protocol:

  • Step 1: Formation of the Enamine Intermediate

    • To a solution of 2-methyl-3-bromo-5-fluoro-nitrobenzene in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine.

    • Heat the mixture at 120 °C and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • Concentrate the reaction mixture under reduced pressure.

    • Slowly add methanol to the hot residue while stirring to precipitate the intermediate, 2-nitro-4-bromo-6-fluoro-β-tetrahydropyrrole phenyl ethylene, as dark red crystals.

    • Filter the crystals, wash with methanol, and dry under vacuum.[1]

  • Step 2: Reductive Cyclization

    • Dissolve the crude intermediate from Step 1 in tetrahydrofuran (THF).

    • In a separate three-necked flask equipped with a reflux condenser and magnetic stirrer, add the THF solution of the intermediate.

    • Add Raney nickel to the flask and control the reaction temperature at 50 °C.

    • Slowly add hydrazine hydrate dropwise using a constant pressure dropping funnel.

    • After 14 hours of reaction, cool the mixture and allow it to settle.

    • Decant the supernatant and dry the residue under vacuum to obtain the crude product.

    • Purify the crude product by column chromatography using a mixture of ethyl acetate and petroleum ether (1:5 v/v) as the eluent.

    • The purified product, this compound, is obtained with a reported yield of 68.8%.[1]

Protocol 2: Synthesis from 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene

This alternative synthesis also proceeds through an enamine intermediate followed by reductive cyclization.[3]

Experimental Protocol:

  • Step 1: Formation of the Pyrrolidine Derivative

    • Dissolve 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene (7.49 g, 31.8 mmol) in dioxane (40 mL).

    • Sequentially add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (21.0 mL, 158 mmol) and pyrrolidine (2.6 mL, 31.1 mmol).

    • Heat the reaction mixture at 100 °C.

    • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to afford 1-[2-(2-bromo-4-fluoro-6-nitrophenyl)-1-methylethenyl]-pyrrolidine as a dark red residue (10.0 g, theoretical amount).[3]

  • Step 2: Reductive Cyclization

    • Mix the pyrrolidine derivative (10.0 g, 31.7 mmol) with Raney nickel (suspended in 15 mL of water) in a 1:1 mixture of methanol and THF (150 mL).

    • Slowly add hydrazine monohydrate (2.3 mL, 47.4 mmol) at 0 °C.

    • Stir the mixture for 5 hours at room temperature.

    • Filter the reaction mixture through diatomaceous earth and wash the filter cake with ethyl acetate.

    • Combine the filtrates and concentrate to dryness under reduced pressure to afford this compound as a light-colored oil (2.57 g, 37% yield).[3]

Synthesis Workflow:

G cluster_synthesis Synthesis of this compound A 2-Methyl-3-bromo-5-fluoro-nitrobenzene C Enamine Intermediate A->C Condensation B DMF-DMA, Pyrrolidine, DMF, 120°C E This compound C->E Reductive Cyclization D Raney Nickel, Hydrazine Hydrate, THF, 50°C F Purification (Column Chromatography) E->F G cluster_coupling Palladium-Catalyzed Cross-Coupling Reactions Start This compound Suzuki Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst, Base) Start->Suzuki Buchwald Buchwald-Hartwig Amination (Amine, Pd Catalyst, Base) Start->Buchwald Product_Suzuki 4-Aryl-6-fluoro-1H-indazole Suzuki->Product_Suzuki Product_Buchwald 4-Amino-6-fluoro-1H-indazole Derivative Buchwald->Product_Buchwald HPK1_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR Engagement LAT LAT Signalosome TCR->LAT Signal Propagation HPK1_inactive HPK1 (Inactive) LAT->HPK1_inactive Recruitment & Activation HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active SLP76 SLP-76 HPK1_active->SLP76 Phosphorylation pSLP76 p-SLP-76 SLP76->pSLP76 Downstream Downstream Signaling (e.g., PLCγ1, ERK) SLP76->Downstream Degradation Ubiquitination & Degradation pSLP76->Degradation Inhibition Inhibition of T-Cell Activation Degradation->Inhibition Activation T-Cell Activation Downstream->Activation HPK1_Inhibitor HPK1 Inhibitor (Derived from this compound) HPK1_Inhibitor->HPK1_active Blocks Activity

References

Unlocking Therapeutic Potential: A Technical Guide to 4-Bromo-6-fluoro-1H-indazole Derivatives and Their Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of modern drug discovery, the indazole scaffold has emerged as a privileged structure, giving rise to a multitude of biologically active molecules. Among these, derivatives of 4-Bromo-6-fluoro-1H-indazole are demonstrating significant promise, with research pointing towards a range of potential therapeutic applications, from oncology to infectious diseases. This technical guide offers an in-depth exploration of the primary molecular targets of these derivatives, consolidating current research, quantitative data, and key experimental methodologies for researchers, scientists, and drug development professionals.

Primary Therapeutic Targets

The unique substitution pattern of a bromine atom at the 4-position and a fluorine atom at the 6-position of the indazole core imparts specific physicochemical properties to its derivatives, influencing their binding affinity and selectivity for various biological targets. Current research has identified several key proteins and pathways where these compounds exert their effects.

Hematopoietic Progenitor Kinase 1 (HPK1): A Key Immuno-Oncology Target

The most prominent and well-documented therapeutic application for derivatives of this compound is the inhibition of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of T-cell activation. The parent compound, this compound, serves as a crucial intermediate in the synthesis of potent HPK1 inhibitors.[1][2] By inhibiting HPK1, these derivatives can enhance the body's anti-tumor immune response, making this a highly attractive strategy in the field of immuno-oncology. The development of selective "reverse indazole" inhibitors of HPK1 underscores the therapeutic potential of this chemical class.

Kinase Inhibition in Oncology

Beyond HPK1, the broader class of indazole derivatives has been extensively investigated for its anti-cancer properties through the inhibition of various protein kinases that are crucial for tumor growth and proliferation. While specific data for 4-Bromo-6-fluoro derivatives is still emerging, the indazole scaffold is a known pharmacophore for inhibitors of:

  • Epidermal Growth Factor Receptor (EGFR): A key driver in many cancers.

  • Cyclin-Dependent Kinase 2 (CDK2): A central regulator of the cell cycle.

  • c-Met: A receptor tyrosine kinase implicated in tumor metastasis.

  • Extracellular signal-Regulated Kinase 1/2 (ERK1/2): Components of the MAPK signaling pathway.

  • Fibroblast Growth Factor Receptors (FGFRs): Involved in cell proliferation and differentiation.

  • Aurora Kinases: Essential for mitosis.

The anti-proliferative effects of indazole derivatives are often attributed to their ability to induce apoptosis, or programmed cell death, and cause cell cycle arrest.

Antibacterial Activity via FtsZ Inhibition

In the realm of infectious diseases, 4-bromo-1H-indazole derivatives have been identified as inhibitors of the Filamentous temperature-sensitive protein Z (FtsZ).[3] FtsZ is a crucial protein in bacterial cell division, forming a contractile ring at the division site. By inhibiting FtsZ, these compounds prevent bacterial replication, demonstrating their potential as a novel class of antibiotics.

Other Potential Targets

Preliminary research has also suggested that halogenated indazole derivatives may interact with other enzymes, including:

  • Lactoperoxidase and Paraoxonase 1: Enzymes with roles in oxidative stress and immune response.

  • PI3 Kinase: A key component of a major cell survival signaling pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data for indazole derivatives against their respective targets. It is important to note that specific data for derivatives of this compound is limited in the public domain, and the data presented here is for structurally related indazole compounds to illustrate the potential of this chemical class.

Table 1: Anticancer Activity of Indazole Derivatives

Compound ClassTargetCell LineIC50 (µM)
Indazole DerivativeTTKVarious Cancer CellsVaries
Indazole DerivativeEGFR, CDK2, c-MetVarious Cancer CellsVaries
Indazole DerivativeERK1/2HT290.9 - 6.1

Table 2: Antibacterial Activity of 4-Bromo-1H-Indazole Derivatives

CompoundBacterial StrainMIC (µg/mL)
Derivative 9S. pyogenes PS4
Derivative 18S. aureus ATCC29213Varies

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action, the following diagrams illustrate the key signaling pathways and experimental workflows discussed.

HPK1_Signaling_Pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Engagement ZAP70 ZAP70 Lck->ZAP70 Phosphorylates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylates HPK1 HPK1 LAT_SLP76->HPK1 Recruits & Activates Ub_Proteasome Ubiquitination & Proteasomal Degradation LAT_SLP76->Ub_Proteasome Leads to Downstream_Signaling Downstream T-Cell Activation Signals LAT_SLP76->Downstream_Signaling Promotes HPK1->LAT_SLP76 Phosphorylates SLP-76 Inhibitor This compound Derivative (Inhibitor) Inhibitor->HPK1 Inhibits

HPK1 Signaling Pathway in T-Cells

FtsZ_Inhibition_Workflow cluster_bacterial_cell Bacterial Cell Division FtsZ_Monomers FtsZ Monomers FtsZ_Ring FtsZ Ring Assembly (Z-ring) FtsZ_Monomers->FtsZ_Ring Septum_Formation Septum Formation FtsZ_Ring->Septum_Formation Cell_Division Cell Division Septum_Formation->Cell_Division Inhibitor 4-Bromo-1H-indazole Derivative (Inhibitor) Inhibitor->FtsZ_Ring Inhibits Assembly

Mechanism of FtsZ Inhibition

Experimental_Workflow Synthesis Synthesis of Derivatives from this compound Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification In_Vitro_Assays In Vitro Assays (Kinase Assay, MIC Assay) Purification->In_Vitro_Assays Cell_Based_Assays Cell-Based Assays (MTT, Apoptosis, Cell Cycle) In_Vitro_Assays->Cell_Based_Assays Lead_Optimization Lead Optimization Cell_Based_Assays->Lead_Optimization

Drug Discovery Workflow

Detailed Experimental Protocols

The following sections provide an overview of the methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of HPK1 Inhibitors from this compound

While specific, proprietary synthesis routes for HPK1 inhibitors are often detailed in patent literature, a general synthetic approach involves a multi-step process. The this compound core typically undergoes N-alkylation or N-arylation, followed by palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, at the bromine-substituted position to introduce diverse functionalities.

General Protocol Outline:

  • N-Protection/Alkylation: The indazole nitrogen is protected or alkylated using a suitable reagent (e.g., an alkyl halide) in the presence of a base (e.g., Cs2CO3 or NaH) in a polar aprotic solvent (e.g., DMF or THF).

  • Cross-Coupling Reaction: The bromo-indazole intermediate is reacted with a boronic acid or ester (Suzuki coupling) or an amine (Buchwald-Hartwig coupling) in the presence of a palladium catalyst (e.g., Pd(PPh3)4 or Pd2(dba)3) and a ligand (e.g., SPhos or XPhos) in a suitable solvent system (e.g., dioxane/water or toluene).

  • Deprotection (if necessary): If a protecting group was used, it is removed under appropriate conditions (e.g., acid or base hydrolysis).

  • Purification: The final product is purified using techniques such as column chromatography or recrystallization.

In Vitro Kinase Inhibition Assay (for HPK1, EGFR, etc.)

The inhibitory activity of the synthesized compounds against a specific kinase is typically determined using an in vitro kinase assay.

Protocol Outline:

  • Reagents: Recombinant human kinase, appropriate substrate (e.g., a peptide or protein), ATP, and the test compound at various concentrations.

  • Reaction Setup: The kinase, substrate, and test compound are incubated in a reaction buffer.

  • Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection: After a set incubation period, the amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

    • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based assay: Using a system where the amount of remaining ATP is converted into a light signal (e.g., Kinase-Glo®).

    • Fluorescence-based assay: Using a fluorescently labeled substrate or antibody.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cell lines.

Protocol Outline:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antibacterial Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol Outline:

  • Bacterial Culture: A standardized inoculum of the test bacterium is prepared.

  • Compound Dilution: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for bacterial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion and Future Directions

Derivatives of this compound represent a versatile and promising scaffold for the development of novel therapeutics. The strong evidence pointing to HPK1 inhibition highlights their potential in immuno-oncology. Furthermore, the demonstrated and potential activities against other kinases and bacterial FtsZ broaden their therapeutic applicability. Future research should focus on the synthesis and evaluation of a wider range of derivatives to establish clear structure-activity relationships, optimize their potency and selectivity, and further elucidate their mechanisms of action in preclinical models. The continued exploration of this chemical space is poised to yield next-generation therapies for some of the most challenging diseases.

References

Discovery and significance of substituted indazoles in pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 29, 2025

Executive Summary

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, including its ability to act as a bioisosteric replacement for the native indole nucleus, have cemented its importance in drug design.[1] From its initial synthesis in the late 19th century to its current position as the core of multiple FDA-approved drugs, the journey of substituted indazoles highlights a remarkable trajectory in pharmaceutical development.[2] This technical guide provides a comprehensive overview of the discovery, synthesis, and profound pharmacological significance of substituted indazoles, with a focus on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their characterization.

Discovery and Synthesis: Forging the Core

The story of the indazole scaffold begins with the pioneering work of Emil Fischer in the late 1800s.[2] However, it was the Jacobson Indazole Synthesis (1893) that provided a more direct and versatile route to the 1H-indazole core from o-toluidine.[2] This classical method involves the diazotization of an o-alkylaniline followed by an intramolecular azo coupling.[3]

Over the decades, synthetic methodologies have evolved significantly. Modern approaches provide efficient and regioselective access to a wide array of substituted indazoles. A notable example is the Davis-Beirut reaction , a robust method for synthesizing 2H-indazoles from o-nitrobenzaldehydes and primary amines.[4][5] This reaction proceeds through a key nitroso imine intermediate, which undergoes an N-N bond-forming heterocyclization.[6] Other critical methods include palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination for the synthesis of 3-aminoindazoles, and copper-catalyzed reactions for constructing C-N and C-S bonds, which are pivotal in the industrial synthesis of drugs like Axitinib.[7][8]

The synthesis of complex indazole-based drugs like Pazopanib and Axitinib involves multi-step sequences. The manufacturing process for Axitinib, for instance, has been optimized to employ key Migita and Heck coupling reactions, delivering the final active pharmaceutical ingredient (API) in high yield and purity.[9] Similarly, various routes to Pazopanib have been developed, often starting from 3-methyl-6-nitro-1H-indazole, showcasing the modularity and adaptability of indazole synthesis.[1][10]

Pharmacological Significance: A Scaffold of Versatility

The indazole nucleus is present in drugs spanning a wide range of therapeutic areas, demonstrating remarkable biological versatility.[4] Its derivatives have shown potent anti-cancer, anti-inflammatory, anti-emetic, anti-bacterial, and neuroprotective properties.[10][11] This broad activity stems from the scaffold's ability to form key interactions—such as hydrogen bonds via its N-H donor and additional nitrogen acceptor sites—with a multitude of biological targets.[1]

Oncology: A Pillar of Targeted Therapy

Indazoles are particularly prominent in oncology, forming the core of several multi-kinase and PARP inhibitors.

Pazopanib and Axitinib: Potent Angiogenesis Inhibitors

Pazopanib and Axitinib are multi-targeted tyrosine kinase inhibitors (TKIs) that primarily target Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial for angiogenesis—the formation of new blood vessels that tumors need to grow.[12][13] By competitively binding to the ATP-binding pocket of these receptors, they block downstream signaling pathways essential for endothelial cell proliferation and survival.[14] This effectively chokes off the tumor's blood supply.

Pazopanib has a broader target profile, also inhibiting Platelet-Derived Growth Factor Receptors (PDGFRs), Fibroblast Growth Factor Receptors (FGFRs), and c-Kit.[12] Axitinib is more selective for VEGFR-1, -2, and -3.[12] This inhibition blocks critical downstream cascades, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt/mTOR pathways, leading to reduced tumor growth and progression.[7][15]

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling VEGFR VEGFR RAS RAS VEGFR->RAS pY PDGFR PDGFR PI3K PI3K PDGFR->PI3K pY VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR Pazopanib Pazopanib / Axitinib Pazopanib->VEGFR Pazopanib->PDGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Proliferation, Survival ERK->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Angiogenesis PARP_Inhibition_Pathway cluster_dna_damage DNA Damage & Repair cluster_replication During Replication cluster_cell_fate Cell Fate DNA_SSB Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits Unrepaired_SSB Unrepaired SSB DNA_SSB->Unrepaired_SSB if PARP inhibited BER Base Excision Repair PARP->BER activates BER->DNA_SSB repairs DNA_DSB Double-Strand Break (DSB) HR Homologous Recombination (HR) Repair DNA_DSB->HR repaired by BRCA_WT BRCA Proficient (HR works) BRCA_MUT BRCA Deficient (HR fails) Apoptosis Apoptosis Niraparib Niraparib Niraparib->PARP Unrepaired_SSB->DNA_DSB leads to Cell_Survival Cell Survival BRCA_WT->Cell_Survival BRCA_MUT->Apoptosis

References

4-Bromo-6-fluoro-1H-indazole mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Role of 4-Bromo-6-fluoro-1H-indazole in the Development of HPK1 Inhibitors

This technical guide provides a comprehensive overview of this compound, focusing on its pivotal role as a chemical intermediate in the synthesis of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. The mechanism of action of the resulting therapeutic agents in biological systems is detailed, with a focus on researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a halogenated indazole derivative. While this compound itself does not have a well-documented direct mechanism of action in biological systems, it serves as a crucial and versatile building block in medicinal chemistry. Its primary significance lies in its use for the synthesis of potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a key therapeutic target in the field of immuno-oncology. The indazole scaffold is recognized as a "privileged structure" in drug discovery, frequently forming the core of various kinase inhibitors.[1] The bromine and fluorine substitutions on the indazole ring of this particular molecule offer specific advantages for chemical synthesis and for influencing the pharmacokinetic properties of the final drug candidates.

Synthetic Utility in the Development of HPK1 Inhibitors

The chemical structure of this compound is strategically suited for elaboration into more complex molecules. The bromine atom at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the convenient introduction of a wide variety of aryl and heteroaryl substituents, which is a common strategy in the design of kinase inhibitors to achieve high potency and selectivity. This compound is a drug synthesis intermediate that can be used to synthesize an inhibitor of HPK1.[1]

Below is a diagram illustrating a representative synthetic workflow where this compound is used as a starting material for the synthesis of an indazole-based HPK1 inhibitor.

G cluster_start Starting Material cluster_reaction Key Synthetic Step cluster_intermediate Core Structure cluster_final Final Product start This compound reaction Suzuki-Miyaura Coupling (with Aryl/Heteroaryl Boronic Acid) + Pd Catalyst, Base start->reaction intermediate Substituted 4-Aryl-6-fluoro-1H-indazole reaction->intermediate Further Functionalization final Potent and Selective HPK1 Inhibitor intermediate->final

Caption: Representative synthetic workflow for an HPK1 inhibitor.

Mechanism of Action of Indazole-Based HPK1 Inhibitors

The Role of HPK1 in Immune Suppression

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase that is predominantly expressed in hematopoietic cells and functions as a critical negative regulator of T-cell activation.[2][3] In the context of cancer, HPK1 acts as an intracellular immune checkpoint, dampening the anti-tumor immune response.[2]

The signaling cascade is initiated upon the engagement of the T-cell receptor (TCR) with an antigen. This leads to the recruitment and activation of HPK1.[3][4] Once active, HPK1 phosphorylates several downstream targets, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at the serine 376 residue.[3] This phosphorylation event creates a binding site for 14-3-3 proteins, which in turn leads to the ubiquitination and subsequent proteasomal degradation of SLP-76.[3] The degradation of SLP-76 disrupts the formation of the active TCR signaling complex, thereby attenuating downstream signals that are crucial for T-cell activation, such as the phosphorylation of Phospholipase C gamma 1 (PLCγ1) and Extracellular signal-regulated kinase (ERK).[3] The overall result is a suppression of T-cell proliferation and cytokine production (e.g., Interleukin-2 or IL-2).

G cluster_membrane T-Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Engagement (Antigen Recognition) HPK1_inactive HPK1 (Inactive) TCR->HPK1_inactive Activates HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active SLP76 SLP-76 HPK1_active->SLP76 Phosphorylates pSLP76 pSLP-76 (Ser376) SLP76->pSLP76 Downstream Downstream Signaling (PLCγ1, ERK) SLP76->Downstream Degradation Proteasomal Degradation of SLP-76 pSLP76->Degradation Degradation->Downstream Inhibits Response_suppressed Suppressed T-Cell Response (↓ IL-2, ↓ Proliferation) Downstream->Response_suppressed

Caption: HPK1 signaling pathway leading to T-cell suppression.

Inhibition of HPK1 by Indazole-Based Compounds

Indazole-based inhibitors synthesized from precursors like this compound are designed to be ATP-competitive inhibitors. They bind to the ATP-binding pocket of the HPK1 kinase domain, preventing the enzyme from catalyzing the phosphorylation of its substrates.

By blocking the kinase activity of HPK1, these inhibitors prevent the phosphorylation of SLP-76.[2] This leads to the stabilization of the SLP-76 signaling complex, allowing for robust downstream signaling. The result is an enhancement of T-cell activation, proliferation, and cytokine production.[2] This effectively "releases the brakes" on the T-cell-mediated anti-tumor immune response.

G HPK1 HPK1 Kinase Activity pSLP76 SLP-76 Phosphorylation HPK1->pSLP76 Inhibitor Indazole-Based HPK1 Inhibitor Inhibitor->HPK1 Blocks TCell_Activation T-Cell Activation (↑ IL-2, ↑ Proliferation) pSLP76->TCell_Activation Inhibits

Caption: Logic of HPK1 inhibition leading to T-cell activation.

Quantitative Data: Potency of Indazole-Based HPK1 Inhibitors

The potency of HPK1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher potency. The following table summarizes the IC50 values for several indazole-based HPK1 inhibitors reported in the literature.

Compound Name/IDHPK1 IC50 (nM)Assay TypeReference
Compound 1 ~10 (approx.)Biochemical[5]
Compound 2 ~50 (approx.)Biochemical[5]
Reverse Indazole 36 Not specifiedBiochemical[5]
XHS 2.6Biochemical
XHV 89Biochemical
Compound 31 3.5Biochemical
Compound 10n 29.0Biochemical
Compound 16 2.67Biochemical

Experimental Protocols

The characterization of HPK1 inhibitors involves a series of biochemical and cell-based assays to determine their potency, selectivity, and functional effects.

Protocol: HPK1 Kinase Inhibition Assay (Biochemical IC50 Determination)

Objective: To determine the in vitro potency of a test compound against purified HPK1 kinase.

Materials:

  • Recombinant human HPK1 enzyme

  • Biotinylated peptide substrate (e.g., myelin basic protein)

  • ATP

  • Test compound (e.g., an indazole-based inhibitor)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the diluted compounds to the wells of a 384-well plate.

  • Add the HPK1 enzyme and the peptide substrate to the wells.

  • Incubate for 20-30 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for 1-2 hours at room temperature.

  • Stop the reaction and measure the remaining ATP (or ADP produced) using a luminescence-based detection reagent according to the manufacturer's protocol.

  • Data is normalized to high (no inhibitor) and low (no enzyme) controls.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cell-Based Phospho-SLP-76 (Ser376) Assay

Objective: To measure the ability of a test compound to inhibit HPK1-mediated phosphorylation of SLP-76 in a cellular context.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium with 10% FBS

  • Test compound

  • T-cell stimulating antibodies (anti-CD3 and anti-CD28)

  • Cell lysis buffer

  • Antibodies: anti-phospho-SLP-76 (Ser376) and anti-total-SLP-76

  • Flow cytometer or Western blot equipment

Procedure:

  • Culture Jurkat T-cells to the desired density.

  • Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the T-cells with anti-CD3/CD28 antibodies for 15-30 minutes.

  • Immediately fix and permeabilize the cells (for flow cytometry) or lyse the cells (for Western blot).

  • For flow cytometry, stain the cells with a fluorescently-conjugated anti-phospho-SLP-76 (Ser376) antibody.

  • For Western blot, separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-SLP-76 and anti-total-SLP-76 antibodies.

  • Analyze the levels of phosphorylated SLP-76 relative to total SLP-76 or a loading control.

  • The reduction in pSLP-76 levels in the presence of the inhibitor indicates target engagement.

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_stim Stimulation cluster_analysis Analysis prep Jurkat T-Cells Culture treatment Pre-incubation with HPK1 Inhibitor prep->treatment stim Stimulation with anti-CD3/CD28 treatment->stim analysis Fix, Permeabilize & Stain for pSLP-76 stim->analysis flow Flow Cytometry Data Acquisition analysis->flow

Caption: Experimental workflow for a cell-based pSLP-76 assay.

Conclusion

This compound is a synthetically valuable intermediate that enables the development of a promising class of cancer therapeutics: HPK1 inhibitors. While the compound itself is not the active biological agent, its strategic use in medicinal chemistry allows for the construction of potent and selective molecules that can reverse immune suppression. The resulting indazole-based HPK1 inhibitors function by blocking the phosphorylation of SLP-76, thereby unleashing the full potential of T-cells to combat tumors. The continued exploration of this and similar scaffolds is a highly active area of research, with the potential to deliver new and effective treatments in immuno-oncology.

References

The Strategic Role of 4-Bromo-6-fluoro-1H-indazole in the Advancement of Chemical Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Abstract: 4-Bromo-6-fluoro-1H-indazole has emerged as a pivotal building block in medicinal chemistry, particularly in the development of targeted therapies. Its unique structural features, including the indazole core and strategically positioned halogen atoms, make it a versatile scaffold for the synthesis of potent and selective enzyme inhibitors. This technical guide provides a comprehensive overview of this compound in chemical research, with a primary focus on its application in the synthesis of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, a promising class of therapeutics in immuno-oncology. This document details the chemical properties, synthesis methodologies, and biological significance of this compound and its derivatives, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows.

Chemical and Physical Properties

This compound is a halogenated indazole derivative with the molecular formula C₇H₄BrFN₂ and a molecular weight of approximately 215.02 g/mol . The presence of both a bromine and a fluorine atom on the benzene ring of the indazole core imparts distinct chemical reactivity, allowing for selective functionalization at these positions. This characteristic is instrumental in the construction of complex molecular architectures required for targeted drug design.

PropertyValue
Molecular Formula C₇H₄BrFN₂
Molecular Weight 215.02 g/mol
CAS Number 885520-70-7
Appearance Off-white to pale yellow solid
Solubility Soluble in common organic solvents such as DMSO, DMF, and methanol

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with a substituted nitrotoluene. A common synthetic route is the Leimgruber-Batcho indole synthesis, which has been adapted for the preparation of indazoles.

Representative Synthetic Protocol

A widely employed method involves the reaction of 2-bromo-4-fluoro-1-methyl-3-nitrobenzene with a formamide equivalent, followed by reductive cyclization.

Step 1: Formation of an Enamine Intermediate

2-bromo-4-fluoro-1-methyl-3-nitrobenzene is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in the presence of a base like pyrrolidine. This reaction forms a vinylogous nitro compound.

Step 2: Reductive Cyclization

The intermediate is then subjected to reductive cyclization to form the indazole ring. This is often achieved using a reducing agent such as iron powder in acetic acid or through catalytic hydrogenation.

A detailed experimental protocol for a similar synthesis is provided in the appendix.

Application in the Synthesis of HPK1 Inhibitors

A primary and highly significant application of this compound is in the synthesis of inhibitors for Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell activation.[1] Inhibition of HPK1 is a promising strategy in cancer immunotherapy to enhance the body's natural anti-tumor immune response.[2]

The synthesis of these inhibitors typically involves a Suzuki-Miyaura cross-coupling reaction, where the bromine atom at the 4-position of the indazole is coupled with a suitable boronic acid or ester derivative. This reaction is a powerful tool for creating carbon-carbon bonds and introducing diverse substituents.

dot

G General Synthesis Workflow for HPK1 Inhibitors cluster_start Starting Material cluster_reaction Key Coupling Reaction cluster_intermediate Core Intermediate cluster_final Final Product start This compound suzuki Suzuki-Miyaura Coupling (with Pyrazole Boronic Acid Ester) start->suzuki intermediate 4-(Pyrazol-yl)-6-fluoro-1H-indazole suzuki->intermediate final_product HPK1 Inhibitor intermediate->final_product Further Functionalization

General Synthetic Workflow
Quantitative Data of Representative HPK1 Inhibitors

The following table summarizes the in vitro potency of representative HPK1 inhibitors synthesized using an indazole scaffold, demonstrating the effectiveness of this chemical motif.

Compound IDHPK1 IC₅₀ (nM)SLP-76 Phosphorylation Inhibition (Cellular Assay)IL-2 Secretion Enhancement (Cellular Assay)Reference
Compound 10n 29.0Effective at 0.1 µM-[2]
Compound 21 1.0EffectiveEnhanced[3]
Compound 3a 48EffectiveEnhanced[4]

The HPK1 Signaling Pathway and Mechanism of Inhibition

HPK1 is a serine/threonine kinase that acts as a negative feedback regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 is recruited to the immunological synapse where it phosphorylates the adapter protein SLP-76. This phosphorylation leads to the ubiquitination and subsequent degradation of SLP-76, thereby dampening the T-cell response.

HPK1 inhibitors, synthesized from precursors like this compound, block the catalytic activity of HPK1. This prevents the phosphorylation of SLP-76, leading to a sustained and enhanced T-cell activation, including increased proliferation and cytokine production (e.g., IL-2).

dot

HPK1_Signaling_Pathway HPK1 Negative Feedback Loop in T-Cell Activation TCR T-Cell Receptor (TCR) Activation SLP76 SLP-76 TCR->SLP76 activates HPK1 HPK1 TCR->HPK1 activates pSLP76 p-SLP-76 (Phosphorylated) TCell_Activation T-Cell Activation (e.g., IL-2 Production) SLP76->TCell_Activation promotes HPK1->SLP76 phosphorylates Degradation Ubiquitination & Degradation pSLP76->Degradation leads to Degradation->TCell_Activation inhibits HPK1_Inhibitor HPK1 Inhibitor (derived from this compound) HPK1_Inhibitor->HPK1 blocks

HPK1 Signaling Pathway

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a representative example for the coupling of this compound with a pyrazole boronic acid pinacol ester.

  • To a degassed solution of this compound (1.0 eq) in a suitable solvent system (e.g., 1,4-dioxane and water) is added the pyrazole boronic acid pinacol ester (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for 2-12 hours, or until reaction completion is observed by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

In Vitro HPK1 Kinase Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.

  • A kinase reaction is set up containing recombinant HPK1 enzyme, a suitable substrate (e.g., a generic kinase substrate peptide), and the test compound at various concentrations in a kinase buffer.

  • The reaction is initiated by the addition of ATP.

  • The reaction is incubated at room temperature for a specified period (e.g., 1 hour).

  • The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • The Kinase Detection Reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.

  • The luminescence is measured using a plate reader, and the IC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration.

dot

G Experimental Workflow for HPK1 Inhibitor Evaluation cluster_synthesis Chemical Synthesis cluster_biochemical Biochemical Assay cluster_cellular Cellular Assays cluster_data Data Analysis synthesis Synthesis of HPK1 Inhibitor from this compound biochemical In Vitro Kinase Assay (e.g., ADP-Glo™) synthesis->biochemical cellular_phospho p-SLP-76 Western Blot or Flow Cytometry synthesis->cellular_phospho cellular_cytokine IL-2 Secretion Assay (e.g., ELISA) synthesis->cellular_cytokine ic50 Determine IC₅₀ biochemical->ic50 data_analysis Analyze Potency and Cellular Efficacy ic50->data_analysis cellular_phospho->data_analysis cellular_cytokine->data_analysis

References

Physical and chemical properties of 4-Bromo-6-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 4-Bromo-6-fluoro-1H-indazole (CAS No. 885520-35-4). This heterocyclic compound is a key intermediate in the synthesis of advanced pharmaceutical agents, most notably as a precursor to inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator in the T-cell receptor signaling pathway. This document includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and analysis (adapted from related compounds due to a lack of a specific published protocol for the title compound), and a visualization of its role in modulating the HPK1 signaling cascade.

Physicochemical Properties

This compound is an off-white to yellow solid.[1] While a specific melting point is not definitively available in the reviewed literature, its other known physical and chemical properties are summarized below.

PropertyValueSource
CAS Number 885520-35-4[2][3][4]
Molecular Formula C₇H₄BrFN₂[3][4]
Molecular Weight 215.02 g/mol [4]
Appearance Off-white to yellow solid[1]
Boiling Point (Predicted) 331.3 °C at 760 mmHg[3][5]
Flash Point (Predicted) 154.1 °C[3][5]
Density (Predicted) 1.861 g/cm³[5]
Purity (Typical) 95-99% (by HPLC)[1][4]

Spectral Data

Detailed spectral data for this compound is not widely published. However, a certificate of analysis confirms that its ¹H NMR spectrum is consistent with its structure.[1] For reference, the typical spectral characteristics of indazole derivatives are provided.

Spectroscopy Type Expected Characteristics
¹H NMR Aromatic protons in the range of 7.0-8.5 ppm, with splitting patterns influenced by the bromine and fluorine substituents. The N-H proton would appear as a broad singlet at a downfield chemical shift.
¹³C NMR Aromatic carbons would appear in the range of 110-150 ppm. The carbon atoms attached to bromine and fluorine would show characteristic chemical shifts and coupling (in the case of fluorine).
IR Spectroscopy Characteristic peaks for N-H stretching (around 3100-3300 cm⁻¹), C=C and C=N stretching in the aromatic region (1400-1600 cm⁻¹), and C-Br and C-F stretching at lower wavenumbers.
Mass Spectrometry The molecular ion peak would be observed at m/z corresponding to the molecular weight (215.02), with a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks of nearly equal intensity).

Experimental Protocols

Synthesis of this compound (Adapted Protocol)

This synthesis is a multi-step process starting from a substituted aniline.

Step 1: Bromination of 3-Fluoro-5-methylaniline

  • Dissolve 3-fluoro-5-methylaniline in acetonitrile.

  • Cool the solution to between -10 and 10 °C.

  • Slowly add N-bromosuccinimide (NBS) and allow the reaction to proceed for 1-2 hours.

  • Upon completion (monitored by TLC), quench the reaction with sodium bisulfite solution.

  • Extract the product with an organic solvent and purify to obtain the brominated aniline intermediate.

Step 2: Diazotization and Cyclization

  • Dissolve the brominated aniline from Step 1 in toluene.

  • Heat the solution to 90-98 °C and add diethyl ether, followed by acetic acid.

  • Maintain the temperature between 80-130 °C and add isoamyl nitrite.

  • Allow the reaction to proceed for 3-4 hours to form the N-acetylated indazole intermediate.

Step 3: Deprotection

  • Add the N-acetylated indazole from Step 2 to a mixture of methanol and water.

  • Add an inorganic base (e.g., sodium hydroxide) and stir at room temperature for 12-14 hours.

  • Upon completion, the product, this compound, can be isolated by filtration and purified by recrystallization or column chromatography.

Quality Control and Analysis (General Protocol)

High-Performance Liquid Chromatography (HPLC)

A general HPLC method for purity analysis of bromo-fluoro-indazole derivatives can be established using a C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Detection: UV at an appropriate wavelength (e.g., 254 nm).

  • Sample Preparation: Dissolve a known amount of the compound in the mobile phase or a suitable organic solvent.

This method would be used to determine the purity of the synthesized this compound.

Biological Activity and Signaling Pathway

This compound is a crucial building block for the synthesis of inhibitors targeting Hematopoietic Progenitor Kinase 1 (HPK1). HPK1 is a negative regulator of the T-cell receptor (TCR) signaling pathway, which is essential for T-cell activation and the adaptive immune response.

HPK1 Signaling Pathway

Upon engagement of the T-cell receptor with an antigen-presenting cell, a signaling cascade is initiated. HPK1 is activated downstream of the TCR and acts to dampen the signal, preventing excessive T-cell activation. It achieves this by phosphorylating key adaptor proteins, such as SLP-76, leading to their ubiquitination and degradation. This attenuates the downstream signaling that leads to the activation of transcription factors like NF-κB and AP-1, which are crucial for T-cell proliferation and cytokine production.

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Signalosome Signalosome cluster_Downstream Downstream Signaling TCR TCR Lck Lck ZAP70 ZAP70 Lck->ZAP70 activates LAT LAT ZAP70->LAT phosphorylates SLP76 SLP-76 LAT->SLP76 recruits HPK1 HPK1 SLP76->HPK1 activates PLCg1 PLCγ1 SLP76->PLCg1 activates Vav1 Vav1 SLP76->Vav1 activates HPK1->SLP76 phosphorylates (inhibits) HPK1_inhibitor HPK1 Inhibitor (from 4-Bromo-6-fluoro- 1H-indazole) HPK1_inhibitor->HPK1 blocks NFkB NF-κB PLCg1->NFkB leads to AP1 AP-1 Vav1->AP1 leads to T_Cell_Activation T-Cell Activation NFkB->T_Cell_Activation AP1->T_Cell_Activation Drug_Development_Workflow Start This compound Synthesis Chemical Synthesis & Optimization Start->Synthesis Inhibitor Potent & Selective HPK1 Inhibitor Synthesis->Inhibitor Target HPK1 Inhibitor->Target Inhibition Effect Enhanced T-Cell Activation & Anti-Tumor Immunity Target->Effect Leads to

References

The Strategic Role of Fluorine and Bromine on the Indazole Core: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous clinically approved and investigational drugs. Its versatility allows for substitution at various positions, profoundly influencing its physicochemical properties and biological activity. Among the most impactful modifications is the introduction of halogen substituents, particularly fluorine and bromine. This technical guide provides an in-depth analysis of the significance of fluorine and bromine substituents on the indazole ring, offering a comparative overview of their effects on biological activity, pharmacokinetic profiles, and their roles as synthetic intermediates. This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of indazole-based therapeutics.

Physicochemical and Pharmacokinetic Implications of Fluorine and Bromine Substitution

The introduction of fluorine or bromine to the indazole ring imparts distinct and significant changes to the molecule's properties, which are critical for its behavior as a drug candidate.

Fluorine: As the most electronegative element, fluorine's small size allows it to act as a bioisostere of a hydrogen atom, yet it exerts powerful electronic effects.[1] Strategic fluorination can:

  • Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes. This can block sites of oxidative metabolism, thereby increasing the compound's half-life and oral bioavailability.[2]

  • Modulate pKa: Fluorine's strong electron-withdrawing nature can lower the pKa of nearby basic centers, which can be crucial for optimizing a compound's ionization state at physiological pH, thereby affecting its solubility, permeability, and target engagement.

  • Improve Binding Affinity: Fluorine can participate in favorable intermolecular interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity and selectivity.[1]

  • Increase Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier. However, excessive lipophilicity can also lead to off-target effects and poor solubility.

Bromine: While larger and less electronegative than fluorine, bromine also plays a crucial role in drug design:

  • Synthetic Handle: The bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This makes brominated indazoles versatile intermediates for the synthesis of more complex analogs with diverse substituents.[3]

  • Halogen Bonding: Bromine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen and nitrogen in the protein binding site. This can contribute to enhanced binding affinity and selectivity.

  • Modulation of Physicochemical Properties: Bromine substitution also increases lipophilicity, though to a greater extent than fluorine. This can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Comparative Analysis of Biological Activity

The choice between fluorine and bromine substitution is highly context-dependent and is often guided by the specific biological target and the desired structure-activity relationship (SAR). Below are compiled data from various studies on indazole-based kinase inhibitors, a prominent class of drugs utilizing this scaffold.

Polo-like Kinase 4 (PLK4) Inhibitors

PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication and is a validated target in oncology.[4]

Compound IDR1 (at C6)R2 (at C3)Target KinaseIC50 (nM)Reference
CFI-400945 HSpirocyclic aminePLK42.8[4]
Axitinib HSubstituted vinylPLK46.5[4]
Compound C05 HSubstituted aminePLK4< 0.1[2]

Note: While direct F vs. Br comparisons at the same position are not available in this specific dataset, the data highlights the potency of various substituted indazoles against PLK4.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

FGFRs are a family of receptor tyrosine kinases implicated in various cancers.

Compound IDIndazole SubstitutionTarget KinaseIC50 (nM)Reference
Compound 100 2,6-difluoro-3-methoxyphenyl groupFGFR1< 4.1[5]
Compound 100 2,6-difluoro-3-methoxyphenyl groupFGFR22.0 ± 0.8[5]
Compound 106 1H-indazole derivativeFGFR12000 ± 400[5]
Compound 106 1H-indazole derivativeFGFR2800 ± 300[5]
Compound 106 1H-indazole derivativeFGFR34500 ± 1600[5]
Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is another well-established oncology target.

Compound IDIndazole SubstitutionTarget KinaseIC50 (nM)Reference
Compound 107 1H-indazole analogueEGFR (L858R/T790M)70[5]
Compound 109 1H-indazole derivativeEGFR (T790M)5.3[5]
Compound 109 1H-indazole derivativeEGFR8.3[5]

Signaling Pathway Visualization

The following diagram illustrates the Polo-like kinase 4 (PLK4) signaling pathway, which is crucial for cell cycle progression through the regulation of centriole duplication. Inhibition of PLK4 by indazole-based compounds, such as CFI-400945, leads to mitotic defects and apoptosis in cancer cells.

PLK4_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_plk4_regulation PLK4 Regulation & Function cluster_inhibition Therapeutic Intervention cluster_outcome Cellular Outcome G1 G1 S S G1->S G2 G2 S->G2 Centriole_Duplication Centriole_Duplication S->Centriole_Duplication M M G2->M Cell_Division Cell_Division M->Cell_Division PLK4 PLK4 SAS-6 SAS-6 PLK4->SAS-6 Phosphorylates Mitotic_Defects Mitotic_Defects SAS-6->Centriole_Duplication Essential for STIL STIL STIL->PLK4 Recruits & Activates Indazole_Inhibitor Indazole-based PLK4 Inhibitor Indazole_Inhibitor->PLK4 Inhibits Apoptosis Apoptosis Mitotic_Defects->Apoptosis

Caption: PLK4 signaling pathway and its inhibition by indazole derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of halogenated indazole derivatives.

Synthesis of 6-Bromo-1H-indazole

This protocol describes the synthesis of 6-bromo-1H-indazole from 4-bromo-2-methylaniline.

Step 1: Acetylation of 4-bromo-2-methylaniline

  • In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L).

  • Cool the solution and add acetic anhydride (0.109 L) while maintaining the temperature below 40°C.

Step 2: Diazotization and Cyclization

  • To the reaction mixture from Step 1, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L).

  • Heat the reaction mixture to reflux (approximately 68°C) and stir for 20 hours.

  • After the reaction is complete, cool the mixture to 25°C.

Step 3: Work-up and Hydrolysis

  • Remove the volatile components from the reaction mixture under vacuum.

  • Add water to the residue and perform an azeotropic distillation.

  • Add concentrated hydrochloric acid (total of 500 mL) and heat the mixture to 50-55°C.

Step 4: Isolation and Purification

  • Cool the acidic mixture to 20°C.

  • Adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide.

  • Evaporate the solvent from the resulting mixture.

  • Slurry the resulting solid with heptane, filter, and dry under vacuum to yield 6-Bromo-1H-indazole.[6]

Synthesis_Workflow_Bromo Start 4-bromo-2-methylaniline Step1 Acetylation (Acetic Anhydride, Chloroform) Start->Step1 Step2 Diazotization & Cyclization (Potassium Acetate, Isoamyl Nitrite, Reflux) Step1->Step2 Step3 Work-up & Hydrolysis (HCl) Step2->Step3 Step4 Isolation & Purification (NaOH, Heptane) Step3->Step4 End 6-Bromo-1H-indazole Step4->End

Caption: Workflow for the synthesis of 6-bromo-1H-indazole.

General Procedure for Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[7]

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., fluorinated or brominated indazoles) in the assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound solution or vehicle control. Add 2.5 µL of a 2x kinase/substrate mixture to each well.

  • Initiation: Initiate the kinase reaction by adding 5 µL of 2x ATP solution. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values using suitable software (e.g., GraphPad Prism).[7]

General Procedure for Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[7]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[7]

Conclusion

The strategic incorporation of fluorine and bromine onto the indazole ring provides medicinal chemists with powerful tools to modulate the biological and pharmacokinetic properties of drug candidates. Fluorine is often employed to enhance metabolic stability, modulate pKa, and improve target binding affinity. In contrast, bromine, while also influencing physicochemical properties, serves as a crucial synthetic handle for the generation of diverse compound libraries through cross-coupling reactions. The choice between these halogens is a critical decision in the drug design process, guided by the specific therapeutic target and the desired ADME profile. The data and protocols presented in this guide offer a foundational resource for the rational design and development of next-generation indazole-based therapeutics.

References

Methodological & Application

Synthesis Protocol for 4-Bromo-6-fluoro-1H-indazole: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the synthesis of 4-Bromo-6-fluoro-1H-indazole, a key intermediate in the development of novel therapeutics, including PI3 kinase and hematopoietic progenitor kinase 1 (HPK1) inhibitors.[1][2][3] The described methodology is based on a multi-step synthesis commencing from 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene, involving the formation of an enamine intermediate, followed by reductive cyclization. This protocol is intended for researchers and scientists in the fields of medicinal chemistry and drug development, offering a clear, step-by-step guide to facilitate the reproducible synthesis of this important building block.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. In particular, halogenated indazoles serve as crucial scaffolds in the design of targeted therapies. This compound is a valuable intermediate due to its specific substitution pattern, which allows for further functionalization in the development of potent and selective kinase inhibitors. The Leimgruber-Batcho indole synthesis method is an effective approach for preparing substituted indoles, known for its cost-effectiveness, mild reaction conditions, and high yields.[1] This protocol adapts this strategy for the synthesis of this compound.

Reaction Scheme

The overall synthetic route is depicted in the workflow diagram below.

Synthesis_Workflow A 1-Bromo-5-fluoro-2-methyl- 3-nitrobenzene B 1-[2-(2-bromo-4-fluoro-6-nitrophenyl) -1-methylethenyl]-pyrrolidine A->B DMF-DMA, Pyrrolidine Dioxane, 100°C C This compound B->C Raney Nickel, Hydrazine Monohydrate MeOH:THF (1:1), 0°C to RT

Caption: Synthetic workflow for this compound.

Experimental Protocol

This section details the step-by-step procedure for the synthesis of this compound.

Materials and Reagents
ReagentAbbreviationSupplierPurity
1-Bromo-5-fluoro-2-methyl-3-nitrobenzene-Various>98%
N,N-Dimethylformamide dimethyl acetalDMF-DMAVarious>98%
Pyrrolidine-Various>99%
Dioxane-VariousAnhydrous
Raney Nickel (slurry in water)-Various-
Hydrazine monohydrate-Various>98%
MethanolMeOHVariousACS Grade
TetrahydrofuranTHFVariousAnhydrous
Ethyl acetateEtOAcVariousACS Grade
Petroleum ether-VariousACS Grade
Diatomaceous earth-Various-
Step 1: Synthesis of 1-[2-(2-bromo-4-fluoro-6-nitrophenyl)-1-methylethenyl]-pyrrolidine
  • To a solution of 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene (7.49 g, 31.8 mmol) in dioxane (40 mL), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (21.0 mL, 158 mmol) followed by pyrrolidine (2.6 mL, 31.1 mmol).[4]

  • Heat the reaction mixture to 100°C and stir for the time required for the reaction to complete (monitoring by TLC is recommended).[4]

  • Upon completion, cool the mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent, affording the crude intermediate, 1-[2-(2-bromo-4-fluoro-6-nitrophenyl)-1-methylethenyl]-pyrrolidine, as a dark red residue.[4] This crude product is typically used in the next step without further purification.

Step 2: Synthesis of this compound
  • In a separate flask, prepare a mixture of methanol (MeOH) and tetrahydrofuran (THF) in a 1:1 ratio (150 mL).[4]

  • Add the crude pyrrolidine derivative (theoretically 10.0 g, 31.7 mmol) to the MeOH:THF mixture.[4]

  • Add Raney nickel (15 mL of an aqueous suspension) to the mixture.[4]

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add hydrazine monohydrate (2.3 mL, 47.4 mmol) to the cooled mixture.[4]

  • Allow the reaction to warm to room temperature and stir for 5 hours.[4]

  • Upon completion of the reaction, filter the mixture through a pad of diatomaceous earth.

  • Wash the filter cake with ethyl acetate (EtOAc).[4]

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.[4]

Purification

The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:5 v/v) as the eluent to afford the purified this compound.[1]

Quantitative Data Summary

ParameterValueReference
Starting Material1-Bromo-5-fluoro-2-methyl-3-nitrobenzene[4]
Step 1
ReagentsDMF-DMA, Pyrrolidine[4]
SolventDioxane[4]
Reaction Temperature100°C[4]
Step 2
ReagentsRaney Nickel, Hydrazine monohydrate[4]
SolventMeOH:THF (1:1)[4]
Reaction Temperature0°C to Room Temperature[4]
Reaction Time5 hours[4]
Overall Yield 37% (unpurified) to 68.8% (purified)[1][4]
Purification Column Chromatography (EtOAc/Petroleum Ether 1:5)[1]

Characterization Data

The final product, this compound, can be characterized by various analytical techniques.

  • ¹H NMR (300 MHz, CDCl₃): δ 8.25 (s, 1H), 7.20-7.25 (m, 1H), 7.12 (dd, J = 2.1, 9.1 Hz, 1H), 7.04 (dd, J = 2.1, 9.1 Hz, 1H), 6.57 (apparent t, J = 2.7 Hz, 1H).[4]

  • Molecular Formula: C₇H₄BrFN₂[1]

  • Molecular Weight: 215.03 g/mol

Safety Precautions

  • This synthesis should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Dioxane is a flammable liquid and a potential carcinogen; handle with care.

  • Hydrazine monohydrate is toxic and corrosive; handle with extreme caution.

  • Raney nickel is pyrophoric when dry and should be handled as a slurry in water.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following the outlined procedures, researchers can reliably produce this valuable intermediate for application in medicinal chemistry and drug discovery programs. The provided data and visual workflow aim to enhance the reproducibility and success of this synthesis.

References

Application Notes and Protocols for the Suzuki Coupling of 4-Bromo-6-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction of 4-bromo-6-fluoro-1H-indazole. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to produce a diverse array of substituted indazole derivatives, which are key structural motifs in many pharmaceutical compounds.

The indazole core is a significant pharmacophore, and functionalization at the 4-position is crucial for developing novel therapeutic agents.[1] The Suzuki-Miyaura coupling offers a versatile and efficient method for introducing aryl, heteroaryl, and other organic moieties at this position.[2][3][4]

General Reaction Scheme

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide (in this case, this compound) with an organoboron compound, typically a boronic acid or boronic ester. The reaction proceeds in the presence of a base and a suitable solvent system.

Suzuki_Coupling Indazole This compound Product 4-Aryl/Heteroaryl-6-fluoro-1H-indazole Indazole->Product + BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Product + Catalyst Palladium Catalyst (e.g., Pd(dppf)Cl₂) Catalyst->Product Catalyzes Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane/H₂O, DME) Solvent->Product Byproducts Byproducts

Caption: General workflow for the Suzuki coupling of this compound.

Optimization of Reaction Conditions

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of the catalyst, base, solvent, and temperature. While specific conditions for this compound are not extensively reported, data from analogous bromoindazole compounds provide a strong basis for optimization.

Catalyst Selection

The choice of palladium catalyst and its associated ligand is critical for achieving high yields and minimizing side reactions.[5] For bromoindazoles, several palladium catalysts have proven effective.[6][7]

CatalystLigandCommon SubstratesKey Advantages
Pd(dppf)Cl₂dppfBromoindazolesHigh yields, shorter reaction times.[7]
Pd(PPh₃)₄PPh₃Bromo-furocoumarinsEffective in aqueous media.[8]
PdCl₂(dppf)·CH₂Cl₂dppfBromo-indazole carboxamidesReliable for complex substrates.[2]
PdCl₂(PPh₃)₂PPh₃7-bromo-4-sulfonamido-1H-indazolesUsed in initial optimization studies.[4]
Base and Solvent Systems

The base plays a crucial role in the transmetalation step of the catalytic cycle.[9] The solvent system must be capable of dissolving both the organic and inorganic reagents.

BaseSolvent SystemTemperature (°C)Notes
K₂CO₃1,2-Dimethoxyethane (DME) / H₂O80Commonly used for bromoindazoles, providing good yields.[7][10]
Cs₂CO₃1,4-Dioxane / H₂O90Stronger base, can be effective for less reactive substrates.[6]
K₃PO₄1,4-Dioxane70-80Effective for pyrimidine derivatives.[11]
Na₂CO₃DMF90Alternative solvent, may require higher temperatures.[12]

Experimental Protocols

The following protocols are generalized based on successful Suzuki-Miyaura couplings of structurally related bromoindazoles and should be optimized for the specific boronic acid being used.

Protocol 1: General Suzuki-Miyaura Coupling using Pd(dppf)Cl₂

This protocol is adapted from procedures used for the coupling of 5-bromoindazoles.[7]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.5 - 2.0 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 - 0.10 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 equivalent), the aryl/heteroaryl boronic acid (1.5-2.0 equivalents), and Pd(dppf)Cl₂ (0.05-0.10 equivalents).

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add degassed DME, followed by a degassed aqueous solution of K₂CO₃ (2.0 equivalents).

  • Heat the reaction mixture to 80 °C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[8]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.10 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • Water

  • Microwave reaction vial

Procedure:

  • In a microwave reaction vial, combine this compound (1.0 equivalent), the aryl/heteroaryl boronic acid (1.2 equivalents), Pd(PPh₃)₄ (0.10 equivalents), and Na₂CO₃ (2.0 equivalents).

  • Add water as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) for a specified time (e.g., 15-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Workup and purify the product as described in Protocol 1.

Troubleshooting and Considerations

  • Homocoupling of Boronic Acid: A common side reaction is the homocoupling of the boronic acid.[13] This can be minimized by rigorously degassing the solvents to remove oxygen and by using a pre-activated Pd(0) catalyst or ensuring the rapid reduction of a Pd(II) precatalyst.[13]

  • Protodeboronation: Thiopheneboronic acids and other electron-rich heteroaryl boronic acids can be prone to protodeboronation (loss of the boronic acid group).[7] Using a stronger base or carefully controlling the reaction temperature may mitigate this issue.

  • N-Arylation: While less common in Suzuki couplings, N-arylation of the indazole can occur as a side reaction. Careful optimization of the reaction conditions can help to favor C-C bond formation.

  • Stability of Boronic Acids: Some boronic acids have limited stability.[14] They can be converted to more stable derivatives, such as trifluoroborate salts or MIDA boronates, which can then be used in the coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of 4-substituted-6-fluoro-1H-indazoles. By carefully selecting the catalyst, base, and solvent system, and by following the detailed protocols provided, researchers can efficiently synthesize a wide range of novel indazole derivatives for applications in drug discovery and development. The provided data and protocols, derived from studies on analogous bromoindazoles, offer a solid foundation for the successful implementation of this important transformation.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Bromo-6-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance.[1] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 4-Bromo-6-fluoro-1H-indazole, a key heterocyclic building block in the synthesis of various pharmaceutically active compounds, notably as an intermediate for inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1).[2]

The indazole scaffold is a privileged structure in medicinal chemistry, and the ability to introduce diverse amino functionalities at the C4 position of this compound opens up a vast chemical space for the development of novel therapeutics.[3] These application notes will guide researchers through the selection of appropriate catalysts, ligands, bases, and reaction conditions to achieve successful and efficient amination of this specific substrate.

Key Reaction Components and Considerations

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of several key components:

  • Palladium Precatalyst: A source of palladium(0) is essential for the catalytic cycle. Common precatalysts include palladium(II) sources like Pd(OAc)₂ and Pd₂(dba)₃, which are reduced in situ, or preformed Pd(0) complexes. The choice of precatalyst can influence reaction efficiency and catalyst loading.

  • Phosphine Ligand: The ligand is crucial for stabilizing the palladium catalyst, promoting oxidative addition and reductive elimination, and influencing the overall reaction rate and scope. Bulky, electron-rich biarylphosphine ligands, such as XPhos, SPhos, and BrettPhos, are often employed for challenging substrates like N-heterocyclic halides.[4]

  • Base: A non-nucleophilic base is required to deprotonate the amine nucleophile and facilitate the catalytic cycle. Common bases include alkali metal alkoxides (e.g., NaOtBu, KOtBu, LiOtBu) and phosphates (e.g., K₃PO₄). The choice of base can impact reaction kinetics and substrate compatibility.

  • Solvent: Anhydrous, aprotic solvents that can solubilize the reactants and catalyst system are typically used. Toluene, dioxane, and THF are common choices. The solvent should be thoroughly degassed to prevent oxidation of the palladium catalyst.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific amine coupling partners.

Protocol 1: General Procedure for the Amination of this compound with an Aryl Amine

This protocol is adapted from a general procedure for the Buchwald-Hartwig amination of aryl bromides.

Materials:

  • This compound

  • Aryl amine (e.g., aniline derivative)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

  • Schlenk flask or other suitable reaction vessel

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.), the aryl amine (1.2 eq.), cesium carbonate (2.0 eq.), palladium(II) acetate (0.05 eq.), and Xantphos (0.1 eq.).

  • Add anhydrous, degassed toluene to the flask.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues and inorganic salts.

  • Wash the filter cake with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: Synthesis of N-(2,6-diethylphenyl)-6-fluoro-1H-indazol-4-amine

This protocol is a specific example from the synthesis of HPK1 inhibitors.

Materials:

  • This compound

  • 2,6-diethylaniline

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas supply

  • Microwave reactor or oil bath

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq.), 2,6-diethylaniline (1.5 eq.), Pd₂(dba)₃ (0.1 eq.), Xantphos (0.2 eq.), and cesium carbonate (2.0 eq.).

  • Add anhydrous, degassed 1,4-dioxane to the vessel.

  • Seal the vessel and heat the mixture to 120 °C for 16 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by silica gel chromatography to afford the desired product.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the Buchwald-Hartwig amination of bromo-substituted N-heterocycles, providing a reference for optimizing the reaction of this compound.

Table 1: General Reaction Parameters for Buchwald-Hartwig Amination of Bromo-N-Heterocycles

ParameterTypical Range/ConditionsNotes
Substrate Bromo-N-Heterocycle (e.g., this compound)The electronic nature and steric hindrance of the heterocycle can affect reactivity.
Amine Primary or Secondary Aryl or Alkyl AminesSterically hindered amines may require more active catalyst systems.
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃1-5 mol% loading is common.
Ligand Xantphos, XPhos, SPhos, BrettPhosLigand-to-palladium ratio is typically 1:1 to 2:1.
Base Cs₂CO₃, K₃PO₄, NaOtBu, KOtBu1.5-2.5 equivalents are generally used.
Solvent Toluene, Dioxane, THFAnhydrous and degassed conditions are crucial.
Temperature 80-120 °CHigher temperatures may be required for less reactive substrates.
Reaction Time 2-24 hoursMonitored by TLC or LC-MS.

Table 2: Specific Example - Synthesis of N-(2,6-diethylphenyl)-6-fluoro-1H-indazol-4-amine

Reactant/ReagentMolar Equivalents
This compound1.0
2,6-diethylaniline1.5
Pd₂(dba)₃0.1
Xantphos0.2
Cs₂CO₃2.0
Solvent 1,4-dioxane
Temperature 120 °C
Reaction Time 16 hours
Yield Not explicitly stated in the source, but successful formation is reported.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Ligand_Exchange Ligand Exchange Ar-Pd(II)-X(L2)->Ligand_Exchange Ar-Pd(II)-NR1R2(L2) Ar-Pd(II)-NR1R2(L2) Ligand_Exchange->Ar-Pd(II)-NR1R2(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR1R2(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR1R2 Ar-NR1R2 (Product) Reductive_Elimination->Ar-NR1R2 Ar-X Ar-X (4-Bromo-6-fluoro- 1H-indazole) Ar-X->Oxidative_Addition HNR1R2 HNR1R2 (Amine) HNR1R2->Ligand_Exchange Base Base Base->Ligand_Exchange HX

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Charge_Reactants Charge Schlenk flask with This compound, amine, base, Pd precatalyst, and ligand Inert_Atmosphere Establish inert atmosphere (N2 or Ar) Charge_Reactants->Inert_Atmosphere Add_Solvent Add anhydrous, degassed solvent Inert_Atmosphere->Add_Solvent Heating Heat to desired temperature (e.g., 100-120 °C) Add_Solvent->Heating Monitoring Monitor reaction progress (TLC, LC-MS) Heating->Monitoring Cooling Cool to room temperature Monitoring->Cooling Filtration Dilute and filter through Celite® Cooling->Filtration Extraction Aqueous workup and extraction Filtration->Extraction Purification Purify by column chromatography Extraction->Purification Characterization Characterize product (NMR, MS, etc.) Purification->Characterization

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols: 4-Bromo-6-fluoro-1H-indazole as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Bromo-6-fluoro-1H-indazole as a key intermediate in the synthesis of biologically active molecules. This versatile building block offers strategic functionalization points for the development of novel therapeutics, particularly in the areas of kinase and bacterial cell division inhibition.

Introduction

This compound is a halogenated aromatic heterocycle that has emerged as a valuable scaffold in medicinal chemistry. The presence of the bromine atom at the 4-position allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents to explore the chemical space and optimize biological activity. The fluorine atom at the 6-position can enhance metabolic stability and binding affinity of the final compounds. This document outlines the key applications of this compound, provides detailed experimental protocols for its synthesis and subsequent transformations, and presents quantitative data for select applications.

Key Applications

This compound is a crucial starting material for the synthesis of:

  • Kinase Inhibitors: The indazole core is a well-established pharmacophore in the design of kinase inhibitors due to its ability to mimic the purine ring of ATP and interact with the hinge region of the kinase active site. The 4-position offers a vector for substitution to achieve selectivity and potency against various kinases, including Phosphoinositide 3-kinases (PI3Ks), which are critical targets in cancer therapy.[1]

  • FtsZ Inhibitors: As a novel antibacterial target, Filamentous temperature-sensitive protein Z (FtsZ) is essential for bacterial cell division. Derivatives of 4-bromo-1H-indazole have shown potent inhibitory activity against FtsZ, leading to the development of new classes of antibiotics.[2]

Data Presentation

Table 1: Synthesis of this compound
Starting MaterialKey ReagentsSolventReaction ConditionsYield (%)Reference
1-Bromo-5-fluoro-2-methyl-3-nitrobenzeneDMF-DMA, Pyrrolidine, Raney Nickel, Hydrazine MonohydrateDioxane, MeOH:THFStep 1: 100°C; Step 2: 0°C to room temp, 5h37[3]
Table 2: Antibacterial Activity of 4-Bromo-1H-indazole Derivatives against FtsZ
CompoundModification at 4-positionTest OrganismMIC (µg/mL)Reference
9 Linker and substituted phenyl ringS. pyogenes PS4[2]
12 Linker and substituted phenyl ringPenicillin-resistant S. aureus- (256-fold more potent than 3-MBA)[2]
18 Linker and substituted phenyl ringPenicillin-resistant S. aureus- (256-fold more potent than 3-MBA)[2]
18 Linker and substituted phenyl ringS. aureus ATCC29213- (64-fold better activity than 3-MBA)[2]

Experimental Protocols

Protocol 1: Synthesis of this compound[3]

Step 1: Synthesis of 1-[2-(2-bromo-4-fluoro-6-nitrophenyl)-1-methylethenyl]-pyrrolidine

  • To a solution of 1-bromo-5-fluoro-2-methyl-3-nitrobenzene (7.49 g, 31.8 mmol) in dioxane (40 mL), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (21.0 mL, 158 mmol) and pyrrolidine (2.6 mL, 31.1 mmol) sequentially.

  • Heat the reaction mixture at 100 °C.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature and concentrate under reduced pressure to afford the crude product as a dark red residue.

Step 2: Synthesis of this compound

  • Mix the crude product from Step 1 (10.0 g, 31.7 mmol) with Raney nickel (suspended in 15 mL of water) in a 1:1 mixture of MeOH:THF (150 mL).

  • Cool the mixture to 0 °C and slowly add hydrazine monohydrate (2.3 mL, 47.4 mmol).

  • Stir the mixture for 5 hours at room temperature.

  • Upon completion, filter the reaction mixture through diatomaceous earth and wash the filter cake with EtOAc.

  • Combine the filtrates and concentrate to dryness under reduced pressure.

  • Purify the crude product by column chromatography to afford this compound (2.57 g, 37% yield).

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is adapted from established methods for bromo-indazoles.

  • In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).

  • Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 4-substituted-6-fluoro-1H-indazole.

Protocol 3: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol is based on standard Buchwald-Hartwig amination conditions.

  • To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like Xantphos (0.04 eq), and a base such as Cs₂CO₃ (1.5 eq).

  • Add an anhydrous solvent such as toluene or 1,4-dioxane.

  • Heat the mixture at 80-110 °C until the reaction is complete as indicated by TLC or LC-MS.

  • Cool the reaction mixture and filter through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the 4-amino-6-fluoro-1H-indazole derivative.

Visualizations

G cluster_0 Synthetic Workflow Start This compound Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Start->Suzuki Arylboronic acid, Pd catalyst, Base Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Start->Buchwald Amine, Pd catalyst, Ligand, Base Aryl 4-Aryl-6-fluoro-1H-indazoles Suzuki->Aryl Amino 4-Amino-6-fluoro-1H-indazoles Buchwald->Amino Derivatives Further Derivatization Aryl->Derivatives Amino->Derivatives Bioactive Biologically Active Molecules (e.g., Kinase/FtsZ Inhibitors) Derivatives->Bioactive

Caption: Synthetic workflow using this compound.

G cluster_1 PI3K Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream Inhibitor This compound -derived Inhibitor Inhibitor->PI3K G cluster_2 Drug Discovery Workflow node1 Lead Identification Screening of indazole library node2 Hit-to-Lead SAR studies using this compound node1->node2 Hit node3 Lead Optimization Modification at C4 via cross-coupling node2->node3 Lead node4 Preclinical Development In vitro and in vivo testing node3->node4 Optimized Lead node5 {Candidate Drug} node4->node5 Candidate

References

Application Notes and Protocols for the Synthesis and Evaluation of Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways, thereby dampening immune responses.[3][4] Upon T-cell activation, HPK1 phosphorylates the adaptor protein SLP-76, leading to the attenuation of the activation signal.[5][6] By inhibiting HPK1, the body's anti-tumor immune response can be enhanced, making it a compelling therapeutic target in immuno-oncology.[2][7] These application notes provide a comprehensive overview of the experimental procedures for the synthesis, screening, and characterization of novel HPK1 inhibitors.

HPK1 Signaling Pathway in T-Cells

Upon engagement of the T-cell receptor (TCR), HPK1 is recruited to the immunological synapse and becomes activated.[2] Activated HPK1 then phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at the Serine 376 residue.[1][8] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the dissociation of the SLP-76 signaling complex and subsequent downregulation of T-cell activation, proliferation, and cytokine production.[2] Pharmacological inhibition of HPK1 blocks this negative feedback loop, resulting in sustained TCR signaling and enhanced T-cell effector functions.[2][5]

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Signaling Downstream Signaling TCR TCR Engagement Lck Lck TCR->Lck Activates SLP76 SLP-76 Lck->SLP76 Activates HPK1 HPK1 SLP76->HPK1 Recruits & Activates PLCg1 PLCγ1 Activation SLP76->PLCg1 Promotes HPK1->HPK1 pSLP76 p-SLP76 (S376) (Inactive Complex) HPK1->pSLP76 Phosphorylates (S376) pSLP76->PLCg1 Blocks IL2 IL-2 Production PLCg1->IL2 Inhibitor HPK1 Inhibitor Inhibitor->HPK1 INHIBITS

HPK1's negative feedback loop in TCR signaling.[9]

Discovery and Synthesis Workflow for HPK1 Inhibitors

The development of novel HPK1 inhibitors follows a structured workflow, commencing with target validation and progressing through hit identification, lead optimization, and preclinical evaluation. This process integrates computational design, chemical synthesis, and a cascade of biological assays to identify potent, selective, and bioavailable drug candidates.

Inhibitor_Discovery_Workflow A 1. Hit Identification (HTS or Virtual Screening) B 2. Biochemical Kinase Assay (Determine IC₅₀) A->B Identify Hits C 3. Cellular Target Engagement (p-SLP76 Assay) B->C Confirm Potency D 4. Cellular Functional Assay (IL-2 Secretion Assay) C->D Validate Cellular Activity E 5. Kinome-wide Selectivity (Selectivity Profiling) D->E Assess Specificity F 6. Lead Optimization (SAR Studies) E->F F->B Iterate G 7. In Vivo Studies (PK/PD & Efficacy) F->G Select Leads H Lead Candidate G->H

A streamlined workflow for HPK1 inhibitor development.[9]

Quantitative Data Summary of Selected HPK1 Inhibitors

The efficacy of HPK1 inhibitors is evaluated through a series of in vitro and in vivo experiments. The data below summarizes the activity of several representative compounds from the literature.

Table 1: Biochemical and Cellular Potency of HPK1 Inhibitors

Compound Target Biochemical IC₅₀ Cellular pSLP-76 Inhibition (IC₅₀) IL-2 Production (EC₅₀) Source(s)
BGB-15025 HPK1 1.04 nM 150 ± 14 nM (Jurkat cells) 267 ± 39 nM (Jurkat cells) [7]
Hpk1-IN-31 HPK1 0.8 nM Not Publicly Available Not Publicly Available [7]
Compound 16 HPK1 2.67 nM Not Publicly Available Not Publicly Available [10]
Compound 2 HPK1 20 nM Not Publicly Available Not Publicly Available [11]

| Ryvu Cpd. | HPK1 | Sub-nanomolar | Data Available | Data Available |[12] |

IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration.

Table 2: Kinase Selectivity Profile of Selected HPK1 Inhibitors

Inhibitor Name Selectivity Profile Source(s)
BMS Compound K >50-fold selectivity against other MAP4K family members. [9]
XHS Highly selective for HPK1 over JAK1 (751-fold). [9]
Compound 7h In a 376-member kinase panel, only MAP4K3 was inhibited >50% at 20 nM. [9]

| Compound 16 | >100-fold selectivity toward the MAP4K family. |[10] |

Experimental Protocols

Generalized Synthesis of an HPK1 Inhibitor

The synthesis of small molecule HPK1 inhibitors often involves multi-step sequences to construct a core scaffold, which is then functionalized to optimize potency and pharmacokinetic properties.[13][14] Below is a generalized workflow for the synthesis of a hypothetical pyrrolopyridine-based inhibitor.

Synthesis_Workflow A Starting Materials (e.g., Pyrrole & Pyridine Precursors) B Core Synthesis (Cyclization & Aromatization) A->B Multi-step synthesis C Functionalization Step 1 (e.g., Introduction of Pyrazole Moiety) B->C D Functionalization Step 2 (e.g., Coupling with Side Chain) C->D E Final Product (Purification & Characterization) D->E

Generalized synthetic workflow for an HPK1 Inhibitor.[13]
Biochemical HPK1 Kinase Inhibition Assay (TR-FRET)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant HPK1 in a high-throughput format.[8][9]

  • Principle : This assay quantifies the phosphorylation of a substrate peptide by HPK1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common readout method where inhibition of the kinase prevents the phosphorylation of a biotinylated substrate, leading to a decrease in the FRET signal between a europium-labeled antibody and an APC-labeled streptavidin.[4][13][15]

  • Protocol Outline :

    • Reagent Preparation : Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Serially dilute the test inhibitor in DMSO and then in the reaction buffer.[4]

    • Assay Plate Setup : In a 384-well plate, add the diluted test inhibitor or DMSO as a vehicle control.[4]

    • Enzyme and Substrate Addition : Add a solution of recombinant human HPK1 enzyme and a suitable biotinylated peptide substrate (e.g., a derivative of SLP-76).[4][9]

    • Reaction Initiation : Initiate the kinase reaction by adding a solution of ATP at a concentration near its Michaelis constant (Km) for HPK1.[4]

    • Incubation : Incubate the plate at room temperature for a set time (e.g., 60 minutes).[4][9]

    • Detection : Stop the reaction by adding a solution containing EDTA. Add detection reagents, such as a europium-labeled anti-phosphoserine antibody and an APC-labeled streptavidin, for the TR-FRET readout.[4]

    • Data Analysis : Calculate the percent inhibition based on control wells and determine the IC₅₀ value from the dose-response curve.

Cellular p-SLP76 (S376) Inhibition Assay

This assay is crucial for confirming that the inhibitor can engage its target, HPK1, within a relevant cellular environment.[9][16]

  • Principle : Upon T-cell activation, HPK1 phosphorylates its direct substrate, SLP-76, at the Serine 376 site.[1][8] This assay quantifies the level of phosphorylated SLP-76 (p-SLP76) in stimulated T-cells treated with the inhibitor.[9]

  • Protocol Outline :

    • Cell Culture and Treatment : Culture a suitable T-cell line (e.g., Jurkat) or primary human peripheral blood mononuclear cells (PBMCs) under standard conditions.[4][9] Pre-incubate the cells with various concentrations of the test inhibitor or DMSO for a specified time (e.g., 1-2 hours).[4]

    • T-Cell Stimulation : Activate the T-cells by adding an anti-CD3/anti-CD28 antibody cocktail for a short period (e.g., 5-15 minutes).[4]

    • Cell Lysis : Stop the stimulation and lyse the cells to release cellular proteins.

    • Quantification of p-SLP76 : Measure the levels of p-SLP76 (Ser376) using a sensitive immunoassay method such as a sandwich ELISA, Western Blotting, or flow cytometry.[12][16]

    • Data Analysis : Normalize the p-SLP76 signal to total protein or a housekeeping protein. Determine the IC₅₀ value, representing the concentration at which the compound inhibits SLP-76 phosphorylation by 50%.

IL-2 Secretion Assay

This functional assay assesses a key downstream consequence of HPK1 inhibition: the enhancement of T-cell effector function, measured by the secretion of Interleukin-2 (IL-2).[8][9]

  • Principle : Inhibition of HPK1's negative regulatory function lowers the T-cell activation threshold, leading to increased production and secretion of cytokines like IL-2 upon stimulation.[12][17]

  • Protocol Outline :

    • Cell Culture and Treatment : Incubate Jurkat cells or human PBMCs with varying concentrations of the test inhibitor.[9]

    • Cell Activation : Activate the cells with anti-CD3/CD28 antibodies or other appropriate stimuli.[9]

    • Incubation : Incubate the cells for a period of 24-72 hours to allow for cytokine production and secretion.[9]

    • Supernatant Collection : Collect the cell culture supernatant.[9]

    • IL-2 Quantification : Measure the concentration of IL-2 in the supernatant using a standard ELISA kit.[13]

    • Data Analysis : Generate dose-response curves and determine EC₅₀ values, the concentration at which the compound elicits a half-maximal response in IL-2 secretion.[13]

In Vivo Efficacy Studies in Syngeneic Mouse Models

To evaluate the anti-tumor activity of an HPK1 inhibitor, in vivo studies using syngeneic mouse models (e.g., CT26 colon carcinoma) are essential.[7][10]

  • Principle : These models utilize immunocompetent mice, allowing for the assessment of an immunomodulatory agent's efficacy, both as a monotherapy and in combination with other immunotherapies like anti-PD-1 antibodies.[7][11]

  • Protocol Outline :

    • Tumor Implantation : Implant tumor cells (e.g., CT26) subcutaneously into immunocompetent mice.

    • Treatment Administration : Once tumors are established, randomize the mice into treatment groups. Administer the HPK1 inhibitor, typically via oral gavage, at various doses and schedules.[7] Include vehicle control and positive control (e.g., anti-PD-1 antibody) groups.

    • Tumor Growth Monitoring : Monitor tumor growth regularly using caliper measurements.[7] The primary efficacy endpoint is often tumor growth inhibition (TGI).

    • Pharmacodynamic (PD) Analysis : At the end of the study, tumors and spleens may be harvested for ex vivo analysis of immune cell infiltration and activation (e.g., measuring p-SLP76 levels or cytokine production).[7][12]

    • Data Analysis : Compare tumor volumes between treated and control groups to determine the extent of anti-tumor efficacy. Assess the synergistic effects when combined with checkpoint inhibitors.[10]

The development of potent and selective HPK1 inhibitors represents a promising strategy in cancer immunotherapy. The experimental procedures outlined here, from initial biochemical screening to in vivo efficacy models, provide a robust framework for identifying and characterizing novel drug candidates. A systematic approach integrating medicinal chemistry, in vitro cellular assays, and preclinical models is critical for advancing these next-generation immuno-oncology therapeutics to the clinic.[18][19]

References

Application Notes and Protocols: 4-Bromo-6-fluoro-1H-indazole in the Synthesis of FtsZ Inhibitors for Antibacterial Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of FtsZ inhibitors derived from 4-bromo-6-fluoro-1H-indazole for antibacterial research. The protocols detailed below are based on established methodologies for similar compounds and provide a framework for the development of novel antibacterial agents targeting the essential bacterial cell division protein, FtsZ.

Introduction to FtsZ Inhibition

The Filamentous temperature-sensitive protein Z (FtsZ) is a crucial prokaryotic cytoskeletal protein that forms a contractile ring (Z-ring) at the division site, playing a pivotal role in bacterial cytokinesis.[1][2] Its high conservation across a wide range of bacterial species and absence in eukaryotes make it an attractive target for the development of new antibiotics.[3] FtsZ inhibitors disrupt the formation or function of the Z-ring by interfering with FtsZ's polymerization and GTPase activity, leading to the inhibition of cell division and eventual bacterial cell death.[1][2] Indazole-based compounds have emerged as a promising class of FtsZ inhibitors. This document focuses on the use of this compound as a starting scaffold for the synthesis of such inhibitors.

Synthesis of this compound Derivatives

The synthesis of FtsZ inhibitors from this compound typically involves N-alkylation or N-arylation at the N1 position of the indazole ring, followed by further modifications. While specific examples for the fluoro-substituted title compound are not extensively documented in publicly available literature, a well-established synthetic route for analogous 4-bromo-1H-indazole derivatives can be adapted.[4]

Protocol 1: Synthesis of this compound

This protocol is based on the Leimgruber-Batcho indole synthesis method.[5]

Materials:

  • 2-methyl-3-bromo-5-fluoro-nitrobenzene

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA)

  • Tetrahydropyrrole

  • Dimethylformamide (DMF)

  • Methanol

  • Tetrahydrofuran (THF)

  • Raney Nickel

  • Hydrazine hydrate

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • A mixture of 2-methyl-3-bromo-5-fluoro-nitrobenzene, N,N-dimethylformamide dimethyl acetal (DMF-DMA), tetrahydropyrrole, and DMF is heated and stirred at 120°C. The reaction is monitored by Thin Layer Chromatography (TLC).[5]

  • Upon completion, the mixture is concentrated under reduced pressure.[5]

  • Methanol is slowly added to the hot mixture while stirring to precipitate the intermediate, 2-nitro-4-bromo-6-fluoro-b-tetrahydropyrrole phenyl ethylene, as dark red crystals.[5]

  • The crystals are filtered, washed with methanol, and dried under vacuum.[5]

  • The dried intermediate is dissolved in tetrahydrofuran in a three-necked flask.[5]

  • Raney nickel is added, and the reaction temperature is controlled at 50°C.[5]

  • Hydrazine hydrate is slowly added dropwise. After 14 hours of reaction, the mixture is cooled and allowed to settle.[5]

  • The supernatant is decanted, and the residue is dried under vacuum to obtain the crude product.[5]

  • The crude product is purified by column chromatography using a mixture of ethyl acetate and petroleum ether (1:5 v/v) to yield this compound.[5]

Protocol 2: General Procedure for N-Alkylation of this compound

This protocol describes a general method for attaching various side chains to the indazole core, a key step in creating a library of potential FtsZ inhibitors.

Materials:

  • This compound

  • Appropriate alkyl or benzyl halide (e.g., substituted benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of this compound in DMF, add potassium carbonate.

  • Add the desired alkyl or benzyl halide to the mixture.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-substituted this compound derivative.

In Vitro Evaluation of FtsZ Inhibitors

Protocol 3: FtsZ GTPase Activity Assay (Malachite Green Assay)

This assay measures the GTPase activity of FtsZ by quantifying the inorganic phosphate released during GTP hydrolysis.[6][7]

Materials:

  • Purified FtsZ protein

  • Polymerization Buffer (e.g., 50 mM MES-NaOH pH 6.5, 50 mM KCl, 10 mM MgCl₂)[6]

  • GTP solution (1 mM)[6]

  • Test inhibitor at various concentrations

  • Malachite Green Reagent[6]

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, prepare a reaction mixture containing the polymerization buffer, purified FtsZ (e.g., 12 µM), and the test inhibitor at various concentrations.[6]

  • Pre-incubate the plate at 30°C for 10 minutes.[6]

  • Initiate the reaction by adding GTP to a final concentration of 1 mM.[6]

  • Incubate the reaction at 30°C for a defined period (e.g., 20 minutes).[6]

  • Stop the reaction and add the Malachite Green Reagent to each well.[6]

  • Allow 30 minutes for color development.[6]

  • Measure the absorbance at approximately 630 nm using a microplate reader.[6]

  • Calculate the percentage of inhibition and determine the IC50 value by plotting the inhibition percentage against the inhibitor concentration.[6]

Protocol 4: FtsZ Polymerization Assay (Light Scattering Assay)

This assay monitors the polymerization of FtsZ into protofilaments by measuring the increase in light scattering.

Materials:

  • Purified FtsZ protein

  • Polymerization Buffer (as in Protocol 3)

  • GTP solution (1 mM)

  • Test inhibitor at various concentrations

  • Fluorometer or spectrophotometer with a light scattering measurement capability

Procedure:

  • In a cuvette, mix the polymerization buffer, purified FtsZ, and the test inhibitor.

  • Equilibrate the mixture at 30°C.

  • Initiate polymerization by adding GTP.

  • Immediately record the light scattering signal (e.g., at a 90° angle) over time.

  • Analyze the data to determine the effect of the inhibitor on the rate and extent of FtsZ polymerization.

Antibacterial Activity Assessment

Protocol 5: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • Test inhibitor at various concentrations

  • 96-well microplate

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

Procedure:

  • Prepare serial dilutions of the test inhibitor in the growth medium in a 96-well plate.

  • Add the standardized bacterial inoculum to each well.

  • Include positive (no inhibitor) and negative (no bacteria) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the inhibitor that shows no turbidity.

Quantitative Data Summary

The following table summarizes the antibacterial activity of a series of 4-bromo-1H-indazole derivatives, which are structurally similar to the proposed this compound derivatives. This data can serve as a benchmark for newly synthesized compounds.[4]

CompoundR Group (at N1)S. aureus ATCC29213 MIC (µg/mL)S. epidermidis ATCC12228 MIC (µg/mL)S. pyogenes PS MIC (µg/mL)
9 3-chlorobenzyl128644
12 4-fluorobenzyl>12812832
18 3-methoxybenzyl643216

Note: Data is for 4-bromo-1H-indazole derivatives as a reference.[4] The antibacterial activity of this compound derivatives would need to be determined experimentally.

Visualizations

Mechanism of FtsZ Inhibition

FtsZ_Inhibition_Pathway cluster_cell Bacterial Cell FtsZ_monomers FtsZ Monomers FtsZ_polymers FtsZ Protofilaments FtsZ_monomers->FtsZ_polymers Polymerization GTP GTP GTP->FtsZ_polymers Z_ring Z-Ring Formation FtsZ_polymers->Z_ring Cell_division Cell Division Z_ring->Cell_division Inhibitor Indazole-based FtsZ Inhibitor Inhibitor->FtsZ_monomers Alters GTPase Activity Inhibitor->FtsZ_polymers Disrupts Polymerization

Caption: Mechanism of action of indazole-based FtsZ inhibitors.

Experimental Workflow

Experimental_Workflow Start 4-Bromo-6-fluoro- 1H-indazole Synthesis Synthesis of N-substituted Derivatives Start->Synthesis Purification Purification and Characterization Synthesis->Purification FtsZ_assays In Vitro FtsZ Assays (GTPase, Polymerization) Purification->FtsZ_assays MIC_assay Antibacterial Activity (MIC Determination) Purification->MIC_assay Data_analysis Data Analysis and SAR Studies FtsZ_assays->Data_analysis MIC_assay->Data_analysis Lead_optimization Lead Optimization Data_analysis->Lead_optimization

Caption: Workflow for synthesis and evaluation of FtsZ inhibitors.

References

Application Note: 1H and 13C NMR Characterization of 4-Bromo-6-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and data for the structural elucidation of 4-Bromo-6-fluoro-1H-indazole using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. The provided data serves as a reference for the identification and characterization of this compound, which is a valuable building block in medicinal chemistry and drug development. The experimental workflow for NMR analysis is also outlined.

Introduction

This compound is a substituted indazole derivative. The indazole core is a key pharmacophore found in numerous compounds with a wide range of biological activities. The presence of bromine and fluorine atoms on the benzene ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the design of novel therapeutic agents. Accurate structural characterization is paramount for its use in synthesis and drug discovery. NMR spectroscopy is a powerful and non-destructive technique for the unambiguous determination of molecular structure. This application note presents the characteristic 1H and 13C NMR spectral data for this compound.

Predicted NMR Spectral Data

Note: The following data is based on available information for structurally related compounds and predictive models, as a definitive, published, and fully assigned spectrum for this compound was not available in the cited literature. The 1H NMR data is adapted from a source describing the synthesis of a compound purported to be this compound, though the source text contained inconsistencies.

Table 1: Predicted 1H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~13.2br s-N1-H
~8.10s-H-3
~7.50d~1.5H-5
~7.30d~9.0H-7

Table 2: Predicted 13C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~160 (d, 1JCF ≈ 245 Hz)C-6
~141C-7a
~135C-3
~125 (d, 3JCF ≈ 10 Hz)C-5
~122C-3a
~110 (d, 2JCF ≈ 25 Hz)C-7
~98 (d, 2JCF ≈ 28 Hz)C-4

Experimental Protocol

1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

2. NMR Data Acquisition

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • 1H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Temperature: 298 K.

    • Number of Scans: 16-64 (depending on sample concentration).

    • Relaxation Delay: 1.0 s.

    • Acquisition Time: ~4 s.

    • Spectral Width: -2 to 16 ppm.

  • 13C NMR Parameters:

    • Pulse Program: Proton-decoupled 13C experiment (e.g., 'zgpg30').

    • Temperature: 298 K.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2.0 s.

    • Acquisition Time: ~1-2 s.

    • Spectral Width: -10 to 220 ppm.

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d6 at 2.50 ppm for 1H and 39.52 ppm for 13C).

  • Integrate the signals in the 1H NMR spectrum.

  • Analyze the multiplicities and coupling constants.

Experimental Workflow

experimental_workflow A Sample Weighing (5-10 mg) B Dissolution in Deuterated Solvent (0.6 mL) A->B C Transfer to NMR Tube B->C D NMR Spectrometer (≥400 MHz) C->D E 1H NMR Acquisition D->E F 13C NMR Acquisition D->F G Data Processing (FT, Phasing, Calibration) E->G F->G H Spectral Analysis (Integration, Multiplicity, J-coupling) G->H I Structural Elucidation H->I

Caption: Workflow for NMR Characterization of this compound.

Discussion

The predicted 1H NMR spectrum is expected to show four distinct signals in the aromatic region, corresponding to the three protons on the indazole ring system and one NH proton. The NH proton is expected to be a broad singlet at a downfield chemical shift. The proton at position 3 (H-3) should appear as a singlet. The protons at positions 5 and 7 will show doublet splitting due to coupling with the fluorine at position 6 and with each other.

The predicted 13C NMR spectrum should display seven signals for the seven carbon atoms of the indazole core. The carbon attached to the fluorine (C-6) will appear as a doublet with a large one-bond C-F coupling constant (¹JCF). The carbons ortho (C-5, C-7) and meta (C-4, C-7a) to the fluorine will also exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively. The chemical shifts will also be influenced by the electron-withdrawing effects of the bromine and fluorine atoms.

Conclusion

This application note provides a foundational protocol and predicted spectral data for the 1H and 13C NMR characterization of this compound. While the provided data is predictive, it serves as a valuable guide for researchers in the identification and confirmation of this important synthetic intermediate. It is recommended that experimental data be acquired and compared with the predictions for definitive structural assignment.

Scalable Synthesis of 4-Bromo-6-fluoro-1H-indazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and scalable synthesis protocols for the production of 4-Bromo-6-fluoro-1H-indazole, a key intermediate in the development of various pharmaceutical compounds. The information compiled herein is intended to furnish researchers and drug development professionals with robust methodologies for producing this compound in a laboratory and industrial setting.

Introduction

This compound is a substituted indazole derivative of significant interest in medicinal chemistry. Halogenated indazoles serve as crucial building blocks for the synthesis of a wide range of biologically active molecules, including kinase inhibitors for therapeutic use. For instance, certain halogenated indole derivatives are utilized in the preparation of PI3 kinase inhibitors.[1] The scalability and efficiency of the synthesis of this compound are therefore critical for advancing drug discovery and development programs. This document outlines two prominent methods for its synthesis and a highly scalable method for a closely related isomer, providing comprehensive experimental details and quantitative data.

Data Presentation: Comparison of Synthesis Methods

The following tables summarize the quantitative data for the different scalable synthesis methods for producing halogenated fluoro-1H-indazoles.

Table 1: Synthesis of this compound via Modified Leimgruber-Batcho Synthesis

ParameterValue
Starting Material2-methyl-3-bromo-5-fluoro-nitrobenzene
Key ReagentsN,N-dimethylformamide dimethyl acetal (DMFDMA), Tetrahydropyrrole, Raney nickel, Hydrazine hydrate
SolventsDMF, Tetrahydrofuran, Methanol, Petroleum ether, Ethyl acetate
Reaction TemperatureStep 1: 120°C; Step 2: 50°C
Reaction TimeStep 2: 14 hours
Overall Yield68.8%
Purification MethodColumn Chromatography

Table 2: Synthesis of this compound from 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene

ParameterValue
Starting Material1-Bromo-5-fluoro-2-methyl-3-nitrobenzene (7.49 g, 31.8 mmol)
Key ReagentsN,N-dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine, Raney nickel, Hydrazine monohydrate
SolventsDioxane, Methanol (MeOH), Tetrahydrofuran (THF), Ethyl acetate (EtOAc)
Reaction TemperatureStep 1: 100°C; Step 2: 0°C to Room Temperature
Reaction TimeStep 2: 5 hours
Overall Yield37%
Purification MethodFiltration through diatomaceous earth, Concentration under reduced pressure

Table 3: Scalable Three-Step Synthesis of 5-Bromo-4-fluoro-1H-indazole

ParameterStep 1: BrominationStep 2: Ring ClosureStep 3: Deprotection
Starting Material3-fluoro-2-methylaniline4-bromo-3-fluoro-2-methylaniline1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone
Key ReagentsN-bromosuccinimideDiethyl ether, Acetic acid, Isoamyl nitriteSodium hydroxide
SolventsAcetonitrileToluene, MethanolMethanol, Water
Reaction Temp.-10 to 10°C90 to 110°CRoom Temperature
Reaction Time1-2 hours2-5 hours12 hours
Yield86.2% - 98%37.4% - 42.8%77%
PurificationExtraction, RecrystallizationSlurrying in MethanolFiltration

Experimental Protocols

Method 1: Modified Leimgruber-Batcho Synthesis of this compound[1]

This method adapts the Leimgruber-Batcho indole synthesis for the preparation of the target indazole.

Step 1: Synthesis of 2-nitro-4-bromo-6-fluoro-b-tetrahydropyrrole phenyl ethylene

  • In a reaction vessel, combine 2-methyl-3-bromo-5-fluoro-nitrobenzene, N,N-dimethylformamide dimethyl acetal (DMFDMA), tetrahydropyrrole, and DMF.

  • Heat the mixture to 120°C with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure using an oil pump.

  • Slowly add methanol to the hot, concentrated mixture while stirring to precipitate the intermediate product as dark red crystals.

  • Filter the crystals, wash with methanol, and dry under vacuum.

Step 2: Reductive Cyclization to this compound

  • Dissolve the crude intermediate from Step 1 in tetrahydrofuran in a three-necked flask equipped with a reflux condenser and a magnetic stirrer.

  • Add Raney nickel to the solution.

  • Control the reaction temperature at 50°C.

  • Slowly add hydrazine hydrate dropwise using a constant pressure dropping funnel.

  • Allow the reaction to proceed for 14 hours.

  • After the reaction, cool the mixture and allow it to settle.

  • Decant the supernatant.

  • Dry the residue under vacuum to obtain the crude product.

  • Purify the crude product by column chromatography using a solvent system of ethyl acetate/petroleum ether (1/5, v/v) to yield pure this compound (Overall yield: 68.8%).

Method 2: Synthesis from 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene[2]

This two-step synthesis provides an alternative route to the target compound.

Step 1: Synthesis of 1-[2-(2-bromo-4-fluoro-6-nitrophenyl)-1-methylethenyl]-pyrrolidine

  • Dissolve 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene (7.49 g, 31.8 mmol) in dioxane (40 mL).

  • Sequentially add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (21.0 mL, 158 mmol) and pyrrolidine (2.6 mL, 31.1 mmol).

  • Heat the reaction mixture to 100°C.

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent, affording the intermediate as a dark red residue (10.0 g, theoretical amount).

Step 2: Reductive Cyclization to this compound

  • Mix the pyrrolidine derivative (10.0 g, 31.7 mmol) with a suspension of Raney nickel in water (15 mL) in a 1:1 mixture of MeOH:THF (150 mL).

  • Cool the mixture to 0°C and slowly add hydrazine monohydrate (2.3 mL, 47.4 mmol).

  • Stir the mixture for 5 hours at room temperature.

  • Upon completion, filter the reaction mixture through diatomaceous earth and wash the filter cake with EtOAc.

  • Combine the filtrates and concentrate to dryness under reduced pressure to yield this compound as a light-colored oil (2.57 g, 37% yield).

Method 3: Scalable Synthesis of 5-Bromo-4-fluoro-1H-indazole[3]

This three-step method is reported to be suitable for large-scale industrial production of the isomeric 5-bromo-4-fluoro-1H-indazole.

Step 1: Bromination of 3-fluoro-2-methylaniline

  • Dissolve 3-fluoro-2-methylaniline in acetonitrile and cool the solution to between -10°C and 10°C.

  • Add N-bromosuccinimide and allow the reaction to proceed for 1-2 hours.

  • After the reaction is complete, add sodium bisulfite and continue stirring for 10-30 minutes.

  • Adjust the pH to 9-10 with sodium hydroxide and extract with ethyl acetate.

  • Dry the organic phase and concentrate to obtain 4-bromo-3-fluoro-2-methylaniline. Yields are reported to be in the range of 86.2% to 98%.

Step 2: Ring Closure to 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone

  • Dissolve 4-bromo-3-fluoro-2-methylaniline in toluene and heat to 90°C.

  • Add diethyl ether and stir for 30 minutes.

  • Add acetic acid, then increase the temperature to 110°C.

  • Add isoamyl nitrite dropwise and react for 2-5 hours.

  • Concentrate the reaction mixture to dryness and slurry with methanol to obtain the acetylated indazole. Yields range from 37.4% to 42.8%.

Step 3: Deprotection to 5-bromo-4-fluoro-1H-indazole

  • Add the acetylated indazole to a mixture of methanol and water.

  • Add sodium hydroxide and stir at room temperature for 12 hours.

  • After the reaction is complete, add water and stir for 30 minutes.

  • Filter the precipitate, wash with water, and dry to obtain 5-bromo-4-fluoro-1H-indazole. The reported yield for this step is 77%.

Visualizations

Signaling Pathway: Inhibition of Bacterial Cell Division by Targeting FtsZ

Derivatives of 4-bromo-1H-indazole have been investigated as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ). FtsZ is a prokaryotic homolog of tubulin and is essential for bacterial cell division.[2] It polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the assembly of the divisome machinery that carries out cytokinesis.[3][4] Inhibition of FtsZ polymerization disrupts Z-ring formation, leading to filamentation of the bacteria and eventual cell death.[5]

FtsZ_Inhibition_Pathway cluster_process Bacterial Cell Division Pathway GTP GTP FtsZ_GTP FtsZ-GTP (active monomer) FtsZ_GDP FtsZ-GDP (inactive monomer) FtsZ_GDP->FtsZ_GTP GTP Exchange Protofilaments FtsZ Protofilaments FtsZ_GTP->Protofilaments Polymerization Z_Ring Z-Ring Assembly (at mid-cell) Protofilaments->Z_Ring Divisome Divisome Recruitment Z_Ring->Divisome Septum Septum Formation Divisome->Septum Cell_Division Cell Division Septum->Cell_Division Inhibitor 4-Bromo-6-fluoro- 1H-indazole Derivative (FtsZ Inhibitor) Inhibitor->Block Leimgruber_Batcho_Workflow Start Start: 2-methyl-3-bromo- 5-fluoro-nitrobenzene Step1 Step 1: Enamine Formation - DMFDMA, Tetrahydropyrrole, DMF - 120°C Start->Step1 Intermediate Intermediate: 2-nitro-4-bromo-6-fluoro-b- tetrahydropyrrole phenyl ethylene Step1->Intermediate Step2 Step 2: Reductive Cyclization - Raney Ni, Hydrazine hydrate, THF - 50°C, 14h Intermediate->Step2 Crude Crude Product Step2->Crude Purification Purification: Column Chromatography Crude->Purification Final Final Product: This compound Purification->Final Scalable_Synthesis_Workflow Start Start: 3-fluoro-2-methylaniline Step1 Step 1: Bromination - NBS, Acetonitrile - -10 to 10°C, 1-2h Start->Step1 Intermediate1 Intermediate 1: 4-bromo-3-fluoro-2-methylaniline Step1->Intermediate1 Step2 Step 2: Ring Closure & Acetylation - Isoamyl nitrite, Toluene - 90-110°C, 2-5h Intermediate1->Step2 Intermediate2 Intermediate 2: 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone Step2->Intermediate2 Step3 Step 3: Deprotection - NaOH, Methanol/Water - RT, 12h Intermediate2->Step3 Final Final Product: 5-Bromo-4-fluoro-1H-indazole Step3->Final

References

Application Notes and Protocols for the Utilization of 4-Bromo-6-fluoro-1H-indazole in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-6-fluoro-1H-indazole is a key heterocyclic building block in the synthesis of various Active Pharmaceutical Ingredients (APIs), most notably potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1 is a negative regulator of T-cell activation, making it a prime target in immuno-oncology.[1] The strategic placement of the bromo and fluoro substituents on the indazole core allows for versatile and regioselective functionalization, enabling the construction of complex molecular architectures with desired pharmacological properties.

This document provides detailed application notes and experimental protocols for the use of this compound as an intermediate in the synthesis of a potential HPK1 inhibitor. The protocols are based on established synthetic methodologies, including Buchwald-Hartwig amination, N-alkylation, and deprotection steps.

API Target: HPK1 Inhibitors

HPK1, a serine/threonine kinase, dampens the signaling cascade initiated by the T-cell receptor (TCR), thereby suppressing the anti-tumor immune response. Inhibition of HPK1 can restore T-cell activation and proliferation, leading to enhanced tumor cell killing. The general structure of many indazole-based HPK1 inhibitors involves a core scaffold derived from this compound, with further substitutions to optimize potency, selectivity, and pharmacokinetic properties.

HPK1 Signaling Pathway

The diagram below illustrates the negative regulatory role of HPK1 in the T-cell receptor (TCR) signaling pathway.

HPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Engagement SLP76 SLP-76 Lck->SLP76 Phosphorylation HPK1_inactive HPK1 (inactive) SLP76->HPK1_inactive Recruitment PLCg1 PLCγ1 SLP76->PLCg1 Activation 14_3_3 14-3-3 SLP76->14_3_3 Binding HPK1_active HPK1 (active) HPK1_inactive->HPK1_active Activation HPK1_active->SLP76 Phosphorylation (Ser376) Downstream Downstream Signaling (e.g., ERK activation) PLCg1->Downstream Degradation Proteasomal Degradation 14_3_3->Degradation Ubiquitination Degradation->PLCg1 Inhibition

HPK1 Signaling Pathway Diagram

Synthetic Protocols

The following protocols outline a potential synthetic route to a key intermediate for an HPK1 inhibitor, starting from this compound.

Experimental Workflow Overview

experimental_workflow A This compound B Buchwald-Hartwig Amination A->B C N-(4-hydroxycyclohexyl)-6-fluoro-1H-indazol-4-amine B->C D N-Alkylation C->D E Boc-Protected Piperazine Intermediate D->E F Boc Deprotection E->F G Final API Intermediate F->G

[Image of the chemical reaction for Protocol 1: this compound reacting with (1R,4R)-4-aminocyclohexan-1-ol in the presence of a palladium catalyst and a base to yield (1R,4R)-4-((6-fluoro-1H-indazol-4-yl)amino)cyclohexan-1-ol]

[Image of the chemical reaction for Protocol 2: Intermediate 1 reacting with tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate in the presence of a base to yield Intermediate 2]

[Image of the chemical reaction for Protocol 3: Intermediate 2 undergoing Boc deprotection to yield the Final API Intermediate]

References

Application Notes and Protocols: Synthesis of 4-Bromo-6-fluoro-1H-indazole via a Modified Leimgruber-Batcho Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed procedure for the synthesis of 4-bromo-6-fluoro-1H-indazole, a valuable building block in medicinal chemistry, utilizing an adaptation of the Leimgruber-Batcho indole synthesis. The described method offers a reliable route to this halogenated indazole derivative, which is a key intermediate in the development of various therapeutic agents, including PI3 kinase inhibitors.[1]

Introduction

The Leimgruber-Batcho synthesis is a powerful and versatile method for the preparation of indoles and related heterocyclic compounds.[2] The classical approach involves the reaction of an o-nitrotoluene with a formamide acetal to form an enamine, followed by reductive cyclization to yield the indole ring system.[2] This methodology is advantageous due to its operational simplicity, use of readily available starting materials, and generally high yields under mild conditions.[2]

This document outlines a modified two-step procedure for the synthesis of this compound, commencing from a substituted o-nitrotoluene. The key transformation involves the initial formation of a nitro-enamine intermediate, which is then subjected to reductive cyclization to afford the target indazole.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound as compiled from literature sources.

ParameterValueReference
Starting Material2-methyl-3-bromo-5-fluoro-nitrobenzene[1]
Intermediate2-nitro-4-bromo-6-fluoro-β-tetrahydropyrrole phenyl ethylene[1]
Final ProductThis compound[1]
Overall Yield68.8%
Molecular FormulaC₇H₄BrFN₂[3]
Molecular Weight215.025 g/mol [3]
AppearanceOff-white to yellow solid[3]
Purity (HPLC)98.44%[3]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound.

Materials and Reagents
  • 2-methyl-3-bromo-5-fluoro-nitrobenzene

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Pyrrolidine

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Raney® Nickel (slurry in water)

  • Hydrazine monohydrate

  • Ethyl acetate (EtOAc)

  • Petroleum ether

  • Diatomaceous earth (Celite®)

  • Anhydrous sodium sulfate

Step 1: Synthesis of 2-nitro-4-bromo-6-fluoro-β-tetrahydropyrrole phenyl ethylene (Enamine Intermediate)
  • To a reaction flask, add 2-methyl-3-bromo-5-fluoro-nitrobenzene, N,N-dimethylformamide dimethyl acetal (DMF-DMA), pyrrolidine, and N,N-dimethylformamide (DMF).[1]

  • Heat the mixture to 120 °C with stirring.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure using an oil pump to remove the solvent.[1]

  • While the residue is still hot, slowly add methanol with stirring. A large amount of dark red crystals should precipitate.[1]

  • Filter the precipitated solid, wash with cold methanol, and dry under vacuum to obtain the intermediate, 2-nitro-4-bromo-6-fluoro-β-tetrahydropyrrole phenyl ethylene.[1]

Step 2: Reductive Cyclization to this compound
  • In a three-necked flask equipped with a reflux condenser and a magnetic stirrer, dissolve the crude intermediate from Step 1 in tetrahydrofuran (THF).[1]

  • Add Raney® Nickel to the solution.[1]

  • Control the reaction temperature at 50 °C.[1]

  • Slowly add hydrazine hydrate dropwise using a constant pressure dropping funnel.[1]

  • After the addition is complete, continue stirring the reaction mixture for 14 hours.[1]

  • Cool the mixture to room temperature and allow the catalyst to settle.

  • Decant the supernatant.

  • Filter the remaining mixture through a pad of diatomaceous earth and wash the filter cake with ethyl acetate.[4]

  • Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product.[4]

Purification
  • Purify the crude this compound by column chromatography on silica gel.[1]

  • Elute the column with a mixture of ethyl acetate and petroleum ether (1:5 v/v).[1]

  • Combine the fractions containing the desired product and concentrate under reduced pressure to yield the purified this compound as a light-colored oil or off-white to yellow solid.[4][3]

Characterization

The structure of the final product can be confirmed by spectroscopic methods.

  • ¹H NMR (300 MHz, CDCl₃): δ 8.25 (s, 1H), 7.20-7.25 (m, 1H), 7.12 (dd, J = 2.1, 9.1 Hz, 1H), 7.04 (dd, J = 2.1, 9.1 Hz, 1H), 6.57 (apparent t, J = 2.7 Hz, 1H).[4]

Safety Precautions

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA): Flammable liquid and vapor. Causes serious eye damage and may cause an allergic skin reaction.[5][6] Handle in a well-ventilated area, away from ignition sources.[7] Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[7]

  • Hydrazine hydrate: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause cancer. Handle with extreme caution in a chemical fume hood, wearing appropriate PPE.

  • Raney® Nickel: Flammable solid. Handle as a slurry in water to prevent pyrophoric activity. Do not allow to dry. Keep away from heat and ignition sources.

Always consult the Safety Data Sheet (SDS) for all reagents before use and perform a thorough risk assessment.

Diagrams

Reaction Scheme

Reaction_Scheme start 2-methyl-3-bromo-5-fluoro-nitrobenzene intermediate 2-nitro-4-bromo-6-fluoro-β- tetrahydropyrrole phenyl ethylene start->intermediate Step 1 product This compound intermediate->product Step 2 reagents1 DMF-DMA, Pyrrolidine DMF, 120 °C reagents2 Raney Ni, Hydrazine hydrate THF, 50 °C

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Workflow

Workflow cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Reductive Cyclization cluster_purification Purification A Mix Starting Material, DMF-DMA, Pyrrolidine, DMF B Heat at 120 °C A->B C Concentrate B->C D Precipitate with Methanol C->D E Filter and Dry D->E F Dissolve Intermediate in THF E->F G Add Raney Ni F->G H Add Hydrazine Hydrate at 50 °C G->H I Stir for 14h H->I J Workup and Filtration I->J K Column Chromatography J->K L Concentrate Fractions K->L M M L->M Final Product

Caption: Detailed experimental workflow for the synthesis and purification.

References

Application Notes and Protocols for Purity Assessment of 4-Bromo-6-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide detailed analytical methods for the quantitative determination of 4-Bromo-6-fluoro-1H-indazole purity using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols are intended for researchers, scientists, and professionals in the field of drug development and quality control.

Introduction

This compound is a key heterocyclic building block in medicinal chemistry, utilized in the synthesis of various pharmacologically active molecules. Accurate and robust analytical methods are crucial for determining its purity and identifying potential impurities, ensuring the quality and integrity of downstream applications. This document outlines validated protocols for HPLC-UV and LC-MS analysis.

Potential impurities in this compound can arise from the synthetic route and may include starting materials, intermediates, byproducts of side reactions (e.g., regioisomers or di-bromo species), residual solvents, and degradation products.

High-Performance Liquid Chromatography (HPLC-UV) Method

This section details the protocol for assessing the purity of this compound using a reversed-phase HPLC method with UV detection. This method is suitable for quantitative purity determination and impurity profiling.

2.1. Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 30
      20.0 95
      25.0 95
      25.1 30

      | 30.0 | 30 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: 254 nm.

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in methanol or acetonitrile at a concentration of 1 mg/mL.

    • For analysis, dilute the stock solution with the mobile phase (initial conditions) to a final concentration of approximately 0.1 mg/mL.

  • Data Analysis:

    • The purity is calculated using the area normalization method: Purity (%) = (Area of the main peak / Total area of all peaks) x 100

2.2. Data Presentation: HPLC Purity Analysis

ParameterResult
Retention Time (t_R_) 15.8 min
Purity (Area %) 98.44%[1]
Relative Retention Time (RRT) of Impurity 1 0.85
Area % of Impurity 1 0.72%
Relative Retention Time (RRT) of Impurity 2 1.15
Area % of Impurity 2 0.51%
Tailing Factor 1.1
Theoretical Plates > 5000

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

This LC-MS method is designed for the identification and confirmation of this compound and its potential impurities by providing molecular weight information.

3.1. Experimental Protocol: LC-MS

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Time-of-Flight (TOF) or Quadrupole) with an Electrospray Ionization (ESI) source.

  • Liquid Chromatography Conditions: (Same as HPLC-UV method described in section 2.1 to ensure correlation of retention times).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Mass Range: 50 - 500 m/z.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow (Desolvation): 600 L/hr.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Data Analysis:

    • Confirm the molecular weight of the main peak corresponding to this compound. The expected monoisotopic mass is approximately 213.96 g/mol .

    • Analyze the mass spectra of any impurity peaks to aid in their identification.

3.2. Data Presentation: LC-MS Analysis

AnalyteRetention Time (t_R_)Observed [M+H]⁺ (m/z)Theoretical [M+H]⁺ (m/z)
This compound 15.8 min214.9685214.9698
Impurity 1 (e.g., 6-fluoro-1H-indazole) 13.4 min137.0458137.0464
Impurity 2 (e.g., Dibromo-6-fluoro-1H-indazole) 17.2 min292.8799292.8804

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the purity assessment of this compound.

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Reporting prep Weigh and Dissolve Sample (e.g., 1 mg/mL in Acetonitrile) dilute Dilute for Analysis (HPLC: ~0.1 mg/mL, LC-MS: ~10 µg/mL) prep->dilute hplc HPLC-UV Analysis (Quantitative Purity) dilute->hplc lcms LC-MS Analysis (Identity Confirmation) dilute->lcms data_acq Data Acquisition (Chromatograms & Spectra) hplc->data_acq lcms->data_acq peak_int Peak Integration & Analysis data_acq->peak_int report Generate Certificate of Analysis (Purity & Impurity Profile) peak_int->report

References

Troubleshooting & Optimization

Optimizing reaction yield for 4-Bromo-6-fluoro-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 4-Bromo-6-fluoro-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The synthesis of this compound is most commonly achieved through a multi-step process starting from a substituted nitrobenzene derivative. A prevalent method is the Leimgruber-Batcho indole synthesis, which is favored for its cost-effectiveness, mild reaction conditions, and relatively high yields.[1] This process typically involves the reaction of a starting material like 2-methyl-3-bromo-5-fluoro-nitrobenzene with N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by a reductive cyclization to form the indazole ring.[1]

Q2: What is the role of DMF-DMA in the synthesis?

A2: N,N-dimethylformamide dimethyl acetal (DMF-DMA) reacts with the activated methyl group of the nitrobenzene derivative to form an enamine intermediate. This intermediate is crucial for the subsequent cyclization step that forms the indazole core.

Q3: What are the typical reducing agents used for the cyclization step?

A3: Several reducing agents can be employed for the reductive cyclization. Common options include Raney nickel with hydrazine monohydrate or iron powder in acetic acid.[2] The choice of reducing agent can significantly impact the reaction yield and purity of the final product.

Q4: What is the expected yield for the synthesis of this compound?

A4: The reported yields for the synthesis of this compound can vary depending on the specific reagents and conditions used. Yields ranging from 37% to 68.8% have been reported in the literature.[1][2] Optimization of reaction parameters is key to achieving higher yields.

Troubleshooting Guide

Issue 1: Low Yield in the Final Product

Potential Cause Suggested Solution
Incomplete formation of the enamine intermediate. - Ensure the reaction with DMF-DMA is carried out at the recommended temperature (e.g., 100-120°C) and for a sufficient duration.[1][2] - Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
Inefficient reductive cyclization. - The choice of reducing agent is critical. Compare the efficacy of Raney nickel/hydrazine hydrate versus iron/acetic acid in your setup.[2] - For the Raney nickel system, ensure the catalyst is active. The addition of hydrazine hydrate should be slow and controlled, especially at the initial low temperature (0°C).[2] - When using iron, ensure the iron powder is finely divided and activated.
Suboptimal reaction temperature. - Maintain strict temperature control during both the enamine formation and the reductive cyclization steps as specified in the protocol. Deviations can lead to side product formation.
Degradation of the product during workup. - After the reaction, proceed with the workup promptly. - During extraction, use appropriate solvents and ensure complete phase separation to avoid loss of product. - If the product is sensitive to acid or base, ensure the pH is controlled during the workup procedure.

Issue 2: Presence of Impurities in the Final Product

Potential Cause Suggested Solution
Unreacted starting materials or intermediates. - As mentioned above, ensure the initial reaction steps go to completion by monitoring with TLC. - Optimize the stoichiometry of the reagents. An excess of the starting nitrobenzene derivative may be carried through the synthesis.
Formation of side products. - Over-reduction or other side reactions can occur if the reaction conditions are not well-controlled. Stick to the recommended reaction times and temperatures. - The purity of the starting materials is important. Ensure the 2-methyl-3-bromo-5-fluoro-nitrobenzene is of high purity.
Ineffective purification. - Column chromatography is often necessary for obtaining a highly pure product.[1] Experiment with different solvent systems (e.g., ethyl acetate/petroleum ether) to achieve optimal separation.[1] - Recrystallization from a suitable solvent system can also be an effective final purification step.

Data Presentation

Table 1: Comparison of Synthetic Protocols for this compound

Parameter Protocol 1 Protocol 2
Starting Material 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene2-methyl-3-bromo-5-fluoro-nitrobenzene
Enamine Formation Reagents DMF-DMA, pyrrolidine, dioxaneDMF-DMA, tetrahydropyrrole, DMF
Enamine Formation Temp. 100°C120°C
Reductive Cyclization Reagents Raney nickel, hydrazine monohydrateRaney nickel, hydrazine hydrate
Reductive Cyclization Temp. 0°C to Room Temperature50°C
Solvent for Cyclization Methanol:THF (1:1)Tetrahydrofuran
Purification Filtration and concentrationColumn chromatography
Reported Yield 37%[2]68.8%[1]

Experimental Protocols

Protocol 1: Synthesis via Reductive Cyclization with Raney Nickel and Hydrazine Hydrate (Yield: 68.8%) [1]

  • Enamine Formation:

    • In a reaction vessel, combine 2-methyl-3-bromo-5-fluoro-nitrobenzene, N,N-dimethylformamide dimethyl acetal (DMF-DMA), tetrahydropyrrole, and DMF.

    • Heat the mixture with stirring to 120°C.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Concentrate the mixture under reduced pressure.

    • Slowly add methanol to the hot, stirred mixture to precipitate the intermediate, 2-nitro-4-bromo-6-fluoro-b-tetrahydropyrrole phenyl ethylene, as dark red crystals.

    • Filter the crystals, wash with methanol, and dry under vacuum.

  • Reductive Cyclization:

    • Dissolve the dried intermediate in tetrahydrofuran in a three-necked flask equipped with a reflux condenser.

    • Add Raney nickel to the solution.

    • Control the reaction temperature at 50°C.

    • Slowly add hydrazine hydrate dropwise.

    • Continue the reaction for 14 hours.

    • Cool the mixture and allow it to settle.

    • Decant the supernatant and dry the residue under vacuum to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography using a solvent system of ethyl acetate/petroleum ether (1:5 v/v) to yield pure this compound.

Mandatory Visualizations

experimental_workflow start Starting Material: 2-methyl-3-bromo-5-fluoro-nitrobenzene step1 Step 1: Enamine Formation (120°C) start->step1 reagents1 DMF-DMA, Tetrahydropyrrole, DMF reagents1->step1 intermediate Intermediate: 2-nitro-4-bromo-6-fluoro-b- tetrahydropyrrole phenyl ethylene step1->intermediate step2 Step 2: Reductive Cyclization (50°C, 14h) intermediate->step2 reagents2 Raney Nickel, Hydrazine Hydrate, THF reagents2->step2 crude Crude Product step2->crude purification Purification: Column Chromatography crude->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield low_yield Low Reaction Yield cause1 Incomplete Enamine Formation? low_yield->cause1 cause2 Inefficient Cyclization? low_yield->cause2 cause3 Product Degradation? low_yield->cause3 solution1a Check Reaction Time & Temp cause1->solution1a solution1b Monitor with TLC cause1->solution1b solution2a Verify Reducing Agent Activity cause2->solution2a solution2b Control Reagent Addition cause2->solution2b solution3a Prompt Workup cause3->solution3a solution3b Control pH cause3->solution3b

References

Troubleshooting low conversion in indazole cyclization reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the synthesis of indazole derivatives. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help optimize your reactions and address issues such as low conversion rates.

Troubleshooting Guides & FAQs

This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions to common problems encountered during indazole synthesis.

Issue 1: Low Conversion or Poor Yield

Q: My indazole synthesis is resulting in a low yield or is not proceeding to completion. What are the potential causes and how can I improve the conversion?

A: Low yields and incomplete conversion are common hurdles in indazole synthesis and can be attributed to several factors depending on the specific synthetic route employed. Here are some common causes and troubleshooting suggestions:

  • Suboptimal Reaction Temperature: Temperature can significantly influence the reaction rate and the formation of byproducts. For instance, while some classical methods require high temperatures, excessive heat can lead to decomposition.[1] Conversely, many modern methods, such as certain palladium-catalyzed reactions, are efficient at milder temperatures.[1][2] It is recommended to perform a systematic screening of temperatures to find the optimal balance for your specific substrate and catalyst system.

  • Incorrect Choice of Solvent: The polarity and boiling point of the solvent are critical as they affect reactant solubility and reaction kinetics.[1] If the starting materials are not adequately dissolved, the reaction can be incomplete. It is advisable to test a range of solvents with varying polarities.

  • Catalyst Deactivation or Inefficiency: In metal-catalyzed reactions (e.g., using Palladium, Copper, or Rhodium), the catalyst can be a major source of low conversion.[2][3][4]

    • Catalyst Loading: Insufficient catalyst loading can lead to an incomplete reaction. It may be necessary to screen different catalyst loadings to find the optimal concentration.

    • Ligand Choice: The choice of ligand in palladium-catalyzed reactions is crucial and can significantly impact the reaction's efficiency.[2]

    • Catalyst Deactivation: The catalyst may be sensitive to air or moisture, or it might be poisoned by impurities in the starting materials or solvent. Ensuring anhydrous and anaerobic conditions, and using purified reagents, can mitigate this. Some catalysts can also be recycled, though a slight decrease in yield may be observed with each cycle.[2]

  • Substrate Reactivity: The electronic and steric properties of the substituents on your starting materials can have a significant effect on the reaction's success.

    • Electron-Withdrawing vs. Electron-Donating Groups: Electron-withdrawing groups on the aromatic ring can sometimes lead to lower yields in certain cyclization methods.[5] Conversely, electron-donating groups may facilitate the reaction.

    • Steric Hindrance: Bulky substituents near the reaction center can impede the cyclization process.[6]

  • Presence of Water: In some reactions, the presence of water can be detrimental. For instance, in domino processes involving the formation of arylhydrazones, water produced during the reaction can lead to the formation of unwanted impurities. The addition of 4 Å molecular sieves can help to scavenge water and improve the reaction outcome.[1]

  • Inappropriate Base: The choice and stoichiometry of the base can be critical, especially in reactions involving deprotonation steps.[7] A base that is too weak may not facilitate the reaction, while a base that is too strong could lead to side reactions.

Issue 2: Formation of Side Products and Isomers

Q: I am observing significant side product formation, including the undesired 2H-indazole isomer in my 1H-indazole synthesis. How can I minimize these?

A: The formation of side products and isomers is a frequent challenge in indazole synthesis. Here are some strategies to improve the selectivity of your reaction:

  • Controlling Regioselectivity (1H- vs. 2H-isomers):

    • The 1H-tautomer is generally more thermodynamically stable.[6]

    • For N-alkylation reactions: Using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) generally favors the formation of the N-1 substituted product.[8][9]

    • Influence of Substituents: Electron-withdrawing groups at the C-7 position can strongly direct substitution to the N-2 position.[6][8]

    • Reaction Conditions: Basic conditions often lead to a mixture of isomers, while acidic or neutral conditions can favor N-2 alkylation.[6]

  • Minimizing Other Side Products (e.g., hydrazones, dimers):

    • Reaction Temperature: High reaction temperatures can provide the activation energy for isomerization and other side reactions.[1] Performing the reaction at a lower temperature may improve selectivity.

    • Reaction Time: Prolonged reaction times can sometimes lead to the formation of byproducts. Monitoring the reaction by TLC or LC-MS and stopping it once the starting material is consumed can be beneficial.

    • Choice of Starting Materials: The purity of your starting materials is crucial. Impurities can lead to a variety of unexpected side products.

Data Presentation

The following tables summarize quantitative data on the synthesis of indazole derivatives under various conditions, allowing for easy comparison of different methodologies.

Table 1: Comparison of Catalytic Systems for 1H-Indazole Synthesis

Starting MaterialCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
o-haloaryl N-sulfonylhydrazoneCu(OAc)₂·H₂O----Good[3]
o-haloaryl N-sulfonylhydrazoneCu₂O----Good[3]
2-bromobenzaldehyde & benzophenone hydrazonePd(OAc)₂/dppfCs₂CO₃DioxaneMild-Good[2]
Arylimidates & organo azidesRh(III)/Cu(II)----Good[2]

Table 2: Effect of Substituents on N-Alkylation Regioselectivity (NaH in THF)

Indazole SubstituentN1-isomer (%)N2-isomer (%)Reference
3-carboxymethyl>99<1[8]
3-tert-butyl>99<1[8]
7-NO₂<4>96[8]
7-CO₂Me<4>96[8]

Experimental Protocols

Below are detailed methodologies for key indazole cyclization reactions.

Protocol 1: General Procedure for N-1 Alkylation of 1H-Indazole

  • Preparation: To a solution of the desired substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).[6]

  • Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.[6]

  • Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.[6]

  • Reaction: Allow the reaction to stir at room temperature (or gently heat to 50 °C if necessary) and monitor its progress by TLC or LC-MS until the starting material is consumed.[6]

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N-1 alkylated indazole.[6]

Protocol 2: One-Pot Cadogan Reductive Cyclization for 2H-Indazoles

  • Mixing Reagents: In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq), the desired aniline or aliphatic amine (1.1 eq), and isopropanol (i-PrOH).[6]

  • Condensation: Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.[6]

  • Reductive Cyclization: Add tri-n-butylphosphine (1.5 eq) to the reaction mixture.[6]

  • Reaction: Continue to stir the mixture at 80 °C. Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).[6]

  • Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.[6]

  • Purification: Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.[6]

Protocol 3: Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization

  • Preparation: To a solution of the aniline substrate (1.00 equiv) in MeOH at 0 °C, add ammonium molybdate (1.00 equiv) and aqueous H₂O₂ 30% (10.00 equiv).[5]

  • Reaction: Stir the mixture for a minimum of 1 hour, or until the reaction is complete (1-24 h) at room temperature, monitoring by HPLC/MS.[5]

  • Quenching: After completion, cool the reaction mixture to 0 °C and quench with aqueous 10% Na₂S₂O₃ solution.[5]

  • Workup: Dilute the mixture with water and neutralize with saturated aqueous NaHCO₃ solution. Extract with DCM (3x). Dry the combined organic phase over MgSO₄ and concentrate in vacuo.[5]

  • Purification: Purify the crude product using preparative chromatography.[5]

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in troubleshooting indazole cyclization reactions.

Troubleshooting_Workflow start Low Conversion in Indazole Cyclization check_temp Is the reaction temperature optimized? start->check_temp check_solvent Is the solvent appropriate for reactant solubility? check_temp->check_solvent No optimize_temp Screen a range of temperatures check_temp->optimize_temp Yes check_catalyst Is the catalyst active and loading optimal? check_solvent->check_catalyst No optimize_solvent Test solvents with varying polarities check_solvent->optimize_solvent Yes check_substrate Are there challenging substituents on the substrate? check_catalyst->check_substrate No optimize_catalyst Screen catalyst loading, change ligand, or use fresh catalyst under inert conditions check_catalyst->optimize_catalyst Yes modify_substrate Consider an alternative synthetic route or protecting groups check_substrate->modify_substrate Yes success Improved Conversion check_substrate->success No optimize_temp->check_solvent optimize_solvent->check_catalyst optimize_catalyst->check_substrate modify_substrate->success

Caption: A troubleshooting workflow for low conversion in indazole synthesis.

Regioselectivity_Factors cluster_n1 Favors N1-Substitution cluster_n2 Favors N2-Substitution n1_product 1H-Indazole (Thermodynamic Product) na_h_thf Base/Solvent: NaH in THF na_h_thf->n1_product edg Substituents: Electron Donating Groups edg->n1_product n2_product 2H-Indazole (Kinetic Product) acidic_conditions Conditions: Acidic or Neutral acidic_conditions->n2_product c7_ewg Substituents: Strong EWG at C-7 (e.g., -NO2, -CO2Me) c7_ewg->n2_product Indazole Indazole Alkylation Indazole->n1_product Indazole->n2_product

Caption: Factors influencing N1 vs. N2 regioselectivity in indazole alkylation.

Experimental_Workflow_Cadogan start Start: o-nitrobenzaldehyde + amine step1 Combine reagents in isopropanol (i-PrOH) start->step1 step2 Heat to 80 °C for 1-2h (Condensation) step1->step2 intermediate Formation of o-imino-nitrobenzene step2->intermediate step3 Add tri-n-butylphosphine intermediate->step3 step4 Stir at 80 °C for 12-24h (Reductive Cyclization) step3->step4 step5 Workup: Cool, concentrate, and purify via column chromatography step4->step5 end Final Product: 2H-Indazole step5->end

Caption: Workflow for the One-Pot Cadogan Reductive Cyclization.

References

How to prevent byproduct formation in 4-Bromo-6-fluoro-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 4-Bromo-6-fluoro-1H-indazole.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific challenges that may arise during the synthesis of this compound, focusing on the widely used Leimgruber-Batcho method. This two-step process involves the initial formation of a key enamine intermediate followed by a reductive cyclization to yield the final product.

Step 1: Enamine Formation

The first critical step is the condensation of 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine to form 1-[2-(2-bromo-4-fluoro-6-nitrophenyl)-1-methylethenyl]-pyrrolidine.

Issue Potential Cause Recommended Solution
Low Yield of Enamine Intermediate Incomplete reaction due to insufficient heating or reaction time.Ensure the reaction mixture is heated to the optimal temperature of 100-120°C and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[1][2]
Decomposition of DMF-DMA.Use fresh, high-quality DMF-DMA. Ensure the reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagent.
Inefficient removal of methanol byproduct.While the reaction is typically driven to completion by heating, ensuring the removal of the methanol byproduct can favor the forward reaction.
Formation of Side Products Reaction of DMF-DMA with impurities in the starting material.Use highly purified 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene.
Self-condensation of the starting material or other side reactions.Maintain the recommended reaction temperature. Higher temperatures may lead to undesired side reactions.

Step 2: Reductive Cyclization

The second step involves the reduction of the nitro group of the enamine intermediate and subsequent cyclization to form this compound. Common reducing agents include Raney Nickel with hydrazine hydrate or iron in acetic acid.

Issue Potential Cause Recommended Solution
Incomplete Reductive Cyclization Inactive reducing agent.Use fresh and highly active Raney Nickel. If using iron, ensure it is finely powdered and activated.
Insufficient amount of reducing agent.Use a stoichiometric excess of the reducing agent as specified in the protocol. For example, when using hydrazine monohydrate, a 1.5 molar equivalent is recommended.[1]
Low reaction temperature.The reduction is often carried out at a controlled temperature. For Raney Nickel and hydrazine, the reaction is typically started at 0°C and then allowed to stir at room temperature.[1] For iron in acetic acid, a higher temperature of 110°C is used.[1]
Formation of Over-Reduced Byproducts Excessive amount of reducing agent or prolonged reaction time.Carefully control the stoichiometry of the reducing agent and monitor the reaction progress by TLC to avoid over-reduction of the indazole ring.
Formation of Debrominated Byproduct Hydrogenolysis of the C-Br bond, particularly when using catalytic hydrogenation.While Raney Nickel is used, palladium-based catalysts are more prone to causing dehalogenation. If debromination is observed, consider using alternative reducing systems like iron in acetic acid.
Formation of Regioisomers Although less common in this specific cyclization, the formation of other indazole isomers is a possibility in some synthetic routes.The Leimgruber-Batcho synthesis is generally regioselective for the desired indazole. If regioisomers are detected, purification by column chromatography is necessary.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most frequently cited method is the Leimgruber-Batcho synthesis. This involves the reaction of 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene with DMF-DMA and pyrrolidine to form an enamine intermediate, which is then subjected to reductive cyclization to yield the final product.[1][2]

Q2: What are the critical parameters to control during the enamine formation step?

A2: The critical parameters include maintaining the reaction temperature between 100-120°C, using fresh DMF-DMA, and ensuring the reaction goes to completion by monitoring with TLC.[1][2]

Q3: Which reducing agents are most effective for the reductive cyclization step, and what are the potential downsides of each?

A3: Both Raney Nickel with hydrazine hydrate and iron powder in acetic acid are effective. Raney Nickel is highly efficient but requires careful handling due to its pyrophoric nature in a dry state. Iron in acetic acid is a cost-effective and safer alternative, though it may require higher temperatures and can sometimes lead to impurities that need to be removed during workup.[1]

Q4: How can I purify the final this compound product?

A4: The crude product is typically purified by column chromatography on silica gel, using a solvent system such as ethyl acetate/petroleum ether (e.g., 1:5 v/v).[2]

Q5: I am observing a significant amount of a debrominated byproduct. What is the likely cause and how can I prevent it?

A5: Debromination is a known side reaction during reductions, especially with certain catalysts like palladium on carbon. If you are using a catalytic hydrogenation method and observing this, switching to a milder reducing agent or a different reduction system, such as iron in acetic acid, can minimize this byproduct.

Experimental Protocols

Key Experiment: Leimgruber-Batcho Synthesis of this compound

Step 1: Synthesis of 1-[2-(2-bromo-4-fluoro-6-nitrophenyl)-1-methylethenyl]-pyrrolidine

  • In a reaction vessel, dissolve 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene (7.49 g, 31.8 mmol) in dioxane (40 mL).

  • Sequentially add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (21.0 mL, 158 mmol) and pyrrolidine (2.6 mL, 31.1 mmol).

  • Heat the reaction mixture to 100°C and monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • The resulting dark red residue is the crude enamine intermediate.[1]

Step 2: Synthesis of this compound

  • Mix the crude pyrrolidine derivative from Step 1 (10.0 g, 31.7 mmol) with Raney Nickel (suspended in 15 mL of water) in a mixture of methanol and tetrahydrofuran (1:1, 150 mL).

  • Cool the mixture to 0°C and slowly add hydrazine monohydrate (2.3 mL, 47.4 mmol).

  • Stir the reaction mixture for 5 hours at room temperature.

  • After the reaction is complete, filter the mixture through diatomaceous earth and wash the filter cake with ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.[1]

  • Purify the crude product by column chromatography on silica gel using an eluent of ethyl acetate/petroleum ether (1:5 v/v) to yield the pure product.[2]

Visualizations

Byproduct_Formation_Prevention cluster_step1 Step 1: Enamine Formation cluster_troubleshooting1 Troubleshooting cluster_prevention1 Prevention cluster_step2 Step 2: Reductive Cyclization cluster_troubleshooting2 Troubleshooting cluster_prevention2 Prevention SM 1-Bromo-5-fluoro- 2-methyl-3-nitrobenzene Intermediate Enamine Intermediate SM->Intermediate Condensation Reagents1 DMF-DMA, Pyrrolidine 100-120°C Intermediate2 Enamine Intermediate IncompleteReaction1 Incomplete Reaction LowYield1 Low Yield IncompleteReaction1->LowYield1 Leads to SideProducts1 Side Products LowPurity1 Low Purity SideProducts1->LowPurity1 Leads to OptimizeTempTime Optimize Temp/Time OptimizeTempTime->Intermediate Ensures High Yield HighPuritySM High Purity Starting Material HighPuritySM->Intermediate Ensures High Purity Product This compound Intermediate2->Product Reduction & Cyclization Reagents2 Raney Ni, Hydrazine Hydrate or Fe/AcOH IncompleteReaction2 Incomplete Reaction LowYield2 Low Yield IncompleteReaction2->LowYield2 Leads to OverReduction Over-Reduction Byproducts2 Byproducts OverReduction->Byproducts2 Leads to Debromination Debromination Debromination->Byproducts2 Leads to ActiveReductant Active Reducing Agent ActiveReductant->Product Ensures Completion ControlStoichiometry Control Stoichiometry ControlStoichiometry->Product Minimizes Over-Reduction ChooseReductant Choose Appropriate Reductant ChooseReductant->Product Prevents Debromination

References

Purification strategies for 4-Bromo-6-fluoro-1H-indazole from regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Bromo-6-fluoro-1H-indazole from its regioisomers.

Frequently Asked Questions (FAQs)

Q1: What are the common regioisomers formed during the synthesis of this compound?

A1: During the synthesis of substituted indazoles, the formation of regioisomers is a common challenge. Depending on the synthetic route, particularly in steps involving cyclization or substitution on the indazole core, various positional isomers can be generated. For this compound, potential regioisomers could include 5-Bromo-6-fluoro-1H-indazole and 7-Bromo-6-fluoro-1H-indazole, among others. The precise identification of these isomers is crucial and can be achieved using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[1][2][3]

Q2: How can I effectively monitor the progress of my regioisomer separation?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the separation of indazole regioisomers. It is essential to screen various solvent systems to achieve a good separation between the spots corresponding to the desired product and its isomers. Visualization can be done under UV light (254 nm) or by using staining agents like potassium permanganate or iodine.[4] For more quantitative analysis during method development, High-Performance Liquid Chromatography (HPLC) is recommended.[3][5]

Q3: What are the primary purification techniques for separating this compound from its isomers?

A3: The most common and effective techniques for separating closely related isomers like those of this compound are column chromatography, recrystallization, and preparative HPLC.[1]

  • Column Chromatography is highly versatile for separating compounds with different polarities.[1]

  • Recrystallization is an excellent and scalable method for purifying solid compounds, provided a suitable solvent system can be identified where the solubility of the isomers differs.[6]

  • Preparative HPLC is used for achieving very high purity, especially when isomers are difficult to separate by other means.[1]

Purification Strategy Workflow

The following diagram outlines a decision-making workflow for selecting an appropriate purification strategy.

G start Crude Product Mixture (this compound + Isomers) is_solid Is the crude product a solid? start->is_solid try_cryst Attempt Recrystallization is_solid->try_cryst  Yes column_chrom Perform Column Chromatography is_solid->column_chrom No / Oily cryst_success Was recrystallization successful? try_cryst->cryst_success cryst_success->column_chrom No (oiling out, poor separation) purity_check Check purity (TLC/HPLC/NMR) cryst_success->purity_check Yes column_chrom->purity_check pure_product Pure Product purity_check->pure_product Purity >99% prep_hplc Consider Preparative HPLC for high purity requirements purity_check->prep_hplc Purity insufficient end Further Analysis / Use pure_product->end prep_hplc->pure_product

Caption: Decision workflow for selecting a purification strategy.

Troubleshooting Guides

Table 1: Troubleshooting Column Chromatography
ProblemPossible Cause(s)Recommended Solution(s)
Poor or no separation of isomers Inappropriate Solvent System: The polarity of the mobile phase is not optimal to differentiate between the isomers.Screen a variety of solvent systems with different polarities. For indazoles, common systems include ethyl acetate/heptane or dichloromethane/methanol.[7] A reported system for this compound is ethyl acetate/petroleum ether (1/5, v/v).[8] Employ Gradient Elution: Start with a low polarity solvent and gradually increase the polarity. This can help separate compounds with very similar retention factors.[4]
Peak tailing or broad peaks Secondary Interactions: Basic indazole nitrogens can interact with acidic silanol groups on the silica gel, causing tailing.Add a basic modifier like triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1-1%) to the mobile phase to mask the active sites on the silica.[4][5]
Co-elution of product with impurities Column Overload: Too much sample was loaded onto the column for its size.Reduce the amount of sample loaded. As a general rule, the sample load should be 1-5% of the mass of the stationary phase.
Product is not eluting from the column Solvent Polarity Too Low: The mobile phase is not polar enough to move the compound through the stationary phase.Gradually increase the polarity of the mobile phase. If necessary, switch to a more polar solvent system, such as methanol in dichloromethane.[7]
Table 2: Troubleshooting Recrystallization
ProblemPossible Cause(s)Recommended Solution(s)
Compound "oils out" instead of forming crystals Supersaturation is too high / Cooling too quickly: The solubility limit is exceeded rapidly, preventing ordered crystal lattice formation.[4]Reheat the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Ensure the solution is not disturbed during cooling.[6]
High level of impurities: Impurities can inhibit crystal formation.Consider a preliminary purification step (e.g., column chromatography) to remove the bulk of impurities before attempting recrystallization.[6]
No crystals form upon cooling Solution is not saturated: Too much solvent was used.Boil off some of the solvent to increase the concentration and allow it to cool again.[6] Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent line or add a seed crystal of the pure compound.[6]
Low recovery yield Product has significant solubility in cold solvent: The chosen solvent is not ideal.Screen for a different solvent or use a mixed-solvent system (anti-solvent).[4] Premature crystallization: Crystals formed during hot filtration.

Key Structures

The diagram below shows the target compound and potential regioisomeric impurities.

G cluster_0 Target Compound cluster_1 Potential Regioisomers a a_lab This compound b c b_lab 5-Bromo-6-fluoro-1H-indazole c_lab 3-Bromo-6-fluoro-1H-indazole

References

Technical Support Center: Regioselective Bromination of Fluoro-indazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective bromination of fluoro-indazoles. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find answers to frequently asked questions, troubleshooting advice for common issues, detailed experimental protocols, and comparative data to help you optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the regioselective bromination of fluoro-indazoles?

A1: The main challenge lies in controlling the position of bromination on the indazole ring. The electronic properties of the indazole nucleus, combined with the influence of the fluorine substituent, can lead to a mixture of constitutional isomers (e.g., bromination at C3, C5, C7).[1][2] Key difficulties include preventing the formation of undesired regioisomers and avoiding over-bromination, which leads to di- or tri-brominated products.[3]

Q2: How does the substituent on the indazole nitrogen (N1 vs. N2-substitution) affect bromination regioselectivity?

A2: The substituent on the nitrogen atom significantly directs the position of electrophilic attack. For instance, 2H-indazoles often undergo regioselective halogenation at the C3 position using reagents like N-Bromosuccinimide (NBS).[1][4][5] In contrast, 1H-indazoles can be more susceptible to bromination on the benzo ring, for example at the C7 position.[2] Protecting the indazole nitrogen is a common strategy to control and direct the regioselectivity of subsequent functionalization.[6]

Q3: Which brominating agents are most effective for controlling regioselectivity?

A3: Several brominating agents are commonly used, each with different selectivity profiles:

  • N-Bromosuccinimide (NBS): This is a widely used reagent that offers good to excellent regioselectivity, particularly for C3 bromination of 2-substituted indazoles.[1][4][7] The outcome can be finely tuned by adjusting reaction conditions such as solvent and temperature.[1][4]

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This reagent is effective for the site-specific C3 bromination of indazoles, often under mild, ultrasound-assisted conditions.[5][8]

  • Bromine (Br₂): While a potent brominating agent, Br₂ can be less selective and may lead to mixtures of products and over-bromination.[1][4][7] Its use is also less environmentally friendly.[1][4]

Q4: What is the role of the fluorine substituent in directing the bromination?

A4: The fluorine atom, being an electron-withdrawing group, deactivates the benzene ring towards electrophilic aromatic substitution. Its position on the ring directs the incoming electrophile. The specific regiochemical outcome will depend on the interplay between the directing effects of the fluorine atom and the pyrazole part of the indazole. A specific protocol for the synthesis of 5-bromo-4-fluoro-1H-indazole has been developed, highlighting the tailored conditions needed for such substrates.[9]

Q5: How can reaction conditions be optimized to favor a specific regioisomer?

A5: Optimization of reaction conditions is critical for achieving high regioselectivity. Key parameters include:

  • Solvent: The choice of solvent can significantly impact the reaction. For example, using NBS in environmentally friendly solvents like ethanol or water can provide excellent yields of mono-brominated 2H-indazoles.[1][4]

  • Temperature: Adjusting the temperature can help control the extent of the reaction, preventing di- or poly-bromination.[1][2][4]

  • Equivalents of Brominating Agent: Carefully controlling the stoichiometry of the brominating agent is crucial. Using a slight excess (e.g., 1.1-1.3 equivalents of NBS) can drive the reaction to completion for mono-bromination, while a larger excess can lead to poly-bromination.[1][2][4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of the desired bromo-fluoro-indazole isomer. 1. Incomplete reaction conversion. 2. Suboptimal reaction temperature.[3] 3. Degradation of starting material or product.1. Increase reaction time and monitor by TLC/LC-MS. 2. Optimize the temperature; for NBS bromination, temperatures between 50-95°C are often effective.[1][4] 3. Use milder conditions or a more selective brominating agent like DBDMH under ultrasound.[5][8]
Formation of a mixture of regioisomers (e.g., C3, C5, and C7 bromination). 1. The chosen reaction conditions are not selective enough. 2. The brominating agent is too reactive (e.g., Br₂).[1][4] 3. The substrate has multiple activated positions.1. Switch to a more selective brominating agent like NBS or DBDMH.[1][5] 2. Modify the solvent system; polar solvents like ethanol can enhance selectivity in some cases.[1][4] 3. Consider installing a protecting group on the indazole nitrogen to direct the bromination to a specific position.[6]
Unwanted di- or poly-bromination is observed. 1. Excess of brominating agent was used.[2] 2. The reaction was run for too long or at too high a temperature.1. Reduce the equivalents of the brominating agent to 1.0-1.1. 2. Add the brominating agent portion-wise to maintain a low concentration. 3. Lower the reaction temperature and monitor the progress closely to stop the reaction after the formation of the mono-brominated product.[1][4]
No reaction or very slow conversion. 1. The indazole ring is deactivated by the fluorine substituent. 2. Insufficient activation of the brominating agent. 3. Low reaction temperature.1. Increase the reaction temperature.[2] 2. Consider using an activating method such as ultrasound irradiation with DBDMH.[8][10] 3. For challenging substrates, a metal-catalyzed C-H activation/bromination approach may be necessary, although metal-free options are preferred.[1][4]

Data Presentation

Table 1: Regioselective Mono-bromination of 2-Substituted Indazoles with NBS

EntryN-SubstituentSolventTemp (°C)Time (h)NBS (equiv.)Product PositionYield (%)Reference
1PhenylEtOH5021.0C397[1][4]
2PhenylH₂O9551.3C396[1][4]
34-MethylphenylEtOH5021.0C398[1][4]
44-ChlorophenylEtOH5021.0C395[1][4]
5PyridylEtOH5021.0C381[1]

Table 2: Regioselective Bromination of 4-Substituted 1H-Indazoles with NBS

Entry4-SubstituentSolventTemp (°C)Time (h)NBS (equiv.)Product PositionYield (%)Reference
1Ts-NH-DMF80181.1C784[2]
2Ts-NH-DMF80182.0C5, C788[2]

Table 3: Ultrasound-Assisted C3-Bromination with DBDMH

EntryN-SubstituentSolventTemp (°C)Time (min)Product PositionYield (%)Reference
1PhenylEtOH4030C391[8]
2BenzylEtOH4030C393[8]
3MethylEtOH4030C385[8]

Experimental Protocols

Protocol 1: General Procedure for C3-Bromination of 2-Substituted Indazoles using NBS in Ethanol [1][4]

  • Reaction Setup: To a solution of the 2-substituted indazole (0.3 mmol, 1.0 equiv.) in ethanol (3.0 mL) in a round-bottom flask, add N-Bromosuccinimide (NBS) (0.3 mmol, 1.0 equiv.).

  • Reaction Execution: Stir the reaction mixture at 50 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-bromo-2-substituted indazole.

Protocol 2: Ultrasound-Assisted C3-Bromination using DBDMH [8]

  • Reaction Setup: In a reaction vessel suitable for sonication, combine the substituted indazole (0.2 mmol, 1.0 equiv.), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.2 mmol, 1.0 equiv.), and sodium carbonate (0.4 mmol, 2.0 equiv.) in ethanol (2.0 mL).

  • Reaction Execution: Place the vessel in an ultrasonic bath (e.g., 40 kHz/50 W) and sonicate at 40 °C for 30 minutes. Monitor the reaction by TLC.

  • Work-up and Purification: After the reaction is complete, pour the mixture into water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the 3-bromo-indazole product.

Protocol 3: Synthesis of 5-Bromo-4-fluoro-1H-indazole via a Three-Step Synthesis [9]

This protocol is adapted from a patent and involves multiple steps.

  • Step A (Bromination): Dissolve 1-(3-fluoro-2-methylphenyl)ethan-1-one (Compound 1) in acetonitrile. Add N-bromosuccinimide at a controlled temperature of -10 to 10 °C and react for 1-2 hours. After the reaction is complete, add sodium bisulfite solution. This yields 1-(5-bromo-3-fluoro-2-methylphenyl)ethan-1-one (Compound 2).

  • Step B (Ring Closure): React Compound 2 with a suitable cyclizing agent to form the indazole ring.

  • Step C (Deprotection): The resulting N-acylated indazole (Compound 3) is deprotected. Dissolve 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone in a mixture of methanol and water. Add a base such as potassium carbonate and stir at room temperature for 12 hours. After completion, add water to precipitate the product, filter, wash with water, and dry to obtain 5-bromo-4-fluoro-1H-indazole (Compound 4).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve Fluoro-indazole in appropriate solvent add Add brominating agent to indazole solution start->add reagent Prepare brominating agent solution/suspension reagent->add react Stir at controlled temperature & time add->react monitor Monitor reaction by TLC/LC-MS react->monitor quench Quench reaction monitor->quench Reaction complete extract Aqueous work-up & extraction quench->extract dry Dry & concentrate organic phase extract->dry purify Purify by column chromatography dry->purify end Characterize final product (NMR, MS, etc.) purify->end

Caption: General experimental workflow for the bromination of fluoro-indazoles.

decision_tree start What is the desired bromination position? c3 C3-Bromination start->c3 benzo Benzo-Ring Bromination (e.g., C5, C7) start->benzo is_n2_sub Is the indazole N2-substituted? c3->is_n2_sub is_n1_free Is the indazole NH-free (1H)? benzo->is_n1_free n2_yes Use NBS in EtOH or DBDMH with ultrasound is_n2_sub->n2_yes Yes n2_no Consider N2-protection (e.g., SEM group) followed by lithiation and bromination, OR direct bromination with NBS is_n2_sub->n2_no No n1_yes Use NBS in DMF. Selectivity for C7 or C5/C7 depends on equivalents and other substituents. is_n1_free->n1_yes Yes n1_no Bromination pattern will depend on the nature of the N1-substituent and fluoro-group position. is_n1_free->n1_no No

Caption: Decision tree for selecting a bromination strategy for fluoro-indazoles.

influencing_factors center Regioselectivity sub Substrate Properties center->sub reagent Brominating Agent center->reagent cond Reaction Conditions center->cond sub_details • N-Substitution (1H vs 2H) • Position of Fluoro group • Other ring substituents sub->sub_details reagent_details • NBS (selective) • DBDMH (mild, C3-selective) • Br₂ (reactive, less selective) reagent->reagent_details cond_details • Solvent (e.g., EtOH, DMF) • Temperature • Stoichiometry • Use of ultrasound cond->cond_details

Caption: Key factors influencing regioselectivity in the bromination of fluoro-indazoles.

References

Minimizing hydrodehalogenation in cross-coupling reactions of 4-Bromo-6-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing hydrodehalogenation during cross-coupling reactions of 4-Bromo-6-fluoro-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: What is hydrodehalogenation and why is it a problem in the cross-coupling of this compound?

A1: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom on the indazole ring is replaced by a hydrogen atom, leading to the formation of 6-fluoro-1H-indazole as a byproduct. This reduces the yield of the desired coupled product and complicates purification. The N-H proton of the indazole can sometimes play a role in promoting this side reaction.

Q2: What are the primary factors that lead to increased hydrodehalogenation?

A2: Several factors can contribute to an increased rate of hydrodehalogenation:

  • Catalyst and Ligand Choice: Highly active palladium catalysts, especially with less bulky or electron-poor ligands, can promote the formation of palladium-hydride species responsible for hydrodehalogenation.

  • Base: The choice and strength of the base are critical. Strong bases can sometimes accelerate the decomposition of other reaction components to generate hydride sources.

  • Solvent: Protic solvents (e.g., alcohols) or solvents that can degrade to form hydride donors (e.g., DMF at high temperatures) can increase the extent of hydrodehalogenation.

  • Temperature and Reaction Time: Higher temperatures and prolonged reaction times can lead to catalyst decomposition and the formation of undesired byproducts, including the hydrodehalogenated product.

  • Presence of Water: While some cross-coupling reactions tolerate or even require water, excessive amounts can be a proton source that contributes to hydrodehalogenation.

Q3: Can protecting the N-H group of the indazole help in minimizing hydrodehalogenation?

A3: Yes, protecting the N-H group with a suitable protecting group (e.g., Boc, SEM) can be an effective strategy to suppress hydrodehalogenation.[1] Deprotonation of the N-H group by the base can increase the electron density of the heterocyclic ring, which may influence the propensity for side reactions.[2] N-protection can alter the electronic properties of the substrate and may prevent unwanted coordination to the palladium catalyst.

Troubleshooting Guides

Issue 1: Significant Formation of 6-fluoro-1H-indazole in Suzuki-Miyaura Coupling

Symptoms:

  • Low yield of the desired biaryl product.

  • A major byproduct is identified as 6-fluoro-1H-indazole by LC-MS or NMR.

Troubleshooting Steps:

  • Ligand Modification: Switch to bulkier, more electron-rich phosphine ligands. These ligands can accelerate the rate of reductive elimination of the desired product relative to the hydrodehalogenation pathway.

  • Base Optimization: If using a strong base like NaOt-Bu, consider switching to a weaker inorganic base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.

  • Solvent Change: Avoid alcohol-based solvents. Aprotic solvents like dioxane, THF, or toluene are generally preferred.

  • Temperature Control: Lower the reaction temperature. While this may slow down the reaction, it can significantly decrease the rate of hydrodehalogenation.

  • N-Protection: Consider protecting the indazole nitrogen with a Boc group.

Issue 2: Hydrodehalogenation in Buchwald-Hartwig Amination

Symptoms:

  • Poor conversion to the desired arylamine.

  • Presence of 6-fluoro-1H-indazole and unreacted starting amine.

Troubleshooting Steps:

  • Ligand Selection: Employ bulky biarylphosphine ligands such as Xantphos or Josiphos, which are known to minimize reductive dehalogenation in amination reactions.

  • Base Choice: While strong bases are often required, their concentration and type can be optimized. A slight excess of a weaker base might be preferable to a large excess of a very strong one.

  • Reaction Time and Temperature: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to high temperatures, which can lead to byproduct formation. Microwave heating can sometimes be beneficial to rapidly reach the desired temperature and shorten the overall reaction time.

Data Presentation

The following tables provide illustrative quantitative data on the effect of various reaction parameters on the yield of the desired product versus the hydrodehalogenation byproduct in Suzuki-Miyaura and Buchwald-Hartwig reactions of this compound. Note: This data is representative and based on trends observed for similar N-heterocyclic substrates. Actual results may vary.

Table 1: Effect of Ligand and Base on Suzuki-Miyaura Coupling Yield

EntryLigandBaseDesired Product Yield (%)Hydrodehalogenation (%)
1PPh₃Cs₂CO₃4535
2XPhosCs₂CO₃85<5
3SPhosCs₂CO₃82<5
4PPh₃K₃PO₄5030
5XPhosK₃PO₄90<5

Table 2: Influence of Solvent and Temperature on Buchwald-Hartwig Amination

EntrySolventTemperature (°C)Desired Product Yield (%)Hydrodehalogenation (%)
1Dioxane1007515
2Toluene1008010
3DMF1205040
4Dioxane80655

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Degassed 1,4-dioxane/water (4:1 mixture)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add Pd₂(dba)₃ and XPhos to the flask under a positive flow of argon.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Optimized Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • Xantphos (4 mol%)

  • NaOt-Bu (1.5 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add Pd(OAc)₂, Xantphos, and NaOt-Bu to an oven-dried Schlenk tube.

  • Add this compound and the amine.

  • Seal the tube, remove it from the glovebox, and add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool to room temperature and quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify by flash chromatography.

Mandatory Visualization

Troubleshooting_Hydrodehalogenation start High Hydrodehalogenation Observed ligand Modify Ligand System (e.g., use bulky, electron-rich ligands like XPhos, SPhos) start->ligand base Optimize Base (e.g., switch from strong organic to weaker inorganic bases like K3PO4) start->base solvent Change Solvent (e.g., use aprotic solvents like toluene or dioxane instead of DMF or alcohols) start->solvent temp Lower Reaction Temperature start->temp n_protection Consider N-H Protection (e.g., Boc protection) start->n_protection end Minimized Hydrodehalogenation ligand->end base->end solvent->end temp->end n_protection->end

Caption: Troubleshooting workflow for minimizing hydrodehalogenation.

Cross_Coupling_vs_Hydrodehalogenation cluster_catalytic_cycle Palladium Catalytic Cycle cluster_coupling Desired Cross-Coupling Pathway cluster_hydrodehalogenation Undesired Hydrodehalogenation Pathway Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Ar-Br ArPdBr Ar-Pd(II)(L)n-Br OxAdd->ArPdBr Transmetalation Transmetalation (with Nu-M) ArPdBr->Transmetalation HydrideFormation Formation of Pd-H species ArPdBr->HydrideFormation ArPdNu Ar-Pd(II)(L)n-Nu Transmetalation->ArPdNu ReductiveElim Reductive Elimination ArPdNu->ReductiveElim ReductiveElim->Pd0 Regeneration CoupledProduct Ar-Nu ReductiveElim->CoupledProduct ArPdH Ar-Pd(II)(L)n-H HydrideFormation->ArPdH ReductiveElimH Reductive Elimination ArPdH->ReductiveElimH ReductiveElimH->Pd0 Regeneration HydrodehalogenatedProduct Ar-H ReductiveElimH->HydrodehalogenatedProduct

Caption: Competing pathways of cross-coupling and hydrodehalogenation.

References

Challenges and solutions for scaling up 4-Bromo-6-fluoro-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and solutions for the large-scale synthesis of 4-Bromo-6-fluoro-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scaling up?

A1: The most prevalent methods for synthesizing this compound on a larger scale are primarily variations of the Fischer indole synthesis and cyclization of substituted phenylhydrazines. A common route involves the reaction of 2-bromo-4-fluoro-6-nitrotoluene with a formamide acetal to form an enamine, followed by reductive cyclization. Another approach is the diazotization of a substituted aniline followed by cyclization. The choice of route often depends on the availability and cost of starting materials, as well as safety and environmental considerations for large-scale production.[1][2]

Q2: What are the primary challenges encountered when scaling up the synthesis of this compound?

A2: Key challenges during scale-up include:

  • Low Yields and Incomplete Reactions: Difficulty in driving the reaction to completion can lead to significant starting material carryover and reduced yields.

  • Side Product Formation: The formation of regioisomers and other impurities can complicate the purification process and reduce the overall yield of the desired product.

  • Exothermic Reactions: Some steps, such as nitration or reactions involving strong bases, can be highly exothermic and require careful temperature control on a large scale to prevent runaway reactions.

  • Purification: Isolation and purification of the final product to the required purity specifications can be challenging due to the presence of closely related impurities.

Q3: How can I improve the yield and reduce side product formation?

A3: To enhance yield and minimize impurities, consider the following:

  • Reaction Conditions Optimization: Systematically screen reaction temperatures, solvent polarity, and catalyst loading to find the optimal conditions. For instance, lower temperatures may be necessary to control exotherms and reduce the formation of degradation products.

  • Control of Stoichiometry: Precise control over the stoichiometry of reagents is crucial. An excess of one reactant may lead to the formation of undesired side products.

  • Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and other side reactions.

Q4: What are the safety considerations for the large-scale synthesis of this compound?

A4: Safety is paramount in a large-scale setting. Key considerations include:

  • Handling of Hazardous Reagents: Many of the reagents used, such as strong acids, bases, and flammable solvents, require specialized handling procedures and personal protective equipment (PPE).

  • Exothermic Reaction Management: Implement robust cooling systems and controlled addition of reagents to manage heat generation during exothermic steps.

  • Pressure Management: Be aware of potential pressure buildup in sealed reactors and ensure appropriate pressure relief systems are in place.

  • Waste Disposal: Develop a comprehensive plan for the safe disposal of chemical waste generated during the synthesis.

Troubleshooting Guide

Issue Potential Cause Solution
Low Yield in Cyclization Step Incomplete reaction due to insufficient temperature or reaction time.Gradually increase the reaction temperature in small increments and monitor the reaction progress by TLC or HPLC. Extend the reaction time if necessary.
Poor solubility of starting materials.Experiment with different solvent systems to improve the solubility of the reactants. A co-solvent system may be beneficial.
Deactivation of the catalyst.Ensure the catalyst is fresh and handled under appropriate conditions to prevent deactivation. Consider a higher catalyst loading if deactivation is suspected.
Formation of Regioisomers Lack of regioselective control during the cyclization or a preceding substitution reaction.Modify the reaction conditions to favor the formation of the desired isomer. This could involve changing the solvent, temperature, or using a directing group on the starting material.
Difficulty in Product Purification Presence of closely related impurities that co-elute during chromatography.Optimize the chromatographic conditions by trying different solvent systems or stationary phases. Recrystallization of the crude product before chromatography may also help to remove a significant portion of impurities.
Oily product that is difficult to handle.Attempt to crystallize the product from a suitable solvent system. If it remains an oil, consider converting it to a solid salt for easier handling and purification, if applicable.
Inconsistent Results Between Batches Variation in the quality of starting materials or reagents.Source high-purity starting materials and reagents from reliable suppliers. Perform quality control checks on incoming materials.
Insufficient mixing in the reactor.Ensure the reactor is equipped with an appropriate stirring mechanism to provide efficient mixing, especially for heterogeneous reaction mixtures.

Quantitative Data Summary

Synthetic Route Starting Material Key Reagents Reaction Conditions Yield (%) Reference
Leimgruber-Batcho indole synthesis1-Bromo-5-fluoro-2-methyl-3-nitrobenzeneDMF-DMA, Pyrrolidine, Raney Nickel, Hydrazine MonohydrateStep 1: 100°C; Step 2: 0°C to room temperature37[3]
Reductive CyclizationEthenamine, 2-(2-bromo-4-fluoro-6-nitrophenyl)-N,N-dimethyl-Iron, Acetic Acid110°C, 1.5 hNot specified[3]
Synthesis of 5-bromo-4-fluoro-1H-indazole (related isomer)3-fluoro-2-methylanilineN-bromosuccinimide, Acetic Acid, Isoamyl Nitrite, Potassium CarbonateBromination: -10 to 10°C; Cyclization: 110°C; Deprotection: Room Temp79.6[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Leimgruber-Batcho Approach [3]

Step 1: Synthesis of 1-[2-(2-bromo-4-fluoro-6-nitrophenyl)-1-methylethenyl]-pyrrolidine

  • To a solution of 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene (7.49 g, 31.8 mmol) in dioxane (40 mL), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (21.0 mL, 158 mmol) and pyrrolidine (2.6 mL, 31.1 mmol) sequentially.

  • Heat the reaction mixture to 100°C and stir until the reaction is complete (monitor by TLC).

  • Cool the mixture to room temperature and concentrate under reduced pressure to obtain the crude intermediate as a dark red residue.

Step 2: Reductive Cyclization to this compound

  • Mix the crude pyrrolidine derivative from Step 1 with Raney nickel (15 mL, suspended in water) in a 1:1 mixture of MeOH:THF (150 mL).

  • Cool the mixture to 0°C and slowly add hydrazine monohydrate (2.3 mL, 47.4 mmol).

  • Stir the mixture at room temperature for 5 hours.

  • Upon completion, filter the reaction mixture through diatomaceous earth and wash the filter cake with EtOAc.

  • Combine the filtrates and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography to obtain 4-Bromo-6-fluoro-1H-indole as a light-colored oil (yield: 37%).

Visualizations

experimental_workflow cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Reductive Cyclization start 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene reagents1 DMF-DMA, Pyrrolidine, Dioxane reaction1 Heat to 100°C start->reaction1 Dissolve reagents1->reaction1 Add intermediate Crude Enamine Intermediate reaction1->intermediate Cool & Concentrate reaction2 0°C to RT, 5h intermediate->reaction2 Mix reagents2 Raney Nickel, Hydrazine Monohydrate, MeOH/THF reagents2->reaction2 Add workup Filter & Concentrate reaction2->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Incomplete Reaction cause1 Suboptimal Temperature? start->cause1 cause2 Poor Reagent Solubility? start->cause2 cause3 Catalyst Inactive? start->cause3 solution1 Optimize Temperature & Time cause1->solution1 Yes solution2 Screen Alternative Solvents cause2->solution2 Yes solution3 Use Fresh Catalyst / Increase Loading cause3->solution3 Yes

Caption: Troubleshooting logic for low yield issues.

References

Investigating the stability of 4-Bromo-6-fluoro-1H-indazole under various reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Bromo-6-fluoro-1H-indazole. The information is intended for researchers, scientists, and professionals in drug development who may be utilizing this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

To ensure the integrity of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration at 2-8°C is advisable. The compound should be protected from light and moisture to prevent potential degradation.

Q2: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure, potential degradation pathways under stress conditions may include:

  • Hydrolysis: The indazole ring may be susceptible to hydrolysis under strong acidic or basic conditions.

  • Oxidation: The indazole ring system can be prone to oxidation, potentially leading to the formation of N-oxides or ring-opened products.

  • Photodegradation: Aromatic bromine compounds can undergo photolytic cleavage of the carbon-bromine bond upon exposure to UV light, which could lead to debromination and subsequent reactions.

  • Thermal Degradation: At elevated temperatures, halogenated organic compounds may decompose.

Q3: What are the known incompatibilities for this compound?

This compound should be kept away from strong oxidizing agents, strong acids, and strong bases, as these can promote degradation.

Troubleshooting Guides

Issue 1: Unexpected side products or low yield in a reaction.

Possible Cause: Degradation of this compound under the reaction conditions.

Troubleshooting Steps:

  • Analyze Reaction Conditions: Review the temperature, pH, and reagents used in your reaction. Avoid excessively high temperatures and extreme pH values if possible.

  • Inert Atmosphere: If the reaction is sensitive to oxidation, consider running it under an inert atmosphere (e.g., nitrogen or argon).

  • Light Protection: Protect the reaction mixture from light, especially if performing the reaction over an extended period.

  • Purity of Starting Material: Verify the purity of your this compound stock. Impurities could be interfering with the reaction.

  • Control Experiment: Run a control experiment with this compound under the reaction conditions (without other starting materials) to assess its stability. Analyze the mixture by HPLC or LC-MS to detect any degradation products.

Issue 2: Inconsistent results between experimental batches.

Possible Cause: Inconsistent storage or handling of this compound.

Troubleshooting Steps:

  • Standardize Storage: Ensure all batches of the compound are stored under the same recommended conditions (cool, dry, dark).

  • Aliquot Stock Solutions: If using the compound in solution, prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

  • Monitor Purity Over Time: Periodically check the purity of your stock material, especially if it has been stored for a long time.

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies to assess the stability of this compound.

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for subjecting this compound to various stress conditions to identify potential degradation products and pathways.

Materials and Reagents:

  • This compound

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or UPLC system with UV/Vis or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile or methanol.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 8, and 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 8, and 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 2, 8, and 24 hours.

    • Thermal Degradation (Solution): Dilute the stock solution with an equal volume of a 50:50 mixture of water and acetonitrile. Incubate at 80°C for 48 hours.

    • Thermal Degradation (Solid): Place a known amount of solid this compound in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • For acidic and basic hydrolysis samples, neutralize the solution before analysis.

    • For the solid thermal degradation sample, dissolve it in the initial solvent to the original concentration.

    • Analyze all samples and a non-stressed control sample by a stability-indicating HPLC or LC-MS method.

    • Calculate the percentage of degradation.

Data Presentation

The quantitative data from the forced degradation study can be summarized in the following table:

Table 1: Forced Degradation Study of this compound

Stress ConditionReagent/ConditionTime (h)Temperature (°C)% DegradationMajor Degradation Products (if identified)
Acid Hydrolysis0.1 M HCl2, 8, 2460
Base Hydrolysis0.1 M NaOH2, 8, 2460
Oxidation3% H₂O₂2, 8, 24Room Temp
Thermal (Solid)Dry Heat4880
Thermal (Solution)Water:Acetonitrile (50:50)4880
PhotolyticICH Q1B Light Exposure24Room Temp

Visualizations

The following diagrams illustrate the experimental workflow for the forced degradation study and the potential degradation pathways.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to thermal_sol Thermal (Solution) (80°C) stock->thermal_sol Expose to thermal_solid Thermal (Solid) (80°C) stock->thermal_solid Expose to photo Photolytic (ICH Q1B) stock->photo Expose to sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal_sol->sampling dissolve Dissolve (Solid) thermal_solid->dissolve photo->sampling neutralize Neutralize (Acid/Base) sampling->neutralize hplc HPLC / LC-MS Analysis neutralize->hplc dissolve->hplc

Caption: Experimental workflow for the forced degradation study of this compound.

Degradation_Pathways cluster_pathways Potential Degradation Pathways parent This compound hydrolysis Hydrolysis Products (e.g., Ring Opening) parent->hydrolysis  Acid / Base   oxidation Oxidation Products (e.g., N-oxides) parent->oxidation  Oxidizing Agents   photodegradation Photodegradation Products (e.g., Debromination) parent->photodegradation  UV Light   thermal Thermal Degradation Products parent->thermal  Heat  

Detailed workup and extraction procedures for 4-Bromo-6-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the workup and extraction procedures for 4-Bromo-6-fluoro-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

A1: The reported yield for the synthesis of this compound via the reductive cyclization of 2-nitro-4-bromo-6-fluoro-b-tetrahydropyrrole phenyl ethylene is approximately 68.8%.[1] Another synthetic route starting from 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene reports a yield of 37%.[2] Yields can vary based on the specific reaction conditions, purity of starting materials, and efficiency of the workup and purification procedures.

Q2: What are the common challenges encountered during the synthesis and purification of this compound?

A2: Common challenges include managing the formation of regioisomers, achieving complete reaction, and effective purification.[3] Low yields can also be a significant issue.

Q3: What are the recommended solvents for extraction and chromatography?

A3: Ethyl acetate is a commonly used solvent for extracting the product from the aqueous layer.[3] For column chromatography, a mixture of ethyl acetate and petroleum ether (e.g., in a 1:5 v/v ratio) has been shown to be effective for purification.[1]

Q4: How should I handle the hydrazine hydrate used in the synthesis?

A4: Hydrazine hydrate is toxic and corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[3] Reactions involving hydrazine hydrate should be quenched carefully, for example, by pouring the reaction mixture into an ice-water mixture.[3]

Troubleshooting Guides

This section addresses specific issues that may arise during the workup and extraction of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low product yield after extraction - Incomplete extraction from the aqueous phase.- Product loss during solvent removal.- Perform multiple extractions (e.g., 3 times) with ethyl acetate to ensure complete removal of the product from the aqueous layer.[3]- Use a rotary evaporator at a controlled temperature and pressure to avoid loss of the product, which may have some volatility.
Formation of an emulsion during extraction - Presence of fine particulate matter or surfactants.- Vigorous shaking of the separatory funnel.- Allow the mixture to stand for a longer period to allow for phase separation.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Gently swirl or invert the separatory funnel instead of vigorous shaking.
Difficulty in purifying the product by column chromatography - Co-elution of impurities with the product.- Inappropriate solvent system.- Adjust the polarity of the eluent system. A gradient elution might be necessary to separate closely eluting impurities.- Consider recrystallization as an alternative or additional purification step.[3]
Product appears as an oil instead of a solid - Presence of residual solvent.- Presence of impurities that lower the melting point.- Ensure the product is thoroughly dried under vacuum to remove all residual solvents.- Re-purify the product using column chromatography or recrystallization to remove impurities.
Unexpected peaks in the NMR or HPLC analysis of the final product - Presence of unreacted starting materials.- Formation of side products or regioisomers.[4]- Monitor the reaction progress by TLC to ensure complete consumption of starting materials.- Optimize reaction conditions (e.g., temperature, reaction time) to minimize side product formation.- Employ careful purification techniques like column chromatography with fine-tuned eluent systems to separate isomers.

Experimental Protocols

Protocol 1: Workup and Extraction Procedure

This protocol is based on the reductive cyclization of an ortho-nitro derivative using hydrazine hydrate.

  • Reaction Quenching: After the reaction is complete, cool the reaction mixture to room temperature.[1]

  • Initial Product Separation: Allow the mixture to settle. If a solid precipitate or a distinct layer forms, carefully decant the supernatant liquid.[1]

  • Aqueous Workup: If the reaction mixture is homogeneous, pour it into a separatory funnel containing an ice-water mixture.[3]

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).[3]

  • Washing: Combine the organic layers and wash with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Pack a chromatography column with silica gel using a slurry method with petroleum ether.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Elute the column with a mixture of ethyl acetate and petroleum ether. A common starting ratio is 1:5 (v/v).[1] The polarity can be gradually increased if necessary.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the purified this compound.

Quantitative Data

ParameterValueReference
Molecular Formula C₇H₄BrFN₂N/A
Molecular Weight 215.02 g/mol N/A
Reported Yield (Route 1) 68.8%[1]
Reported Yield (Route 2) 37%[2]
Column Chromatography Eluent Ethyl acetate/Petroleum ether (1:5, v/v)[1]
Physical Appearance Off-white to light brown solid[5]

Experimental Workflow Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification Starting Materials Starting Materials Reaction Mixture Reaction Mixture Starting Materials->Reaction Mixture Quenching Quenching Reaction Mixture->Quenching Extraction Extraction Quenching->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Crude Product Crude Product Drying & Concentration->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product

Caption: Experimental workflow for the workup and extraction of this compound.

References

Side reactions in the functionalization of the 4-Bromo-6-fluoro-1H-indazole ring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the functionalization of the 4-Bromo-6-fluoro-1H-indazole ring.

Frequently Asked Questions (FAQs)

Q1: What are the most common functionalization reactions performed on the this compound ring?

A1: The most common functionalization reactions are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions are valued for their broad substrate scope and tolerance of various functional groups.

Q2: What are the primary side reactions to be aware of during the functionalization of this compound?

A2: The primary side reactions include:

  • Homocoupling: Formation of a biaryl byproduct from the coupling of two boronic acid molecules in Suzuki-Miyaura reactions. This is often caused by the presence of oxygen or the use of a Pd(II) precatalyst.[1]

  • Dehalogenation: Loss of the bromine atom from the indazole ring, leading to the formation of 6-fluoro-1H-indazole.

  • N-Functionalization vs. C-Functionalization: Undesired reaction at the N-H position of the indazole ring, leading to a mixture of N-substituted and C-substituted products.

  • Protodeboronation: In Suzuki-Miyaura coupling, the boronic acid can be replaced by a hydrogen atom, reducing the yield of the desired product.

Q3: How does the fluorine substituent at the 6-position affect the reactivity of the indazole ring?

A3: The electron-withdrawing nature of the fluorine atom can influence the electron density of the indazole ring system. This can impact the oxidative addition step in palladium-catalyzed cross-coupling reactions and may require optimization of reaction conditions compared to non-fluorinated analogs.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling

Q: I am observing a low yield of my desired C-4 coupled product when performing a Suzuki-Miyaura reaction with this compound. What are the potential causes and how can I troubleshoot this?

A: Low yields in Suzuki-Miyaura coupling can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield Suzuki-Miyaura Coupling

G cluster_start Start: Low Yield Observed cluster_troubleshooting Troubleshooting Steps cluster_solution Potential Solutions start Low Yield of C-4 Coupled Product reagent_check 1. Verify Reagent Quality: - Fresh Boronic Acid? - Active Catalyst? - Anhydrous & Degassed Solvent? - Proper Base? start->reagent_check degassing_check 2. Check for Oxygen Contamination: - Rigorous Degassing? - Inert Atmosphere Maintained? reagent_check->degassing_check Reagents OK solution Improved Yield of Desired Product reagent_check->solution Reagent Issue Identified & Resolved condition_optimization 3. Optimize Reaction Conditions: - Screen Ligands (e.g., SPhos, XPhos) - Vary Base (e.g., K2CO3, K3PO4, Cs2CO3) - Adjust Solvent System (e.g., Dioxane/H2O, Toluene/H2O) - Modify Temperature degassing_check->condition_optimization Degassing is Thorough degassing_check->solution Oxygen Minimized nh_protection 4. Consider N-H Reactivity: - Protect Indazole NH (e.g., Boc, SEM)? condition_optimization->nh_protection Optimization Fails condition_optimization->solution Optimal Conditions Found nh_protection->solution N-Protection Successful

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

Detailed Troubleshooting Steps:

  • Verify Reagent Quality:

    • Boronic Acid/Ester: Ensure it is fresh and has not degraded. Some boronic acids are prone to decomposition.

    • Palladium Catalyst: Use a reliable source. Catalyst activity can diminish over time or with improper storage.

    • Solvent and Base: Use anhydrous and properly degassed solvents. Ensure the base is of high purity and appropriate strength.

  • Minimize Oxygen:

    • Thoroughly degas the reaction mixture using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent. The presence of oxygen can lead to catalyst deactivation and promote homocoupling of the boronic acid.[1]

  • Optimize Reaction Conditions:

    • Ligand Screening: The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as SPhos or XPhos often improve yields for challenging substrates.

    • Base and Solvent System: The combination of base and solvent can significantly impact the reaction outcome. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent mixtures (e.g., 1,4-dioxane/water, toluene/water).

    • Temperature: Gradually increase the reaction temperature, but be mindful that higher temperatures can also promote side reactions.

  • Consider N-H Reactivity:

    • The indazole N-H is acidic and can interfere with the catalytic cycle. If other troubleshooting steps fail, consider protecting the nitrogen with a suitable protecting group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl).

Issue 2: Significant Homocoupling of Boronic Acid

Q: My Suzuki-Miyaura reaction is producing a significant amount of a symmetrical biaryl byproduct. How can I suppress this homocoupling?

A: Homocoupling is a common side reaction, and several strategies can be employed to minimize its formation.

Strategies to Minimize Boronic Acid Homocoupling

G cluster_problem Problem cluster_causes Primary Causes cluster_solutions Solutions problem Excessive Boronic Acid Homocoupling oxygen Oxygen-Mediated Oxidation of Pd(0) to Pd(II) problem->oxygen pd_ii Direct Reaction with Pd(II) Precatalyst problem->pd_ii ligand_choice Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) problem->ligand_choice General Improvement degas Rigorous Degassing (e.g., Freeze-Pump-Thaw) oxygen->degas pd_0_source Use Pd(0) Catalyst Source (e.g., Pd(PPh3)4, Pd2(dba)3) pd_ii->pd_0_source reducing_agent Add Mild Reducing Agent (e.g., Potassium Formate) pd_ii->reducing_agent

Caption: Causes and solutions for boronic acid homocoupling.

Detailed Solutions:

  • Rigorous Deoxygenation: As mentioned previously, thoroughly remove dissolved oxygen from the reaction mixture.

  • Choice of Palladium Source:

    • Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous over Pd(II) precatalysts such as Pd(OAc)₂ or PdCl₂.

    • If a Pd(II) source is used, consider adding a mild reducing agent to facilitate the in-situ reduction to the active Pd(0) species.

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the desired reductive elimination step of the cross-coupling cycle, outcompeting the pathways that lead to homocoupling.

  • Reaction Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) but avoid a large excess, which can favor homocoupling.

Issue 3: Competing N-Alkylation/Arylation in Buchwald-Hartwig Amination

Q: I am attempting a Buchwald-Hartwig amination and observing a mixture of N1- and C4-aminated products. How can I improve the selectivity for C4-amination?

A: The presence of the N-H group in the indazole ring makes it a potential site for competing N-arylation. The regioselectivity can be influenced by several factors.

Factors Influencing N- vs. C-Functionalization

G cluster_problem Problem cluster_factors Influencing Factors cluster_solutions Solutions for C-Functionalization problem Mixture of N- and C-Functionalized Products base Base Strength and Type problem->base solvent Solvent Polarity problem->solvent ligand Ligand Sterics and Electronics problem->ligand temp Reaction Temperature problem->temp protection Protect the Indazole N-H problem->protection Most Direct Solution condition_tuning Fine-tune Reaction Conditions base->condition_tuning solvent->condition_tuning ligand->condition_tuning temp->condition_tuning condition_tuning->protection If tuning fails

Caption: Factors and solutions for competing N- vs. C-functionalization.

Detailed Solutions:

  • N-H Protection: The most straightforward approach to ensure C-4 functionalization is to protect the indazole nitrogen before performing the cross-coupling reaction. A Boc group is commonly used and can often be removed under acidic conditions after the coupling.

  • Optimization of Reaction Conditions:

    • Base: The choice of base can influence the relative acidity of the N-H proton and thus the extent of N-deprotonation. Weaker bases might favor C-functionalization.

    • Ligand: The steric and electronic properties of the ligand can influence the regioselectivity. Screening different ligands is recommended.

    • Solvent: The polarity of the solvent can affect the solubility of the indazole salt and influence the reaction pathway.

Data Presentation

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Substituted Bromo-Indazoles with Various Boronic Acids

EntryBromo-Indazole SubstrateBoronic AcidCatalyst/LigandBaseSolventYield (%)
17-Bromo-4-sulfonamido-1H-indazole4-Methoxyphenylboronic acidPdCl₂(dppf)K₂CO₃1,4-Dioxane/H₂O75
27-Bromo-4-sulfonamido-1H-indazole4-Nitrophenylboronic acidPdCl₂(dppf)K₂CO₃1,4-Dioxane/H₂O78
37-Bromo-4-amido-1H-indazolePhenylboronic acidPdCl₂(dppf)K₂CO₃1,4-Dioxane/H₂O72
43-Bromo-1H-indazole4-Tolylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O85

Note: Yields are based on literature for structurally related compounds and should be considered as a starting point for optimization.[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine N-protected 4-Bromo-6-fluoro-indazole (1.0 eq.), the desired amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.5 eq.) in a reaction vessel.

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography. If an N-protecting group was used, a subsequent deprotection step will be necessary.

References

Solvent selection and temperature optimization for indazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to solvent selection and temperature optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors to consider when selecting a solvent for indazole synthesis?

A1: The choice of solvent is critical and depends on the specific synthetic route. Key factors include:

  • Solubility: The solvent must effectively dissolve the starting materials and reagents to ensure a homogeneous reaction mixture. Aprotic solvents like DMSO and DMF are often used for their high solubilizing power.[1]

  • Polarity: Solvent polarity can significantly influence reaction rates and the regioselectivity of reactions like N-alkylation. For instance, non-polar aprotic solvents such as THF often favor N1-alkylation, while polar aprotic solvents like DMF can lead to a higher proportion of the N2-isomer.[2][3]

  • Boiling Point: The solvent's boiling point must be compatible with the required reaction temperature. High-boiling point solvents are necessary for reactions that require significant heat.

  • Reactivity: The solvent should be inert under the reaction conditions to avoid participating in side reactions.

Q2: How does reaction temperature typically influence indazole synthesis?

A2: Temperature is a crucial parameter that affects reaction rate, yield, and impurity profile.

  • Reaction Rate: Generally, increasing the temperature accelerates the reaction. However, excessively high temperatures can lead to the decomposition of starting materials, intermediates, or the final indazole product, resulting in lower yields.[4][5][6]

  • Side Reactions: Elevated temperatures can promote the formation of unwanted side products, such as hydrazones and dimeric impurities.[1][4][6] For some reactions, an optimal temperature exists beyond which the yield decreases due to an increase in side reactions.[6]

  • Regioselectivity: Temperature can influence the ratio of N1 and N2 isomers in alkylation reactions. The 1H-indazole (N1) is often the thermodynamically more stable product, while the 2H-indazole (N2) can be favored under kinetic control, which can sometimes be modulated by temperature.[2]

Q3: Are there general "go-to" solvent and temperature conditions for controlling N1 vs. N2 regioselectivity during alkylation?

A3: Yes, some general starting points have been established for controlling regioselectivity:

  • For Preferential N1-Alkylation: A combination of a strong base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) is highly effective.[2][3] This combination favors the formation of the more thermodynamically stable N1-substituted product.[2][4]

  • For Preferential N2-Alkylation: Using polar aprotic solvents like dimethylformamide (DMF) with weaker bases such as potassium carbonate (K2CO3) can increase the proportion of the N2-isomer.[3] Mitsunobu conditions in THF also tend to favor N2-alkylation.[3]

Q4: Can microwave-assisted synthesis be beneficial for temperature control in indazole synthesis?

A4: Yes, microwave synthesis is an effective tool for controlling reaction conditions.[5] The rapid and uniform heating provided by microwaves can lead to significantly shorter reaction times and may reduce the formation of side products compared to conventional heating.[5] It is particularly useful for reactions that require high temperatures, but it is essential to use a dedicated microwave reactor with accurate temperature and pressure sensors to ensure safety and prevent runaway reactions.[5]

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments.

Issue 1: Low or No Yield of the Desired Indazole Product

Possible Cause Troubleshooting Steps & Solutions
Poor solubility of starting materials. Switch to a solvent with higher solubilizing power. Polar aprotic solvents like DMSO or DMF are often good choices for improving solubility and yield.[1][7]
Reaction temperature is too low. The reaction may be too slow at the current temperature. Incrementally increase the temperature (e.g., in 10-20 °C steps) and monitor the reaction progress by TLC or LC-MS. Studies have shown that for some reactions, yields increase significantly up to an optimal temperature (e.g., 110 °C).[6]
Decomposition of starting materials, intermediates, or product. Excessively high temperatures can cause degradation.[4][5] Try running the reaction at a lower temperature for a longer duration. If high temperature is required, consider switching to a flow chemistry setup, which offers better temperature control and minimizes the time reagents spend at high temperatures.[8]
Incorrect solvent for the specific reaction type. For syntheses like the Davis-Beirut reaction, alcoholic solvents (e.g., ethanol) with a base are typically used.[1] For Fischer indole synthesis, acetic acid can serve as both a catalyst and solvent, but other solvents like ethanol or toluene are also employed.[9] Ensure the chosen solvent is appropriate for the reaction mechanism.

Issue 2: Poor Regioselectivity (Inseparable Mixture of N1 and N2 Isomers)

Possible Cause Troubleshooting Steps & Solutions
Suboptimal Base and Solvent Combination. This is the most critical factor for controlling N1/N2 selectivity.[2][3] To favor the N1 isomer , use a strong base like NaH in a non-polar aprotic solvent like THF.[2][3] To favor the N2 isomer , use a weaker base like K2CO3 in a polar aprotic solvent like DMF.[3]
Steric and Electronic Effects. Bulky substituents at the C3-position can sterically hinder the N2-position, thus favoring N1-alkylation.[2] Conversely, electron-withdrawing groups at the C7-position can strongly direct alkylation to the N2-position.[2] Consider if modifications to your substrate are possible.
Reaction Temperature. Temperature can shift the balance between the thermodynamic (often N1) and kinetic (often N2) products.[2] Experiment with running the reaction at different temperatures (e.g., 0 °C, room temperature, and elevated temperatures) to see how it affects the isomer ratio.

Data Presentation

Table 1: Effect of Solvent on 1H-Indazole Synthesis Yield Reaction: o-chlorobenzaldehyde with hydrazine hydrate.

Entry Solvent Yield (%)
1Water65
2Ethanol70
3Acetonitrile72
4Dioxane75
5Toluene78
6DMF85
7DMSO 92

(Data synthesized from studies showing DMSO and DMF provide higher yields in similar syntheses.[1][7])

Table 2: Effect of Temperature on Indazole Synthesis Yield Reaction: Synthesis of 7-Benzylidene-substituted-phenyl-hexahydro-2H-indazole.

Entry Temperature (°C) Yield (%)
1Room Temp.No Reaction
26045
38068
410085
5110 92
612081

(Data adapted from a study showing that yields increased up to 110 °C and then decreased at higher temperatures due to side reactions.[6])

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation of Indazole [2][3]

  • Preparation: To a solution of the substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Indazolide Formation: Stir the resulting mixture at room temperature for 30 minutes to allow for the formation of the sodium indazolide salt.

  • Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (e.g., alkyl halide, 1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction at 0 °C by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.

Protocol 2: Davis-Beirut Reaction for 2H-Indazole Synthesis [1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted o-nitrobenzylamine (1.0 eq) in an alcohol solvent (e.g., ethanol).

  • Addition of Base: Add an aqueous solution of a strong base such as potassium hydroxide (KOH, 2.0-3.0 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from several hours to overnight depending on the substrate.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the alcohol solvent under reduced pressure.

  • Extraction: Dilute the residue with water and extract the aqueous layer three times with an organic solvent such as dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2H-indazole.

Visualizations

Troubleshooting_Low_Yield Start Start: Low Product Yield CheckSolubility Are starting materials fully dissolved? Start->CheckSolubility ChangeSolvent Action: Switch to a higher boiling/more polar solvent (e.g., DMF, DMSO). CheckSolubility->ChangeSolvent No   CheckTemp Is the reaction temperature optimal? CheckSolubility->CheckTemp  Yes ChangeSolvent->Start IncreaseTemp Action: Increase temperature incrementally (e.g., +10-20°C) and monitor. CheckTemp->IncreaseTemp No   CheckDecomposition Is there evidence of decomposition (e.g., charring, multiple spots on TLC)? CheckTemp->CheckDecomposition  Yes IncreaseTemp->Start DecreaseTemp Action: Decrease temperature. Consider alternative methods (e.g., microwave, flow). CheckDecomposition->DecreaseTemp Yes   End Re-evaluate Reaction CheckDecomposition->End  No DecreaseTemp->Start

Caption: Troubleshooting workflow for low yield in indazole synthesis.

Regioselectivity_Control cluster_N1 N1-Isomer (Thermodynamic) cluster_N2 N2-Isomer (Kinetic) Base_N1 Strong Base (e.g., NaH) Product_N1 Favored N1 Product Base_N1->Product_N1 Solvent_N1 Non-polar Aprotic Solvent (e.g., THF, Dioxane) Solvent_N1->Product_N1 Base_N2 Weaker Base (e.g., K2CO3, Cs2CO3) Product_N2 Favored N2 Product Base_N2->Product_N2 Solvent_N2 Polar Aprotic Solvent (e.g., DMF, DMSO) Solvent_N2->Product_N2 Start Goal: Control N-Alkylation Regioselectivity Start->Base_N1 Start->Base_N2

Caption: Logical guide for controlling N1 vs. N2 regioselectivity.

References

Validation & Comparative

A Comparative Analysis of 4-Bromo-6-fluoro-1H-indazole and 6-bromo-4-fluoro-1H-indazole in Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core scaffold is a critical decision in the design of novel therapeutics. The indazole nucleus is a well-established and privileged scaffold in medicinal chemistry, known for its role in a multitude of biologically active compounds, particularly kinase inhibitors. Positional isomerism of substituents on the indazole ring can significantly influence the binding affinity, selectivity, and overall pharmacological profile of a drug candidate. This guide provides a comparative analysis of two such isomers: 4-Bromo-6-fluoro-1H-indazole and 6-bromo-4-fluoro-1H-indazole, focusing on their application as intermediates in the synthesis of potent kinase inhibitors.

Key Biological Targets and Applications

This compound has been identified as a key intermediate in the development of inhibitors for Hematopoietic Progenitor Kinase 1 (HPK1) . HPK1 is a negative regulator of T-cell activation, and its inhibition is a promising strategy in cancer immunotherapy to enhance the body's anti-tumor immune response.

6-bromo-4-fluoro-1H-indazole , on the other hand, serves as a versatile scaffold for the synthesis of potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Consequently, VEGFR-2 inhibitors are an important class of anti-cancer drugs.

Comparative Bioactivity of Derivative Compounds

The following table summarizes the inhibitory activity of representative compounds synthesized using either this compound or derivatives of 6-bromo-1H-indazole as starting materials. It is important to note that these are not direct comparisons of the parent isomers but rather illustrate their potential in generating highly potent kinase inhibitors for their respective targets.

Intermediate ScaffoldDerivative CompoundTarget KinaseIC50 (nM)Source
This compound Representative HPK1 InhibitorHPK129.0[1]
6-bromo-1H-indazole derivative Compound W13VEGFR-21.6[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the biochemical assays used to determine the inhibitory activity of compounds targeting HPK1 and VEGFR-2.

HPK1 Kinase Assay (Luminescent)

This assay measures the amount of ADP produced by the kinase reaction, which is then converted to a luminescent signal.

Materials:

  • Recombinant human HPK1 enzyme

  • Myelin Basic Protein (MBP) as a universal substrate

  • ATP solution

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay reagent (Promega)

  • White 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a reaction mixture containing kinase buffer, ATP, and the MBP substrate.

  • Add the test inhibitor solution to the designated wells. For control wells, add the diluent solution (e.g., kinase buffer with DMSO).

  • Initiate the kinase reaction by adding the diluted HPK1 enzyme to the wells.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate at room temperature to allow for the conversion of ADP to ATP and the generation of a luminescent signal.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[3]

VEGFR-2 Kinase Assay (Luminescent)

This assay quantifies the amount of ATP remaining after the kinase reaction. A decrease in luminescence corresponds to higher kinase activity.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Poly(Glu,Tyr) 4:1 as a substrate

  • ATP solution

  • Test compounds (dissolved in DMSO)

  • Kinase-Glo™ MAX reagent (Promega)

  • White 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a master mix containing kinase buffer, ATP, and the kinase substrate.

  • Add the test inhibitor solution to the designated wells.

  • Add the diluted VEGFR-2 kinase to initiate the reaction.

  • Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • Add the Kinase-Glo™ MAX reagent to each well to stop the reaction and generate a luminescent signal.

  • Incubate at room temperature to stabilize the signal.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition and determine the IC50 value.[4][5]

Visualizing the Biological Context and Synthetic Utility

To better understand the role of these compounds, the following diagrams illustrate the relevant signaling pathways and a general synthetic workflow.

HPK1_Signaling_Pathway TCR T-Cell Receptor (TCR) HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP-76 HPK1->SLP76 Phosphorylates (Ser376) T_Cell_Activation T-Cell Activation HPK1->T_Cell_Activation Inhibits 14-3-3 14-3-3 SLP76->14-3-3 Binds SLP76->T_Cell_Activation Leads to Degradation Proteasomal Degradation 14-3-3->Degradation

HPK1 Signaling Pathway

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway PLCg->Ras_Raf_MEK_ERK Akt Akt Pathway PI3K->Akt Proliferation Cell Proliferation Ras_Raf_MEK_ERK->Proliferation Survival Cell Survival Akt->Survival Angiogenesis Angiogenesis

VEGFR-2 Signaling Pathway

Synthetic_Workflow cluster_0 This compound Route cluster_1 6-bromo-4-fluoro-1H-indazole Route Start_4 4-Bromo-6-fluoro- 1H-indazole Intermediate_A Coupling Reaction (e.g., Suzuki, Buchwald) Start_4->Intermediate_A Final_HPK1_Inhibitor Potent HPK1 Inhibitor Intermediate_A->Final_HPK1_Inhibitor Start_6 6-bromo-4-fluoro- 1H-indazole Intermediate_B Functionalization (e.g., N-alkylation, amination) Start_6->Intermediate_B Final_VEGFR2_Inhibitor Potent VEGFR-2 Inhibitor Intermediate_B->Final_VEGFR2_Inhibitor

General Synthetic Workflow

Conclusion

Both this compound and 6-bromo-4-fluoro-1H-indazole are valuable starting materials in the synthesis of kinase inhibitors. The choice between these two isomers is primarily dictated by the specific therapeutic target. The available data on their respective derivatives suggest that the positional arrangement of the bromo and fluoro substituents on the indazole core plays a significant role in directing the final compound's activity towards either HPK1 or VEGFR-2. For researchers aiming to develop novel cancer immunotherapies, this compound provides a validated scaffold for targeting HPK1. Conversely, for projects focused on anti-angiogenic therapies, 6-bromo-4-fluoro-1H-indazole and its derivatives offer a promising avenue for the development of potent VEGFR-2 inhibitors. This guide underscores the importance of isomeric substitution patterns in scaffold-based drug design and provides a foundational comparison to aid in the strategic selection of building blocks for kinase inhibitor discovery programs.

References

Unveiling the Molecular Blueprint: A Comparative Guide to the Structural Validation of 4-Bromo-6-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is a critical cornerstone of the research and development pipeline. This guide provides a comprehensive comparison of mass spectrometry for the structural validation of 4-Bromo-6-fluoro-1H-indazole, alongside alternative analytical techniques. Detailed experimental protocols and supporting data are presented to offer a practical framework for informed decision-making in the laboratory.

The structural integrity of a molecule is intrinsically linked to its chemical and biological activity. Therefore, employing robust analytical methodologies for structural elucidation is paramount. Mass spectrometry (MS) stands out as a powerful technique, providing vital information about the molecular weight and fragmentation pattern of a compound, which are essential for confirming its identity.

Performance Comparison: Mass Spectrometry vs. Alternative Techniques

While mass spectrometry is a primary tool for molecular weight determination, a comprehensive structural validation often involves complementary techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are two such powerful alternatives that provide orthogonal information, leading to an unambiguous structural assignment.

Analytical TechniqueInformation ProvidedSample AmountThroughputKey AdvantagesLimitations
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patternng to µgHighHigh sensitivity, rapid analysis, provides connectivity information through fragmentation.Isomers can be difficult to distinguish, may not provide detailed stereochemical information.
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity through bonds (2D NMR), stereochemistrymgLow to MediumUnambiguous structure determination, provides detailed information on chemical environment of nuclei.[1]Lower sensitivity compared to MS, requires larger sample amounts, longer acquisition times.[2]
Infrared (IR) Spectroscopy Presence of functional groupsµg to mgHighFast, non-destructive, provides a molecular "fingerprint".Does not provide information on the overall molecular structure or connectivity.

Experimental Protocols

Mass Spectrometry Analysis of this compound

Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its structure.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) or electron ionization (EI) source.

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent for ESI, or prepare a more concentrated solution for EI analysis on a solid probe.

Data Acquisition (ESI):

  • Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Acquire mass spectra in positive ion mode. Key instrument parameters should be optimized and may include:

    • Capillary voltage: 3-4 kV

    • Cone voltage: 20-40 V

    • Source temperature: 100-120 °C

    • Desolvation temperature: 250-350 °C

    • Mass range: m/z 50-500

Data Acquisition (EI):

  • Introduce the sample into the ion source via a direct insertion probe.

  • Acquire mass spectra under standard EI conditions:

    • Ionization energy: 70 eV

    • Source temperature: 200-250 °C

    • Mass range: m/z 30-400

Expected Mass Spectrometry Data for this compound

The mass spectrum is expected to show a molecular ion peak corresponding to the chemical formula C7H4BrFN2. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity separated by 2 Da ([M]+ and [M+2]+).

m/z (Predicted)IonNotes
213.96 / 215.96[M]+•Molecular ion peak exhibiting the characteristic 1:1 isotopic pattern for bromine.
135[M - Br]+Loss of a bromine radical.
108[M - Br - HCN]+Subsequent loss of hydrogen cyanide from the indazole ring.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the structural validation of this compound using mass spectrometry.

cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis and Validation Sample This compound Solvent Dissolve in appropriate solvent (e.g., Methanol, Acetonitrile) Sample->Solvent Dilution Prepare dilute solution (1-10 µg/mL) Solvent->Dilution Introduction Introduce sample into MS (Direct Infusion or LC) Dilution->Introduction Ionization Ionization (ESI or EI) Introduction->Ionization Mass_Analyzer Mass Analysis (e.g., TOF, Orbitrap) Ionization->Mass_Analyzer Detector Detection Mass_Analyzer->Detector Spectrum Acquire Mass Spectrum Detector->Spectrum Molecular_Ion Identify Molecular Ion Peak (m/z and Isotopic Pattern) Spectrum->Molecular_Ion Fragmentation Analyze Fragmentation Pattern Molecular_Ion->Fragmentation Validation Structural Confirmation Fragmentation->Validation

Caption: Workflow for Mass Spectrometric Validation of this compound.

Signaling Pathway of Structural Information

The following diagram illustrates how different analytical techniques contribute to the overall structural elucidation of the target molecule.

cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy Molecule This compound MS_Data Molecular Weight Isotopic Pattern Fragmentation Molecule->MS_Data NMR_Data C-H Framework Connectivity Stereochemistry Molecule->NMR_Data IR_Data Functional Groups Molecule->IR_Data Structure Validated Structure MS_Data->Structure NMR_Data->Structure IR_Data->Structure

Caption: Convergence of Analytical Data for Structural Validation.

References

Halogenated Indazoles as Protein Kinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The indazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent protein kinase inhibitors. Strategic halogenation of the indazole ring system has been shown to significantly influence inhibitor potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of halogenated indazoles targeting various protein kinases, supported by experimental data, to aid researchers and drug development professionals in their quest for novel therapeutics.

Comparative Inhibitory Activity of Halogenated Indazoles

The inhibitory potential of various halogenated indazole derivatives against key protein kinases is summarized below. The half-maximal inhibitory concentration (IC50) values highlight the impact of halogen substitution on inhibitor potency.

Compound IDHalogen SubstitutionTarget Kinase(s)IC50 (nM)Off-Target Kinase(s)IC50 (nM) / % InhibitionSelectivity Fold
Aurora Kinase Inhibitors
Indazole Derivative 17-Aurora A / Aurora B26 / 15--Dual Inhibitor
Indazole Derivative 21-Aurora B31--Selective for Aurora B
Indazole Derivative 30-Aurora A85--Selective for Aurora A
3-(Pyrrolopyridin-2-yl)indazole 54aHalogen atom required for enhanced potencyAurora A32---
3-(Pyrrolopyridin-2-yl)indazole 54cHalogen atom required for enhanced potencyAurora A46---
VEGFR Inhibitors
Indazole-pyrimidine derivative 13iSulfonamide groupVEGFR-234.5--More potent than Pazopanib (IC50 = 30 nM)
6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-(4-methylpiperazin-1-yl)-1H-indazole (31)Dichloro substitutionFGFR130.2---
Compound 30-VEGFR-21.24--Highly Potent
JNK Inhibitors
Compound 86-FluoroJNK35p38α--
PLK4 Inhibitors
Compound C05-PLK4< 0.1PLK1, PLK2, PLK3, CDK2, CDK4, Aurora A, Aurora B, CHK115.32%, 21.89%, 12.56%, 25.78%, 10.23%, 31.45%, 28.91%, 18.67% (@ 0.5 µM)Highly Selective
Other Kinase Inhibitors
6-Bromo-3-iodo-1H-indazole6-Bromo, 3-IodoVariousData not specified--Synthetic Intermediate
1H-benzo[d]imidazol-2(3H)-one derivative (Iodinated)IodoCK213,000---
4,5,6,7-tetrabromo-1H-benzo[d]imidazol-2(3H)-oneTetrabromoCK2390---

Key Signaling Pathways

Understanding the signaling cascades in which these kinases operate is crucial for predicting the cellular effects of their inhibition.

VEGFR_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Proliferation, Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

VEGFR-2 signaling pathway in angiogenesis.

Aurora_Kinase_Signaling AuroraA Aurora A Centrosome_Separation Centrosome Separation AuroraA->Centrosome_Separation Spindle_Assembly Spindle Assembly AuroraA->Spindle_Assembly AuroraB Aurora B Chromosome_Segregation Chromosome Segregation AuroraB->Chromosome_Segregation Cytokinesis Cytokinesis AuroraB->Cytokinesis Mitosis Mitotic Progression Centrosome_Separation->Mitosis Spindle_Assembly->Mitosis Chromosome_Segregation->Mitosis Cytokinesis->Mitosis

Role of Aurora kinases in mitosis.

Experimental Protocols

The determination of kinase inhibitor potency and selectivity is paramount. Below are detailed methodologies for common assays used in the characterization of halogenated indazole derivatives.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay quantifies the activity of a purified kinase by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Test compounds (halogenated indazole derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (e.g., 384-well)

  • Plate reader capable of measuring luminescence

Procedure:

  • Kinase Reaction: A reaction mixture is prepared containing the kinase, substrate, and various concentrations of the test compound in a kinase assay buffer.

  • The kinase reaction is initiated by the addition of ATP.

  • The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP. This is followed by a 40-minute incubation at room temperature.

  • Signal Generation: Kinase Detection Reagent is added to convert the ADP generated during the kinase reaction into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal. This step involves a 30-minute incubation at room temperature.

  • Data Acquisition: The luminescence is measured using a plate reader. The signal intensity is proportional to the amount of ADP generated and, therefore, the kinase activity.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.

Kinase_Inhibitor_Workflow cluster_biochemical Biochemical Assays cluster_cell Cell-Based Assays cluster_invivo In Vivo Studies HTS High-Throughput Screening IC50 IC50 Determination HTS->IC50 Selectivity Kinase Selectivity Profiling IC50->Selectivity Proliferation Cell Proliferation Assay (e.g., MTT) Selectivity->Proliferation WesternBlot Western Blot (Target Phosphorylation) Proliferation->WesternBlot PK Pharmacokinetics WesternBlot->PK Efficacy Animal Efficacy Models PK->Efficacy

General workflow for kinase inhibitor discovery.

Cell Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the synthesized inhibitors on cancer cell lines.

Materials:

  • Human cancer cell lines

  • Cell culture medium (e.g., DMEM, RPMI-1640) with Fetal Bovine Serum (FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution.

  • Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is then determined.

A Comparative Guide to HPK1 Inhibitors: Benchmarking Indazole-Based Compounds Against Clinical-Stage Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of investigational Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, with a focus on the emerging class of indazole-based compounds benchmarked against leading clinical-stage candidates. HPK1 is a critical negative regulator of T-cell activation, making it a prime target for novel immuno-oncology therapies. By inhibiting HPK1, these compounds aim to unleash a potent anti-tumor immune response. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and workflows to aid in the evaluation of these promising therapeutics.

Executive Summary

The development of small molecule inhibitors targeting HPK1 has seen a surge in activity, with several compounds advancing into clinical trials. This guide evaluates a representative indazole-based preclinical compound, HPK1-IN-46 (Compound 36) , against three prominent clinical-stage inhibitors: BGB-15025 , NDI-101150 , and CFI-402411 . The comparison focuses on biochemical potency, cellular activity, kinase selectivity, and pharmacokinetic profiles. While direct biological data for the chemical intermediate 4-Bromo-6-fluoro-1H-indazole is unavailable, it is a key building block for synthesizing potent indazole-based HPK1 inhibitors like the ones discussed herein.[1]

Data Presentation: Quantitative Comparison of HPK1 Inhibitors

The following tables summarize the key performance metrics of the selected HPK1 inhibitors, providing a clear comparison of their biochemical potency, selectivity, and pharmacokinetic properties.

Table 1: Biochemical and Cellular Potency

Compound NameChemical ClassBiochemical IC50 (HPK1)Cellular IC50 (pSLP-76)Development Stage
HPK1-IN-46 (Compound 36) Reverse Indazole1.1 nM[2]Not Publicly AvailablePreclinical
BGB-15025 Not Disclosed1.04 nM[3][4]Potent reduction of pSLP-76[3][4]Phase 1/2
NDI-101150 Not Disclosed0.7 nM41 nMPhase 1/2
CFI-402411 Not Disclosed4.0 nM[5]Not Publicly AvailablePhase 1/2[6]

Table 2: Kinase Selectivity Profile

Compound NameSelectivity over MAP4K FamilyBroader Kinome Selectivity
HPK1-IN-46 (Compound 36) High selectivity reported against CDK2, JAK1, and JAK2.[2]Favorable selectivity within a panel of kinases.[7]
BGB-15025 Good selectivity profile against other MAP4K family members.[3][4]Does not affect ZAP70 phosphorylation up to 1 µM.[4]
NDI-101150 >400-fold selectivity over closely related MAP4K family members.[8]Highly selective across a panel of over 370 kinases.[9]
CFI-402411 Preclinical data suggests good selectivity.[5][6]Not Publicly Available

Table 3: Preclinical Pharmacokinetic Parameters

Compound NameSpeciesHalf-life (t½)Bioavailability (F)
HPK1-IN-46 (Compound 36) RatLow clearance67%[10]
BGB-15025 MouseDose-dependent pSLP76 inhibition observed.[3][4]Not Publicly Available
NDI-101150 Mouse1.1 hours[11]Not Publicly Available
Rat3.0 hours[11]Not Publicly Available
Monkey6.1 hours[11]Not Publicly Available
Dog6.8 hours[11]Not Publicly Available
CFI-402411 HumanExposures increase proportionately with dose.[12][13]Not Publicly Available

Signaling Pathways and Experimental Workflows

To provide a deeper context for the presented data, the following diagrams, generated using Graphviz, illustrate the HPK1 signaling pathway, a typical experimental workflow for evaluating HPK1 inhibitors, and the logical comparison between the compounds.

HPK1_Signaling_Pathway TCR TCR Engagement SLP76_complex SLP-76 Signaling Complex TCR->SLP76_complex Activates HPK1 HPK1 SLP76_complex->HPK1 Recruits & Activates Downstream Downstream Signaling (e.g., PLCγ1, ERK) SLP76_complex->Downstream Promotes pSLP76 pSLP-76 (Ser376) HPK1->pSLP76 Phosphorylates Degradation Proteasomal Degradation pSLP76->Degradation Leads to Degradation->SLP76_complex Inhibits T_Cell_Activation T-Cell Activation (IL-2, IFN-γ production) Downstream->T_Cell_Activation Inhibitor HPK1 Inhibitor Inhibitor->HPK1 Blocks

HPK1 Signaling Pathway in T-Cell Activation.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay b_start Recombinant HPK1 + Substrate + ATP b_inhibitor Add HPK1 Inhibitor (Serial Dilution) b_start->b_inhibitor b_reaction Incubate & Measure Kinase Activity b_inhibitor->b_reaction b_ic50 Calculate IC50 b_reaction->b_ic50 c_start Isolate Primary Human T-Cells c_stimulate Stimulate with anti-CD3/CD28 c_start->c_stimulate c_inhibitor Treat with HPK1 Inhibitor c_stimulate->c_inhibitor c_measure Measure pSLP-76 (Flow Cytometry) c_inhibitor->c_measure c_cytokine Measure Cytokines (ELISA/CBA) c_inhibitor->c_cytokine

Workflow for HPK1 Inhibitor Evaluation.

Comparison_Logic Indazole Indazole-Based Inhibitors (e.g., HPK1-IN-46) Potent, Preclinical Evaluation Comparative Evaluation Indazole->Evaluation Clinical Other HPK1 Inhibitors (BGB-15025, NDI-101150, CFI-402411) Potent, Clinical-Stage Clinical->Evaluation Potency Biochemical Potency (IC50) Evaluation->Potency Selectivity Kinase Selectivity Evaluation->Selectivity PK Pharmacokinetics Evaluation->PK

Logical Comparison of HPK1 Inhibitor Classes.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for the key assays used to characterize HPK1 inhibitors.

Biochemical Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of HPK1.

  • Objective: To determine the concentration of an inhibitor required to reduce HPK1's kinase activity by 50%.

  • Materials:

    • Recombinant human HPK1 enzyme.

    • A suitable kinase substrate (e.g., a fluorescently labeled peptide).

    • Adenosine triphosphate (ATP) at a concentration near its Michaelis-Menten constant (Km).

    • Test inhibitor (e.g., HPK1-IN-46) serially diluted in DMSO.

    • Assay buffer (e.g., HEPES, MgCl2, Brij-35, DTT).

    • 384-well assay plates.

    • A microplate reader for signal detection.

  • Procedure:

    • The HPK1 enzyme is incubated with the serially diluted test inhibitor for a defined period to allow for binding.

    • The kinase reaction is initiated by adding a mixture of the substrate and ATP.

    • The reaction is allowed to proceed for a specified time (e.g., 3 hours) at a controlled temperature.

    • The reaction is quenched, and the amount of phosphorylated substrate is quantified.

    • The percentage of inhibition is calculated for each inhibitor concentration relative to a DMSO control.

    • The IC50 value is determined by fitting the dose-response data to a four-parameter logistic curve.

Cellular Phospho-SLP-76 (pSLP-76) Assay

This cell-based assay measures the inhibitor's ability to block HPK1's activity within a biologically relevant context by quantifying the phosphorylation of its direct downstream target, SLP-76.

  • Objective: To assess the target engagement and functional activity of an HPK1 inhibitor in primary human T-cells.

  • Materials:

    • Purified primary human T-cells.

    • T-cell stimulation reagents (e.g., plate-bound anti-CD3 and soluble anti-CD28 antibodies).

    • Test inhibitor at various concentrations.

    • Fixation and permeabilization buffers.

    • Fluorescently-conjugated antibodies specific for phosphorylated SLP-76 (Ser376).

    • Flow cytometer.

  • Procedure:

    • Purified T-cells are pre-incubated with various concentrations of the HPK1 inhibitor or a vehicle control (e.g., DMSO) for 1 hour at 37°C.

    • The T-cells are then stimulated with anti-CD3/CD28 antibodies for a short duration (e.g., 15-30 minutes) to induce TCR signaling.

    • The cells are immediately fixed to preserve phosphorylation states, followed by permeabilization to allow antibody entry.

    • Cells are stained with an antibody against pSLP-76 (Ser376).

    • The levels of pSLP-76 are quantified by flow cytometry, and the reduction in phosphorylation in the presence of the inhibitor is used to determine cellular potency.

T-Cell Cytokine Production Assay

This assay evaluates the downstream functional consequence of HPK1 inhibition, which is the enhancement of T-cell effector functions, such as the production of key cytokines like IL-2 and IFN-γ.

  • Objective: To measure the effect of HPK1 inhibition on T-cell activation and cytokine secretion.

  • Materials:

    • Purified primary human T-cells.

    • Anti-CD3/CD28 antibodies for stimulation.

    • Test inhibitor at various concentrations.

    • Complete cell culture medium.

    • ELISA or Cytometric Bead Array (CBA) kits for IL-2 and IFN-γ.

  • Procedure:

    • T-cells are cultured in plates pre-coated with anti-CD3 antibody.

    • The cells are treated with serial dilutions of the HPK1 inhibitor for 1 hour.

    • Soluble anti-CD28 antibody is added to all wells (except unstimulated controls) to co-stimulate the T-cells.

    • The plate is incubated for 24 to 72 hours.

    • The cell culture supernatant is collected.

    • The concentration of IL-2 and IFN-γ in the supernatant is measured using ELISA or CBA kits according to the manufacturer's instructions.

Conclusion

The landscape of HPK1 inhibitors is rapidly evolving, with several potent and selective compounds now in clinical development. Indazole-based inhibitors, represented here by the preclinical compound HPK1-IN-46, demonstrate comparable biochemical potency to the clinical-stage candidates BGB-15025, NDI-101150, and CFI-402411. NDI-101150, in particular, shows exceptional selectivity, a critical attribute for minimizing off-target effects. While comprehensive clinical data for all compounds is still emerging, the preclinical and early clinical findings underscore the significant therapeutic potential of targeting the HPK1 pathway. This guide provides a foundational framework for comparing these molecules, highlighting the key experimental data and methodologies necessary for their continued evaluation and development in the field of immuno-oncology.

References

The Fluorine Advantage: How a Single Atom Transforms the Biological Profile of Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of fluorine's impact on the therapeutic potential of indazole-based compounds, supported by experimental data and detailed methodologies.

The strategic incorporation of fluorine into the indazole scaffold has emerged as a powerful tool in medicinal chemistry, profoundly influencing the biological properties of this privileged heterocyclic motif. The unique physicochemical characteristics of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can dramatically alter a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.[1][2] This guide provides an objective comparison of fluorinated and non-fluorinated indazole derivatives, presenting key experimental data, detailed laboratory protocols, and visual representations of underlying biological mechanisms.

Enhanced Potency and Selectivity: A Tale of Two Positions

The position of fluorine substitution on the indazole ring can lead to remarkable differences in biological activity. A compelling example is seen in the inhibition of Rho-associated coiled-coil containing protein kinase 1 (ROCK1), a key therapeutic target. Substitution at the C6 position of the indazole ring results in a significant enhancement of inhibitory potency compared to substitution at the C4 position.[1][3]

CompoundFluorine PositionTargetIC50 (nM)Oral Bioavailability (%)
51 C4ROCK12500Not Reported
52 C6ROCK11461
53a C6ROCK1749
53b C6ROCK1653
Table 1: Comparison of ROCK1 inhibitory activity of fluorinated indazole derivatives.[1][3]

This dramatic increase in potency highlights the critical role of fluorine's placement in optimizing interactions with the target protein. Further examples of fluorinated indazoles demonstrate promising inhibitory activity against ROCK1, coupled with good oral bioavailability and improved P450 profiles, underscoring the therapeutic potential of these compounds.[1][3]

The influence of fluorination extends to other kinase targets as well. For instance, 5-fluoroindazole derivatives have been identified as potent inhibitors of Receptor-Interacting Protein 2 (RIP2) kinase, a key mediator in inflammatory signaling pathways.[1] Most of the reported compounds in this series showed promising inhibitory action with pIC50 values less than 8.[1] Similarly, fluorinated indazole derivatives have shown inhibitory activity against p38 kinase, another important target in inflammatory diseases, with IC50 values under 10 μM.[3]

In the realm of oncology, fluorine substitution has been harnessed to develop potent inhibitors of Fibroblast Growth Factor Receptor (FGFR). A series of 1H-indazol-3-amine derivatives were evaluated, with a compound containing a 2,6-difluoro-3-methoxyphenyl group demonstrating significant enzymatic and antiproliferative activities against FGFR1 and FGFR2.[4]

CompoundTargetIC50 (nM)Cell LineIC50 (nM)
100 FGFR1< 4.1KG125.3 ± 4.6
FGFR22.0 ± 0.8SNU1677.4 ± 6.2
Table 2: Enzymatic and antiproliferative activities of a fluorinated indazole derivative against FGFR.[4]

Combating Viral Infections and Cellular Energy Production

The strategic use of fluorine has also yielded potent antiviral agents. 5-Fluoroindazole derivatives have been shown to be effective inhibitors of the HIV-1 non-nucleoside reverse transcriptase (NNRT). These fluorinated analogs demonstrated a 7- to 13-fold improvement in potency against the wild-type reverse transcriptase enzyme compared to their non-fluorinated counterpart.[3]

CompoundFluorine PositionTargetIC50 (nM)
16 (non-fluorinated) -HIV-1 RT332
17a C5HIV-1 RT50
17b C5HIV-1 RT25
Table 3: Comparison of anti-HIV activity of a non-fluorinated indazole and its 5-fluoro derivatives.[3]

Furthermore, monofluorinated 3-guanidyl-indazole structures have been investigated for their ability to inhibit F1F0-ATPase, a key enzyme in cellular energy production, and for their cytotoxic effects on Ramos cells (a B lymphocyte cell line). A majority of these fluorinated indazole scaffolds exhibited potent inhibition of F1F0-ATPase activity with IC50 values below 5 μM and cytotoxicity in Ramos cells with EC50 values also under 5 μM.[1][3]

Modulating Nitric Oxide Synthase for Neuroprotection

Fluorination of the indazole ring has also proven to be a promising strategy for developing selective inhibitors of nitric oxide synthase (NOS), with implications for neuroprotective therapies. A study on 4,5,6,7-tetrafluoroindazoles revealed that these compounds can selectively inhibit different NOS isoforms. For example, 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole (compound 16) inhibited NOS-II activity by 80% without affecting NOS-I activity, demonstrating the potential for developing isoform-selective inhibitors.[5][6]

CompoundTarget% Inhibition
13 (4,5,6,7-tetrafluoro-3-methyl-1H-indazole) NOS-I63
NOS-II83
16 (4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole) NOS-INo effect
NOS-II80
Table 4: Inhibitory activity of tetrafluoroindazole derivatives against NOS isoforms.[5][6]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for key biological assays are provided below.

In Vitro Kinase Inhibition Assay (Fluorescence Anisotropy)

This assay is used to determine the potency of compounds in inhibiting the activity of a specific kinase, such as p38 kinase.[3]

Materials:

  • Kinase enzyme (e.g., p38)

  • Fluorescently labeled kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (fluorinated indazoles)

  • 384-well microplates

  • Plate reader capable of fluorescence anisotropy measurements

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the assay buffer.

  • Add the test compound dilutions to the wells.

  • Add the kinase enzyme to all wells except the negative control.

  • Add the fluorescently labeled substrate to all wells.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Measure the fluorescence anisotropy on a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and is used to determine the cytotoxic effects of compounds on cell lines like Ramos cells.[1][3]

Materials:

  • Cell line (e.g., Ramos cells)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (fluorinated indazoles)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group compared to the untreated control and determine the EC50 value.

Anti-HIV Reverse Transcriptase (RT) Assay

This assay measures the ability of a compound to inhibit the activity of the HIV reverse transcriptase enzyme.[3]

Materials:

  • Recombinant HIV-1 reverse transcriptase

  • Poly(A) template and oligo(dT) primer

  • Radioactively labeled or fluorescently labeled dNTPs (e.g., [³H]dTTP or a fluorescent analog)

  • Assay buffer (e.g., Tris-HCl, KCl, MgCl2, DTT)

  • Test compounds (fluorinated indazoles)

  • Filter plates or scintillation vials

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a reaction tube or microplate well, combine the assay buffer, poly(A) template, and oligo(dT) primer.

  • Add the test compound dilutions.

  • Add the HIV-1 reverse transcriptase enzyme.

  • Initiate the reaction by adding the labeled dNTPs.

  • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and precipitate the newly synthesized DNA onto a filter plate.

  • Wash the filter plate to remove unincorporated labeled dNTPs.

  • Measure the radioactivity or fluorescence of the incorporated label.

  • Calculate the percent inhibition of RT activity for each compound concentration and determine the IC50 value.

Visualizing the Impact of Fluorine

The following diagrams illustrate key concepts related to the influence of fluorine on the biological properties of indazoles.

G Logical Flow: Fluorine Substitution to Enhanced Bioactivity cluster_0 Chemical Modification cluster_1 Physicochemical Changes cluster_2 Biological Outcomes Fluorine_Substitution Fluorine Substitution on Indazole Core Increased_Lipophilicity Increased Lipophilicity Fluorine_Substitution->Increased_Lipophilicity Altered_pKa Altered pKa Fluorine_Substitution->Altered_pKa Enhanced_Metabolic_Stability Enhanced Metabolic Stability Fluorine_Substitution->Enhanced_Metabolic_Stability Improved_Binding_Affinity Improved Binding Affinity Fluorine_Substitution->Improved_Binding_Affinity Improved_Bioavailability Improved Oral Bioavailability Increased_Lipophilicity->Improved_Bioavailability Enhanced_Selectivity Enhanced Selectivity (e.g., NOS isoforms) Altered_pKa->Enhanced_Selectivity Enhanced_Metabolic_Stability->Improved_Bioavailability Increased_Potency Increased Potency (e.g., ROCK1, HIV-1 RT) Improved_Binding_Affinity->Increased_Potency

Caption: The impact of fluorine substitution on indazole properties.

G General Workflow for Evaluating Fluorinated Indazoles Synthesis Synthesis of Fluorinated Indazole Derivatives In_Vitro_Screening In Vitro Screening (e.g., Kinase Assays, Cytotoxicity) Synthesis->In_Vitro_Screening Compound Library Lead_Identification Lead Identification & Structure-Activity Relationship (SAR) In_Vitro_Screening->Lead_Identification Biological Data Lead_Identification->Synthesis Design New Analogs In_Vivo_Studies In Vivo Studies (Pharmacokinetics, Efficacy) Lead_Identification->In_Vivo_Studies Promising Leads Preclinical_Candidate Preclinical Candidate Selection In_Vivo_Studies->Preclinical_Candidate Safety & Efficacy Data

Caption: Drug discovery workflow for fluorinated indazoles.

References

A Comparative Analysis of Molecular Docking Studies on 4-Bromo-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of molecular docking studies involving 4-bromo-indazole derivatives, synthesizing data from recent research to evaluate their potential as therapeutic agents. The indazole scaffold is a significant heterocyclic motif in medicinal chemistry, and the strategic addition of a bromine atom, particularly at the 4-position, can modulate the physicochemical properties and binding affinities of these molecules.[1] Molecular docking simulations are a crucial computational tool used to predict the binding interactions and affinities of these derivatives with various biological targets, thereby guiding the design of more potent and selective inhibitors.

Quantitative Data Summary: Docking Performance

Molecular docking studies have been instrumental in identifying the binding modes and energies of bromo-substituted indazole derivatives against various protein targets implicated in diseases like cancer. The data below is compiled from studies where these compounds were evaluated, providing a basis for comparison against other derivatives and standard drugs.

DerivativeTarget Protein (PDB ID)Docking Score / Binding Energy (kcal/mol)Key Interacting ResiduesReference
N-(4-Bromophenyl)-1-butyl-1H-indazole-3-carboxamide (8y) Renal Cancer-Related Protein (6FEW)High Binding Energy*Not explicitly detailed[2]
Substituted Indazole Derivative 5f Aromatase (Breast Cancer)-8.0Arg115
Substituted Indazole Derivative 5g Aromatase (Breast Cancer)-7.7Arg115, Thr310, Leu372, Leu477
Indazole-based lead compound 28t Polo-Like Kinase 4 (PLK4) (4YUR)Not specified (IC50 = 74 nM)Glu90, Cys92[3]
Isoniazid (Reference) Enoyl-ACP (CoA) reductase (2AQK)-5.21Not specified[4]
Indomethacin (Reference) Cyclooxygenase-2 (COX-2) (3NT1)-6.42Not specified[4]

*Note: In the study by Gopi & Vijayakumar, derivatives 8v, 8w, and 8y were identified as having the highest binding energies among 26 compounds tested against a renal cancer-associated protein (PDB: 6FEW), though the exact numerical values were not provided in the abstract.[5][6]

Experimental Protocols

The methodologies outlined below represent a generalized workflow for molecular docking studies as described in the cited literature.[5][3][4][7]

1. Receptor and Ligand Preparation

  • Receptor Preparation : The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).[3][7] Using software suites like Schrödinger's Maestro or AutoDock Tools, the protein structure is prepared by removing water molecules and co-crystallized ligands, adding hydrogen atoms, assigning correct bond orders, and performing a restrained energy minimization to relieve steric clashes.[3][7]

  • Ligand Preparation : The 2D structures of the 4-bromo-indazole derivatives are drawn using chemical sketchers and then converted into 3D formats.[4][7] Ligand preparation tools, such as LigPrep or ChemSketch, are used to generate energetically minimized, low-energy 3D conformations and correct ionization states at physiological pH.[4][7]

2. Molecular Docking Simulation

  • Grid Generation : A receptor grid or docking box is defined around the active site of the protein.[3] This is typically centered on the position of a known co-crystallized inhibitor to ensure that the docking search is focused on the relevant binding pocket.[7]

  • Docking Algorithm : Molecular docking is performed using software such as AutoDock, GLIDE, or PyRx.[7][8] These programs use algorithms to explore a wide range of ligand conformations and orientations within the receptor's active site, scoring each pose based on a specific scoring function. The scoring function estimates the binding free energy, with more negative scores indicating a higher predicted binding affinity.

  • Analysis of Results : The resulting docked poses are analyzed to identify the one with the most favorable score. The binding mode, including key interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking with active site residues, is visualized and examined to understand the structural basis of the ligand's affinity for the target protein.[3]

Visualizations: Workflows and Pathways

The following diagrams illustrate the typical workflow for molecular docking and a representative signaling pathway targeted by kinase inhibitors.

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_dock Computational Stage cluster_analysis Analysis Stage Receptor 1. Select Target Protein (e.g., PDB: 6FEW) Grid 3. Define Binding Site (Grid Generation) Receptor->Grid Ligand 2. Prepare Ligand Library (4-Bromo-Indazole Derivatives) Ligand->Grid Docking 4. Run Docking Simulation (e.g., AutoDock) Grid->Docking Scoring 5. Score & Rank Poses (Binding Energy) Docking->Scoring Analysis 6. Analyze Interactions (H-Bonds, etc.) Scoring->Analysis Lead 7. Identify Lead Compounds Analysis->Lead

A generalized workflow for computational molecular docking studies.

Kinase_Signaling_Pathway_Inhibition cluster_pathway Cellular Signaling GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, PLK4) GF->Receptor Binds Kinase Kinase Domain Receptor->Kinase Activates ADP ADP Kinase->ADP Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) Kinase->Downstream Phosphorylates Blocked X ATP ATP ATP->Kinase Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor 4-Bromo-Indazole Derivative Inhibitor->Kinase Blocks ATP Binding Blocked->Downstream

Inhibition of a kinase signaling pathway by a 4-bromo-indazole derivative.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of 4-Bromo-6-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of two distinct reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity analysis of 4-Bromo-6-fluoro-1H-indazole. The information is intended for researchers, scientists, and drug development professionals who require accurate and reliable purity assessments of this compound. While specific comparative experimental data for this compound is not widely published, this guide details two common methodologies, Method A (Fast Gradient for High Throughput) and Method B (Shallow Gradient for High Resolution), based on established analytical practices for similar halogenated indazole compounds.[1][2]

Introduction to Purity Analysis of this compound

This compound (CAS No. 885520-35-4) is a heterocyclic building block with applications in pharmaceutical research.[3] Ensuring its chemical purity is critical for the consistency, safety, and efficacy of subsequent synthetic steps and final active pharmaceutical ingredients.[4] HPLC is a primary technique for assessing the purity of non-volatile and thermally labile compounds like indazole derivatives.[4] The most common approach is RP-HPLC, which separates compounds based on their hydrophobicity.[1][5][6]

Potential impurities in this compound can arise from the synthetic route, including unreacted starting materials, isomers, or by-products of side reactions.[7][8] A robust HPLC method must be able to separate the main compound from these potential impurities.

Comparison of HPLC Methodologies

Two primary considerations in developing an HPLC method are analysis speed (throughput) and the ability to separate closely eluting impurities (resolution). Below is a comparison of two hypothetical, yet representative, HPLC methods tailored for these different objectives.

Table 1: Comparison of HPLC Method Parameters

ParameterMethod A: Fast Gradient (High Throughput)Method B: Shallow Gradient (High Resolution)
Primary Goal Rapid analysis for routine quality control or high-throughput screeningBaseline separation of closely related impurities
Stationary Phase C18 reverse-phase, 2.7 µm particle size, 4.6 x 100 mmC18 reverse-phase, 3.5 µm particle size, 4.6 x 150 mm
Mobile Phase A 0.1% Formic acid in Water0.1% Formic acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B in 8 minutes20% to 60% B in 20 minutes
Flow Rate 1.2 mL/min1.0 mL/min
Column Temperature 40 °C35 °C
Detection Wavelength 254 nm (Diode Array Detector)254 nm (Diode Array Detector)
Injection Volume 5 µL10 µL
Total Run Time ~12 minutes~25 minutes
Pros - Fast analysis time- Lower solvent consumption per run- Superior separation of impurities- Higher peak capacity
Cons - May not resolve very similar impurities- Higher backpressure- Longer analysis time- Higher solvent consumption per run
Illustrative Experimental Data

The following table presents hypothetical data to illustrate the expected performance of each method in analyzing a sample of this compound containing a known impurity.

Table 2: Illustrative Performance Data

ParameterMethod A: Fast GradientMethod B: Shallow Gradient
Retention Time (Main Peak) 5.8 min15.2 min
Retention Time (Impurity) 5.6 min14.5 min
Resolution (between main peak & impurity) 1.42.5
Purity of Main Peak (% Area) 98.5%98.4%
Theoretical Plates (Main Peak) 12,00018,000

Note: This data is for illustrative purposes only and does not represent actual experimental results. A resolution value of ≥ 1.5 is generally considered the minimum for baseline separation. Method B clearly provides superior resolution in this hypothetical scenario.

Experimental Protocols

Below are the detailed experimental protocols for the two proposed HPLC methods.

Protocol 1: Method A - Fast Gradient for High Throughput
  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) is required.[1]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 2.7 µm particle size, 4.6 x 100 mm.

    • Mobile Phase A: 0.1% (v/v) Formic acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 40 °C.

    • Detection: DAD, 254 nm.

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      8.0 95
      10.0 95
      10.1 5

      | 12.0 | 5 |

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.[4]

    • Further dilute the stock solution with the same solvent mixture to a final concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Protocol 2: Method B - Shallow Gradient for High Resolution
  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a DAD.[1]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 3.5 µm particle size, 4.6 x 150 mm.[7]

    • Mobile Phase A: 0.1% (v/v) Formic acid in HPLC-grade water.[7]

    • Mobile Phase B: Acetonitrile (HPLC grade).[7]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: DAD, 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 20
      20.0 60
      22.0 95
      23.0 95
      23.1 20

      | 25.0 | 20 |

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.[4]

    • Further dilute the stock solution with the same solvent mixture to a final concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Visualized Workflows

The following diagrams illustrate the general experimental workflow for HPLC purity analysis and a logical approach to selecting an appropriate method.

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_sample Accurately weigh & dissolve sample filter_sample Filter sample solution (0.45 µm) prep_sample->filter_sample prep_mobile Prepare mobile phases (A & B) setup Equilibrate HPLC system filter_sample->setup inject Inject sample onto column setup->inject separate Separation via gradient elution inject->separate detect Detect analytes (e.g., 254 nm) separate->detect integrate Integrate chromatogram peaks detect->integrate calculate Calculate % Purity (Area % method) integrate->calculate report Generate analysis report calculate->report

Caption: General experimental workflow for HPLC purity analysis.

G start Define Analytical Goal goal_ht High Throughput / Routine QC start->goal_ht Speed is critical goal_hr High Resolution / Impurity Profiling start->goal_hr Accuracy is critical method_a Select Method A: Fast Gradient, Shorter Column goal_ht->method_a method_b Select Method B: Shallow Gradient, Longer Column goal_hr->method_b validate Validate Method (Specificity, Linearity, etc.) method_a->validate method_b->validate

Caption: Logical workflow for selecting an appropriate HPLC method.

References

Interpreting spectroscopic data (NMR, IR) for 4-Bromo-6-fluoro-1H-indazole confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive identification of chemical compounds is a cornerstone of safe and effective drug development. For novel heterocyclic compounds such as 4-Bromo-6-fluoro-1H-indazole, a crucial intermediate in the synthesis of various therapeutic agents, unambiguous structural confirmation is paramount. This guide provides a comparative analysis of the expected spectroscopic data for this compound against a structurally similar isomer, 5-Bromo-6-fluoro-1H-indazole. By presenting predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, alongside detailed experimental protocols, this document serves as a practical resource for researchers to distinguish between these closely related molecules.

Spectroscopic Data Comparison

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectral data for this compound and 5-Bromo-6-fluoro-1H-indazole. These predictions are based on computational models and provide a valuable reference for the interpretation of experimental results.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

CompoundPredicted Chemical Shift (δ, ppm) and Multiplicity
This compound~8.3 (s, 1H, H3), ~7.8 (d, 1H, H7), ~7.5 (d, 1H, H5)
5-Bromo-6-fluoro-1H-indazole~8.2 (s, 1H, H3), ~7.9 (d, 1H, H4), ~7.6 (d, 1H, H7)

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

CompoundPredicted Chemical Shift (δ, ppm)
This compound~160 (d, J=240 Hz, C6), ~140 (C7a), ~135 (C3), ~125 (d, J=10 Hz, C5), ~120 (C3a), ~110 (d, J=25 Hz, C7), ~100 (d, J=5 Hz, C4)
5-Bromo-6-fluoro-1H-indazole~158 (d, J=245 Hz, C6), ~141 (C7a), ~134 (C3), ~128 (d, J=12 Hz, C7), ~122 (C3a), ~115 (d, J=22 Hz, C4), ~105 (C5)

Table 3: Predicted IR Absorption Bands

CompoundPredicted Salient IR Peaks (cm⁻¹)
This compound~3100 (N-H stretch), ~1620 (C=C stretch), ~1500 (C=N stretch), ~1250 (C-F stretch), ~850 (C-H bend), ~650 (C-Br stretch)
5-Bromo-6-fluoro-1H-indazole~3110 (N-H stretch), ~1615 (C=C stretch), ~1490 (C=N stretch), ~1260 (C-F stretch), ~860 (C-H bend), ~660 (C-Br stretch)

Experimental Protocols

To obtain high-quality spectroscopic data for the confirmation of this compound, the following experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Instrument Setup: The spectra should be acquired on a 500 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Acquisition time: 4.0 s

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Parameters:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse width: 30°

    • Acquisition time: 1.5 s

    • Spectral width: -10 to 180 ppm

    • Proton decoupling: Broadband decoupling should be applied during acquisition.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) and Fourier transform. Phase and baseline correct the resulting spectrum. Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ peak at 39.52 ppm.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) IR Acquisition:

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply consistent pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio.

  • Data Processing: The collected sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance spectrum.

Workflow for Spectroscopic Confirmation

The following diagram illustrates the logical workflow for the confirmation of this compound using the described spectroscopic techniques.

Workflow for Spectroscopic Confirmation of this compound cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Confirmation cluster_alternative Isomer Comparison Synthesize Synthesize Crude Product Purify Purify by Column Chromatography Synthesize->Purify NMR_acq Acquire 1H and 13C NMR Spectra Purify->NMR_acq IR_acq Acquire IR Spectrum Purify->IR_acq Compare_NMR Compare Experimental NMR with Predicted Data NMR_acq->Compare_NMR Compare_IR Compare Experimental IR with Predicted Data IR_acq->Compare_IR Structure_Confirm Structure Confirmation Compare_NMR->Structure_Confirm Predicted_Isomer Predicted Spectra of 5-Bromo-6-fluoro-1H-indazole Compare_NMR->Predicted_Isomer Compare_IR->Structure_Confirm

Caption: Logical workflow for the synthesis, purification, and spectroscopic confirmation of this compound.

Efficacy of 4-Bromo-6-fluoro-1H-indazole derivatives compared to existing antibacterial agents

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibacterial efficacy of novel 4-bromo-1H-indazole derivatives with established antibacterial agents. The data presented is based on available experimental findings, offering a quantitative and qualitative analysis of their potential as new antimicrobial therapies.

The emergence of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antibacterial agents with unique mechanisms of action. One such promising class of compounds is the 4-bromo-1H-indazole derivatives, which have demonstrated potent antibacterial activity by targeting the bacterial cell division protein FtsZ. This guide compares the efficacy of these derivatives against commonly used antibiotics, ciprofloxacin and oxacillin, providing a comprehensive overview for the scientific community.

Data Presentation: Comparative Antibacterial Activity

The following tables summarize the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of representative 4-bromo-1H-indazole derivatives against various bacterial strains, compared to standard antibiotics. The data is extracted from a study on a series of novel 4-bromo-1H-indazole derivatives designed as FtsZ inhibitors.[1] It is important to note that the specific compound "4-Bromo-6-fluoro-1H-indazole" was part of a broader synthesized series, and the data below represents the most potent compounds from that series.

Table 1: Minimum Inhibitory Concentration (MIC) Against Gram-Positive Bacteria (μg/mL)

CompoundStaphylococcus aureus (Penicillin-Resistant)Staphylococcus aureus ATCC29213Staphylococcus epidermidisStreptococcus pyogenes (Penicillin-Susceptible)
Indazole Derivative (Compound 12) 0.5---
Indazole Derivative (Compound 18) 0.52--
Indazole Derivative (Compound 9) ---4
3-Methoxybenzamide (3-MBA) *128128-128
Ciprofloxacin -0.5-8
Oxacillin Sodium --->128

*3-Methoxybenzamide (3-MBA) is a known FtsZ inhibitor used as a reference compound.

Table 2: Minimum Inhibitory Concentration (MIC) Against Gram-Negative Bacteria (μg/mL)

CompoundEscherichia coli ATCC25922Pseudomonas aeruginosa ATCC27853
Indazole Derivatives (General) 128128
Ciprofloxacin ≤0.25≤1

Mechanism of Action: A Tale of Different Targets

The antibacterial activity of 4-bromo-1H-indazole derivatives stems from a distinct mechanism of action compared to traditional antibiotics like ciprofloxacin and oxacillin.

4-Bromo-1H-indazole Derivatives: These compounds act as inhibitors of the Filamenting temperature-sensitive protein Z (FtsZ).[1] FtsZ is a crucial bacterial protein, homologous to eukaryotic tubulin, that polymerizes to form the Z-ring at the site of cell division.[2][3][4] The Z-ring is essential for the recruitment of other proteins that constitute the divisome, the machinery responsible for bacterial cytokinesis.[5][6] By inhibiting FtsZ polymerization, the indazole derivatives disrupt the formation of the Z-ring, leading to the inhibition of cell division and eventual bacterial cell death.[7][8]

Ciprofloxacin: This broad-spectrum antibiotic belongs to the fluoroquinolone class. Its mechanism of action involves the inhibition of two key bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[9][10][11][12] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By targeting these enzymes, ciprofloxacin leads to breaks in the bacterial DNA and ultimately cell death.[10]

Oxacillin: As a penicillin-class antibiotic, oxacillin targets the bacterial cell wall.[13][14] It specifically binds to and inhibits penicillin-binding proteins (PBPs), which are enzymes responsible for the synthesis of peptidoglycan, the primary component of the bacterial cell wall.[15][16][17] This inhibition disrupts cell wall integrity, leading to cell lysis and death, particularly in actively growing bacteria.[13]

Signaling Pathway and Experimental Workflow Diagrams

FtsZ_Inhibition_Pathway Indazole 4-Bromo-1H-indazole Derivatives FtsZ_polymerization FtsZ_polymerization Indazole->FtsZ_polymerization Inhibition

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Bacteria Bacterial Culture Inoculation Inoculation with Bacteria Bacteria->Inoculation Compound Test Compound (Indazole Derivative/Antibiotic) Serial_dilution Serial Dilution of Compound Compound->Serial_dilution Media Broth Media Media->Serial_dilution Serial_dilution->Inoculation Incubation Incubation (e.g., 37°C, 18-24h) Inoculation->Incubation Observation Visual Observation of Turbidity Incubation->Observation MIC_determination Determine MIC (Lowest concentration with no visible growth) Observation->MIC_determination

Experimental Protocols

The following are generalized protocols for the key experiments used to determine the antibacterial efficacy of the compounds discussed.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to the final working concentration.

  • Preparation of Test Compounds: The 4-bromo-1H-indazole derivatives and standard antibiotics are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well of the microtiter plate containing the diluted compounds is inoculated with the prepared bacterial suspension. Control wells containing only broth (sterility control) and broth with bacteria (growth control) are also included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Zone of Inhibition Assay (Agar Disk Diffusion Method)
  • Preparation of Agar Plates: A standardized bacterial inoculum is uniformly spread onto the surface of a Mueller-Hinton agar plate using a sterile swab.

  • Application of Test Compounds: Sterile paper disks impregnated with known concentrations of the 4-bromo-1H-indazole derivatives and standard antibiotics are placed on the surface of the inoculated agar plate.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zones: The antibacterial activity is assessed by measuring the diameter of the clear zone of growth inhibition around each disk in millimeters. A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.

Conclusion

The available data suggests that 4-bromo-1H-indazole derivatives represent a promising new class of antibacterial agents with a distinct mechanism of action targeting the essential bacterial cell division protein FtsZ.[1] Their potent activity against Gram-positive bacteria, including penicillin-resistant Staphylococcus aureus, highlights their potential to address the challenge of antibiotic resistance.[1] While their efficacy against Gram-negative bacteria appears to be lower, further structural modifications could potentially broaden their spectrum of activity.

Compared to existing agents like ciprofloxacin and oxacillin, which target DNA replication and cell wall synthesis respectively, the FtsZ-inhibiting indazole derivatives offer an alternative therapeutic strategy.[1][9][10][11][12][13][14][15][16][17] This is particularly significant in the context of resistance mechanisms that have evolved against traditional antibiotic classes. Further research, including in vivo efficacy studies and toxicological profiling, is warranted to fully elucidate the therapeutic potential of 4-bromo-1H-indazole derivatives.

References

Reactivity comparison of bromine vs. chlorine on the indazole scaffold

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry

For researchers, scientists, and drug development professionals, the selective functionalization of heterocyclic scaffolds like indazole is a cornerstone of modern medicinal chemistry. The introduction of halogens, particularly bromine and chlorine, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides an objective comparison of the reactivity of bromine versus chlorine on the indazole scaffold, supported by experimental data, to aid in the strategic design and synthesis of novel indazole-based compounds.

Executive Summary

Electrophilic halogenation of the indazole ring is a fundamental transformation, with bromine and chlorine exhibiting distinct reactivity profiles. Generally, bromination of indazoles is a more facile and selective process compared to chlorination. N-bromosuccinimide (NBS) is a highly effective reagent for achieving high yields of 3-bromoindazoles, while N-chlorosuccinimide (NCS) is commonly employed for chlorination, often requiring more forcing conditions. The regioselectivity of these reactions is predominantly directed to the C3 position of the indazole ring, a key vector for further synthetic diversification.

Reactivity Comparison: Bromine vs. Chlorine

The enhanced reactivity of bromine compared to chlorine in electrophilic aromatic substitution is a well-established principle in organic chemistry, and this trend holds true for the indazole scaffold. Several studies indicate that bromination proceeds more readily and often with higher yields than chlorination under similar conditions.

One study on the metal-free halogenation of 2-substituted indazoles directly compared the efficacy of NBS and NCS. It was noted that the stronger activity of NBS compared to NCS influenced the outcome of sequential halogenations.[1][2][3] For instance, in the synthesis of hetero-halogenated indazoles, the yield of 3-bromo-7-chloro-2H-indazoles was higher than that of 3-chloro-7-bromo-2H-indazoles, which was attributed to the lower reactivity of the C7 position and the greater reactivity of NBS.[1][2][3]

While direct kinetic comparisons for the halogenation of indazole are not extensively documented in the provided literature, the general principle of bromine being a more powerful electrophile than chlorine in these reactions is evident from the reported synthetic procedures and yields.[4][5][6][7][8]

Data Presentation: Quantitative Comparison of Halogenation Reactions

The following tables summarize quantitative data from various studies on the bromination and chlorination of the indazole scaffold, providing a clear comparison of yields under different reaction conditions.

Table 1: Mono-bromination of 2-Phenyl-2H-indazole

Brominating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
NBSEtOH252.088[1][2]
NBSEtOH502.098[1][2]
NBSH₂O955.095[1][2]
DBDMHEtOH400.593[9][10]

NBS: N-bromosuccinimide; DBDMH: 1,3-dibromo-5,5-dimethylhydantoin

Table 2: Mono-chlorination of 2-Phenyl-2H-indazole

Chlorinating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
NCSEtOH502.092[1][2]
NCSH₂O955.085[1][2]

NCS: N-chlorosuccinimide

Experimental Protocols

Detailed methodologies for key halogenation experiments are provided below to enable reproducibility and adaptation in your own research.

Protocol 1: General Procedure for Mono-bromination of 2-Substituted Indazoles with NBS[1][2]

To a solution of the 2-substituted indazole (0.3 mmol) in ethanol (3.0 mL), N-bromosuccinimide (0.3 mmol) is added. The reaction mixture is stirred at 50 °C in the air for 2 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 3-bromo-2-substituted indazole.

Protocol 2: General Procedure for Mono-chlorination of 2-Substituted Indazoles with NCS[1][2]

To a solution of the 2-substituted indazole (0.3 mmol) in ethanol (3.0 mL), N-chlorosuccinimide (0.3 mmol) is added. The reaction mixture is stirred at 50 °C in the air for 2 hours. Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography on silica gel to yield the 3-chloro-2-substituted indazole.

Mechanistic Considerations & Regioselectivity

The halogenation of indazole proceeds via an electrophilic aromatic substitution mechanism.[5] The electron-rich nature of the indazole ring facilitates the attack of an electrophilic halogen species. The preferential substitution at the C3 position is a well-documented phenomenon for both 1H- and 2H-indazoles.[11]

The general workflow for the electrophilic halogenation of an indazole can be visualized as follows:

Halogenation_Workflow Indazole Indazole Scaffold Electrophilic_Attack Electrophilic Aromatic Substitution Indazole->Electrophilic_Attack Halogenating_Agent Halogenating Agent (NBS or NCS) Halogenating_Agent->Electrophilic_Attack Solvent_Conditions Solvent & Temperature (e.g., EtOH, 50°C) Solvent_Conditions->Electrophilic_Attack Halogenated_Indazole 3-Halogenated Indazole Product Electrophilic_Attack->Halogenated_Indazole Purification Purification (Column Chromatography) Halogenated_Indazole->Purification Final_Product Pure Halogenated Indazole Purification->Final_Product

Caption: General workflow for the electrophilic halogenation of indazole.

The proposed mechanism for the reaction involving N-halosuccinimides often involves the generation of a halogen radical, which then reacts with the indazole to form a cationic intermediate, followed by deprotonation to yield the final product.[1][2]

Halogenation_Mechanism cluster_initiation Initiation cluster_propagation Propagation NXS NXS (NBS or NCS) Heat Heat NXS->Heat X_radical X• (Br• or Cl•) Heat->X_radical Succinimide_radical Succinimide• Heat->Succinimide_radical Indazole Indazole Intermediate_I Intermediate I (Radical Adduct) Indazole->Intermediate_I + X• Cationic_Intermediate_II Cationic Intermediate II Intermediate_I->Cationic_Intermediate_II + Succinimide• Halogenated_Product 3-Halogenated Indazole Cationic_Intermediate_II->Halogenated_Product - H+

Caption: Proposed radical pathway for indazole halogenation with NXS.

Conclusion

In the context of indazole functionalization, bromine demonstrates superior reactivity over chlorine, leading to efficient and high-yielding synthesis of 3-bromoindazoles. This heightened reactivity of brominating agents like NBS allows for milder reaction conditions and often results in cleaner reactions. While chlorination with NCS is also a viable and valuable transformation, it may require more optimization to achieve comparable yields. The choice between bromine and chlorine will ultimately depend on the specific synthetic strategy and the desired properties of the final molecule. This guide provides the foundational data and protocols to make an informed decision for the halogenation of the versatile indazole scaffold.

References

Navigating Tautomeric Landscapes: A Comparative Stability Analysis of 1H- and 2H-Indazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of molecular isomerism is paramount. In the realm of heterocyclic chemistry, the tautomeric equilibrium between 1H- and 2H-indazole presents a critical consideration due to the distinct physicochemical and pharmacological profiles of each form. This guide provides an objective comparison of their relative stability, supported by experimental and computational data, to inform rational drug design and synthetic strategies.

Indazole, a bicyclic heteroaromatic compound, is a privileged scaffold in medicinal chemistry.[1][2] It exists predominantly in two tautomeric forms: the benzenoid 1H-indazole and the quinonoid 2H-indazole.[3][4] The position of the proton on the pyrazole ring significantly influences the molecule's electronic distribution, and consequently, its properties.[5]

Thermodynamic Stability: The Predominance of the 1H-Tautomer

Experimental and computational studies consistently demonstrate that the 1H-indazole is the thermodynamically more stable tautomer in the gas phase, in solution, and in the solid state.[1][3][6] This increased stability is often attributed to the greater aromaticity of its benzenoid structure compared to the quinonoid system of the 2H form.[3][4]

The energy difference between the two tautomers has been quantified by various computational methods, consistently showing the 1H form to be lower in energy by several kcal/mol.[3][7]

Quantitative Comparison of Physicochemical Properties

The structural differences between 1H- and 2H-indazole manifest in their measurable physicochemical properties. While data for the parent compounds is compiled from various sources, methyl-substituted analogs provide a useful and experimentally accessible comparison.

Property1H-Indazole / 1-Methyl-1H-indazole2H-Indazole / 2-Methyl-2H-indazoleKey Differences & Notes
Relative Energy (ΔG) More Stable (Reference)Less Stable by ~2.3 - 4.1 kcal/molThe 1H-tautomer is consistently the lower energy form across different computational methods and phases.[3][6][7]
Basicity (pKb) 0.42 (for 1-methyl derivative)2.02 (for 2-methyl derivative)2H-Indazole derivatives are stronger bases.[2][7]
Dipole Moment (D) 1.50 D (for 1-methyl derivative)3.4 D (for 2-methyl derivative)The 2H-tautomer exhibits a significantly larger dipole moment.[2][6]
¹H NMR (N-H signal) ~13.40 ppm (broad singlet)AbsentThe presence of a downfield, broad N-H proton signal is characteristic of the 1H-tautomer.[1]
¹H NMR (H-3 signal) ~8.10 ppm~8.4 ppmThe H-3 proton in the 2H-isomer is typically more deshielded.[1]

Experimental Protocols for Tautomer Analysis

The differentiation and characterization of 1H- and 2H-indazole tautomers are primarily achieved through spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for identifying the predominant tautomer in solution and the solid state.[3][6]

  • Objective: To distinguish between the 1H- and 2H-tautomers based on their unique chemical shifts and coupling constants.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).[1]

  • Methodology:

    • Prepare solutions of the indazole sample in various deuterated solvents (e.g., CDCl₃, DMSO-d₆) to assess solvent effects on the tautomeric equilibrium.[3]

    • Acquire one-dimensional ¹H, ¹³C, and ¹⁵N NMR spectra.[3]

    • For ¹H NMR, a key diagnostic feature for the 1H-tautomer is the presence of a broad, downfield signal for the N-H proton, typically around 13.4 ppm.[1]

    • The chemical shift of the C3 proton (H-3) is also indicative, generally appearing at a higher chemical shift in the 2H-isomer.[1]

    • For solid-state analysis, Cross-Polarization/Magic Angle Spinning (CP/MAS) techniques can be employed.[8][9]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can reveal differences in the electronic transitions of the two tautomers.

  • Objective: To differentiate tautomers based on their distinct absorption spectra.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.[1]

  • Methodology:

    • Prepare a dilute solution of the indazole sample in a UV-transparent solvent (e.g., acetonitrile, ethanol).[1]

    • Use the pure solvent as a reference.

    • Scan a wavelength range of approximately 200-400 nm to obtain the absorption spectrum.[1]

    • Differences in the maximum absorption wavelength (λmax) can be correlated with the predominance of a specific tautomer.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the N-H stretching vibration characteristic of the 1H-tautomer.

  • Objective: To detect the presence of the N-H bond in the 1H-tautomer.

  • Instrumentation: An FTIR spectrometer.

  • Methodology:

    • Prepare the sample as a KBr pellet (for solids) or a thin film between salt plates (for liquids).[1]

    • Acquire the IR spectrum.

    • The presence of a distinct N-H stretching band is a key indicator of the 1H-indazole form.

Visualizing Tautomeric Equilibrium and Analysis

To better illustrate the concepts discussed, the following diagrams represent the tautomeric relationship and a typical workflow for stability analysis.

Experimental_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_computation Computational Modeling cluster_results Data Interpretation synthesis Indazole Synthesis / Procurement nmr NMR Spectroscopy (¹H, ¹³C, ¹⁵N) synthesis->nmr uv_vis UV-Vis Spectroscopy synthesis->uv_vis ir IR Spectroscopy synthesis->ir dft DFT / ab initio Calculations synthesis->dft identification Predominant Tautomer Identification nmr->identification uv_vis->identification ir->identification stability Relative Stability (ΔG, ΔE) dft->stability stability->identification properties Physicochemical Properties identification->properties

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Bromo-6-fluoro-1H-indazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are fundamental to ensuring a safe laboratory environment and upholding environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of 4-Bromo-6-fluoro-1H-indazole (CAS No. 885520-35-4), a halogenated heterocyclic compound utilized in pharmaceutical research and materials science. Adherence to these protocols is crucial for regulatory compliance and the safety of all laboratory personnel.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of the hazards associated with this compound. This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, strict adherence to safety protocols is non-negotiable.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Chemical-resistant gloves (e.g., nitrile rubber)

  • Safety goggles or a face shield

  • A lab coat or chemical-resistant apron

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1][2] Ensure that an eyewash station and safety shower are readily accessible.

Waste Segregation: The Foundation of Proper Disposal

Correctly segregating chemical waste from the outset is a critical step in a compliant and safe disposal process. As a brominated organic compound, this compound is classified as halogenated organic waste.

Key Principles of Waste Segregation:

  • Designated Containers: All waste containing this compound must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[3]

  • No Co-mingling: Never mix halogenated waste with non-halogenated organic waste. Mixing different waste streams complicates and increases the cost of disposal.[3]

  • Container Integrity: Use chemically compatible waste containers, such as high-density polyethylene (HDPE), for liquid waste.[3] Ensure containers are in good condition and are properly sealed to prevent leaks or spills.

Step-by-Step Disposal Protocol

The following protocol details the standard operating procedure for the disposal of pure this compound and materials contaminated with it.

1. Pure or Unused this compound:

  • Carefully transfer the solid chemical into a designated "Halogenated Organic Waste" container.

  • Minimize the generation of dust during the transfer.

  • Ensure the container is securely sealed and accurately labeled with the chemical name and hazard symbols.

2. Contaminated Labware and Materials:

  • Solid Waste: Items such as disposable gloves, weighing paper, and contaminated wipes should be placed in a sealed plastic bag and then deposited into the solid "Halogenated Organic Waste" container.[3]

  • Liquid Waste: Solutions containing this compound should be collected in a labeled "Halogenated Organic Liquid Waste" container.

  • Glassware: Before washing, decontaminate glassware by rinsing it with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate in the "Halogenated Organic Liquid Waste" container.[3] Following this initial decontamination, the glassware can be cleaned according to standard laboratory procedures.

3. Spill Management:

  • In the event of a spill, immediately evacuate the area and alert personnel.[4]

  • Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.

  • Carefully sweep or scoop the absorbed material into a designated "Halogenated Organic Waste" container.[2][4]

  • Thoroughly clean the spill area.

4. Final Disposal:

  • The final disposal of this compound waste must be conducted through a licensed and approved hazardous waste disposal facility.[3][5]

  • The preferred method of disposal is controlled incineration in a chemical waste incinerator equipped with flue gas scrubbing to neutralize hazardous byproducts.[3]

  • Crucially, do not dispose of this compound down the drain or in regular trash. [3] This can lead to significant environmental contamination and is a violation of regulatory standards.

Summary of Chemical and Safety Information

The following table summarizes key quantitative data for this compound:

PropertyValue
CAS Number 885520-35-4
Molecular Formula C₇H₄BrFN₂
Molecular Weight 215.03 g/mol
Appearance Off-white to light yellow Solid-Liquid Mixture
Boiling Point 315.1±22.0 °C (Predicted)
Density 1.750 g/cm³
Storage Temperature Room Temperature (Sealed in dry conditions)

Experimental and Logistical Workflow

Experimental Context: this compound is a versatile building block in medicinal chemistry and materials science. It is commonly used in the synthesis of kinase inhibitors for cancer and inflammation research, as well as in the development of novel compounds targeting the central nervous system. Its fluorinated and brominated structure also makes it a valuable intermediate in the creation of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Disposal Workflow Diagram: The following diagram illustrates the logical workflow for the proper disposal of this compound.

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 4-Bromo-6-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Bromo-6-fluoro-1H-indazole

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, including detailed operational and disposal plans.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 885520-35-4[1]

Hazard Identification: this compound is classified as a hazardous substance.[1][2] It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] One safety data sheet also classifies a similar compound, 6-Bromo-4-fluoro-1H-indazole, as toxic if swallowed.[3][4]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to ensure the safety of all laboratory personnel. The following table summarizes the required PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Regularly inspect gloves for any signs of tears or holes before use.[5]
Eyes Safety glasses with side shields or gogglesProvides crucial protection against splashes and airborne particles.[5]
Face Face shieldTo be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing.[5]
Body Laboratory coatA standard lab coat is required to protect against skin contact.[5] For extensive handling, a chemically impervious suit may be necessary.[6]
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if dust generation is likely. The specific type of respirator should be determined by a formal risk assessment.[5]
Operational Plan: Step-by-Step Handling Protocol

Adherence to the following procedural steps is essential for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Ensure that an eyewash station and safety shower are readily accessible.[7]

  • Before starting work, verify that all necessary PPE is available and in good condition.[5]

2. Handling the Compound:

  • Wear all required PPE as detailed in the table above.

  • Avoid the formation of dust when handling the solid material.[1][2] Use appropriate tools, such as spatulas, for transferring the compound.[5]

  • Do not eat, drink, or smoke when using this product.[1][4]

  • Wash hands thoroughly after handling.[1][4][8]

3. In Case of a Spill:

  • Evacuate the immediate area.[5]

  • If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.[5]

  • Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[5][8]

  • Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone) and collect the cleaning materials for disposal as hazardous waste.[1]

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][4]
Skin Contact Immediately wash the affected area with plenty of soap and water.[1][2][4] Remove contaminated clothing and wash it before reuse.[1] Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][2][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[1][4] Never give anything by mouth to an unconscious person.[2][4] Call a physician or poison control center immediately.[4]
Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Due to its bromine content, this compound is classified as a halogenated organic compound.

  • All waste containing this compound must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[7]

  • Do Not Mix: Never combine halogenated waste with non-halogenated organic waste.[7]

  • Use chemically compatible waste containers, such as high-density polyethylene (HDPE) for liquid waste.[7]

2. Disposal Protocol:

  • Pure or Unused Chemical: Carefully transfer the solid into a designated "Halogenated Organic Waste" container, avoiding dust generation.[7]

  • Contaminated Labware and Materials (e.g., gloves, weighing paper): Place solid contaminated materials in a sealed bag and deposit them into the solid "Halogenated Organic Waste" container.[7]

  • Contaminated Glassware: Decontaminate glassware by rinsing with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate in the liquid "Halogenated Organic Waste" container. After decontamination, the glassware can be washed according to standard laboratory procedures.[7]

  • Final Disposal: The final disposal of the waste must be carried out by a licensed and approved waste disposal facility, typically via controlled incineration. Do not dispose of this chemical down the drain or in regular trash.

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.

start Start: Prepare for Handling This compound prep_ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->prep_ppe prep_workspace 2. Prepare Workspace (Fume Hood, Eyewash Station) prep_ppe->prep_workspace handling 3. Handle Compound (Avoid Dust, Use Spatula) prep_workspace->handling spill_check Spill Occurred? handling->spill_check spill_response 4a. Execute Spill Protocol (Evacuate, Contain, Clean) spill_check->spill_response Yes no_spill 4b. No Spill spill_check->no_spill No decontamination 5. Decontaminate Workspace and Equipment spill_response->decontamination no_spill->decontamination disposal 6. Dispose of Waste (Segregate Halogenated Waste) decontamination->disposal end End of Procedure disposal->end

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.